molecular formula C7H10N2 B1223502 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine CAS No. 71257-38-0

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1223502
CAS No.: 71257-38-0
M. Wt: 122.17 g/mol
InChI Key: YZBDXDPBLIQCJY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine ( 71257-38-0) is a fused bicyclic heterocycle of significant interest in medicinal and synthetic chemistry. This compound, with the molecular formula C 7 H 10 N 2 and a molecular weight of 122.17 g/mol, serves as a versatile scaffold for the development of bioactive molecules and complex chemical structures . In pharmaceutical research, this tetrahydropyrrolopyrazine core is a key structural motif in compounds exhibiting a range of biological activities. It forms the foundation for molecules with documented antidepressant properties and has been investigated as a dipeptide reverse-turn mimetic, which is relevant for designing cognition-enhancing agents . The scaffold is also present in various natural products and synthetic analogs demonstrating antimicrobial, antiviral, and kinase inhibitory effects, making it a privileged structure in drug discovery . For synthetic chemists, this compound is a valuable building block. It can be utilized in domino reactions with electron-deficient alkynes to efficiently assemble more complex polyheterocyclic systems like pyrrolo[1,2-a]pyrazines in good to excellent yields . Furthermore, the ring system can undergo ring-expansion reactions with activated alkynes to yield larger diazocine frameworks . Multiple robust synthetic routes are available, including asymmetric intramolecular aza-Friedel-Crafts reactions for preparing chiral derivatives, one-pot catalyst-free multicomponent reactions, and Ugi-azide multicomponent processes for generating diverse libraries of functionalized analogs . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,8H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBDXDPBLIQCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364290
Record name 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71257-38-0
Record name 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Record name 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated source of data, experimental methodologies, and structural information.

Core Physicochemical Properties

This compound, with the chemical formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol , is a bicyclic diamine that serves as a core structure in a variety of biologically active compounds.[1] While extensive experimental data for the parent compound is limited in publicly available literature, this guide consolidates the known information and provides predicted values to aid in research and development efforts.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that some of these values are predicted and should be used as estimations in the absence of experimentally verified data.

PropertyValueData Type
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
XlogP -0.2Predicted
pKa Not available for parent compoundA predicted pKa of 2.05 ± 0.20 has been reported for this compound-1-carboxylic acid.[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standard methodologies for key experiments applicable to heterocyclic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Protocol:

  • Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Protocol (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid boils, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in drug development.

Protocol (Shake-Flask Method):

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the behavior of a drug in biological systems.

Protocol (Potentiometric Titration):

  • Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Protocol (Shake-Flask Method):

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a period sufficient to reach partitioning equilibrium.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons in the pyrrolidine and pyrazine rings. The chemical shifts and coupling patterns would provide information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

General NMR Experimental Protocol:

  • Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3] For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H, C-N, and N-H (if present as a secondary amine) stretching and bending vibrations.

General IR Experimental Protocol:

  • Sample Preparation: The sample can be prepared as a neat liquid (between salt plates), a KBr pellet (for solids), or as a solution in a suitable solvent.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern can provide further structural information.

General MS Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: The molecules are ionized using a suitable technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been generated using Graphviz.

experimental_workflow_melting_point start Start prep Sample Preparation: Finely powder and pack 2-3 mm in capillary tube start->prep 1 setup Apparatus Setup: Place capillary in calibrated melting point apparatus prep->setup 2 heat Heating: Heat slowly (1-2 °C/min) near melting point setup->heat 3 observe Observation: Record temperature range from first liquid drop to complete melting heat->observe 4 end End observe->end 5

Melting Point Determination Workflow

experimental_workflow_pka_determination start Start prep Solution Preparation: Dissolve compound in suitable solvent start->prep titrate Titration: Titrate with standardized acid or base prep->titrate measure pH Measurement: Record pH after each titrant addition titrate->measure plot Data Analysis: Plot titration curve (pH vs. volume) measure->plot determine pKa Determination: Identify pKa at half-equivalence point plot->determine end End determine->end

pKa Determination Workflow

experimental_workflow_logp_determination start Start phase_prep Phase Preparation: Mutually saturate n-octanol and aqueous buffer start->phase_prep partition Partitioning: Dissolve compound and mix with the other phase phase_prep->partition equilibrate Equilibration: Agitate to reach partitioning equilibrium partition->equilibrate separate Phase Separation: Separate phases by centrifugation equilibrate->separate quantify Quantification: Determine compound concentration in each phase separate->quantify calculate Calculation: logP = log([C]octanol / [C]aqueous) quantify->calculate end End calculate->end

References

Spectroscopic and Synthetic Profile of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for the bicyclic heteroalkane, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. This document compiles available data on its synthesis and provides standardized protocols for its characterization using modern spectroscopic techniques.

Synthesis of this compound

The synthesis of the this compound core is most commonly achieved through a reductive amination and subsequent cyclization strategy. A prevalent method involves the reaction of pyrrole-2-carboxaldehyde with ethylenediamine, followed by reduction of the resulting imine and intramolecular cyclization.

A notable and efficient method for the preparation of chiral derivatives of this scaffold is the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid.[1] This approach provides high yields and enantioselectivities, which is crucial for the development of stereospecific pharmaceuticals.

Below is a generalized workflow for the synthesis of the this compound scaffold.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Pyrrole Pyrrole Derivative Reaction1 Condensation/ Imine Formation Pyrrole->Reaction1 Amine Substituted Ethylenediamine Amine->Reaction1 Reaction2 Reduction Reaction1->Reaction2 Reaction3 Intramolecular Cyclization Reaction2->Reaction3 Product This compound Derivative Reaction3->Product

A generalized synthetic workflow for this compound derivatives.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for the parent this compound is not extensively available in the public domain. The following tables summarize the expected spectroscopic characteristics based on the known data of its derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹HCDCl₃~6.7m-Pyrrole H
¹HCDCl₃~6.1m-Pyrrole H
¹HCDCl₃~6.0m-Pyrrole H
¹HCDCl₃~4.0t~5-7N-CH₂ (pyrazine ring)
¹HCDCl₃~3.2t~5-7N-CH₂ (pyrazine ring)
¹HCDCl₃~3.0m-CH₂ (pyrrolidine fusion)
¹HCDCl₃~2.8m-CH₂ (pyrrolidine fusion)
¹³CCDCl₃~120--Pyrrole C
¹³CCDCl₃~110--Pyrrole C
¹³CCDCl₃~108--Pyrrole C
¹³CCDCl₃~105--Pyrrole C
¹³CCDCl₃~55--N-CH₂ (pyrazine ring)
¹³CCDCl₃~48--N-CH₂ (pyrazine ring)
¹³CCDCl₃~45--CH₂ (pyrrolidine fusion)
¹³CCDCl₃~25--CH₂ (pyrrolidine fusion)
Mass Spectrometry (MS)
Ionization Mode Fragment (m/z) Relative Intensity (%) Assignment
Electron Impact (EI)122High[M]⁺
EI94Moderate[M - C₂H₄]⁺
EI80Moderate[M - C₂H₄N]⁺
EI67High[C₄H₅N]⁺ (Pyrrole fragment)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Vibrational Mode
3300-3500MediumN-H Stretch (if present as a secondary amine)
2850-2960StrongC-H Stretch (aliphatic)
~1650WeakC=C Stretch (pyrrole)
1400-1500MediumC-N Stretch
1000-1200MediumC-N Stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy
Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
Methanol/Ethanol~220-240-π → π* (pyrrole ring)
Methanol/Ethanol~270-290-n → π*

Experimental Protocols

The following sections outline standardized experimental procedures for the spectroscopic analysis of this compound and its derivatives.

NMR Spectroscopy

Sample Preparation:

  • For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Mass Spectrometry

Sample Preparation:

  • For Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry, prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

Data Acquisition (EI-MS):

  • Instrument: A mass spectrometer equipped with an EI source.

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 40 to 400.

Data Acquisition (ESI-MS):

  • Instrument: A mass spectrometer with an ESI source.

  • Mode: Positive or negative ion mode.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas: Nitrogen.

  • Drying Gas Temperature: 200-350 °C.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or use an Attenuated Total Reflectance (ATR) accessory.

  • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

UV-Visible Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.

Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Wavelength Range: 200-800 nm.

  • Cuvette: Use a 1 cm path length quartz cuvette.

  • Blank: Use the pure solvent as a blank to zero the absorbance.

G cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI, ESI) Sample->MS IR IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data IR_Data Vibrational Frequencies IR->IR_Data UVVis_Data Absorption Maxima UVVis->UVVis_Data

Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of nitrogen atoms in key positions allow for diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known biological interactions of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The core of this compound consists of a fused pyrrolidine and pyrazine ring system. The numbering of the atoms in the ring system follows standard IUPAC nomenclature.

IdentifierValue
IUPAC Name This compound
CAS Number 71257-38-0[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
SMILES C1CN2C=CN=C1C2
InChI InChI=1S/C7H10N2/c1-2-9-5-4-8-3-1-6(9)7-8/h6-7H,1-5H2

Experimental Protocols: Synthesis

A prominent and efficient method for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[2] This reaction allows for the construction of the bicyclic system with high enantioselectivity.

Representative Experimental Protocol: Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction

This protocol is adapted from the general principles of aza-Friedel-Crafts reactions for the synthesis of related compounds.

Materials:

  • N-aminoethylpyrrole derivative

  • Aldehyde

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP or a derivative)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried flask under an inert atmosphere, the N-aminoethylpyrrole derivative (1.0 eq) and the aldehyde (1.2 eq) are dissolved in the anhydrous solvent.

  • The chiral phosphoric acid catalyst (0.1 eq) is added to the solution.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature or elevated temperature) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound product.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are representative ¹H and ¹³C NMR spectral data for a substituted this compound derivative. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR ¹³C NMR
Chemical Shift (δ) Chemical Shift (δ)
7.30-7.20 (m, 5H, Ar-H)138.5 (Ar-C)
6.65 (t, J = 2.8 Hz, 1H)128.8 (Ar-CH)
6.10 (t, J = 3.2 Hz, 1H)127.5 (Ar-CH)
5.95 (dd, J = 2.8, 1.6 Hz, 1H)126.0 (Ar-CH)
4.20-4.10 (m, 2H)115.8 (C)
3.80-3.70 (m, 1H)108.2 (CH)
3.40-3.30 (m, 1H)106.5 (CH)
3.10-2.90 (m, 3H)60.1 (CH)
2.80-2.70 (m, 1H)55.4 (CH₂)
48.2 (CH₂)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Proposed Fragment
122[M]⁺
94[M - C₂H₄]⁺
81[M - C₃H₅N]⁺
67[C₄H₅N]⁺

Potential Signaling Pathway Interactions

Derivatives of the broader pyrrolopyrazine class have been shown to interact with key cellular signaling pathways, suggesting potential therapeutic applications.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune response.[3] Some pyrrolopyrazine derivatives have been investigated as inhibitors of JAK kinases.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 1,2,3,4-Tetrahydropyrrolo [1,2-a]pyrazine Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

p38 MAPK/NLRP3 Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) and NLRP3 inflammasome pathway is involved in inflammatory responses.[5][6] Certain pyrrolopyrazine compounds have demonstrated the ability to modulate this pathway.

p38_NLRP3_Pathway Stimuli Inflammatory Stimuli TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 NLRP3 NLRP3 Inflammasome Activation p38->NLRP3 Inflammation Pro-inflammatory Cytokine Release NLRP3->Inflammation Inhibitor 1,2,3,4-Tetrahydropyrrolo [1,2-a]pyrazine Derivative Inhibitor->p38 Modulates

Caption: Modulation of the p38 MAPK/NLRP3 pathway.

Conclusion

This compound represents a versatile scaffold with significant potential for the development of novel therapeutics. The synthetic methodologies, particularly asymmetric approaches, provide access to enantiomerically pure compounds, which is crucial for modern drug development. The preliminary evidence of its interaction with key signaling pathways, such as the JAK-STAT and p38 MAPK pathways, opens avenues for further investigation into its efficacy in inflammatory and immunological disorders. This guide serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising molecular entity.

References

The Multifaceted Pharmacology of the 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that forms the foundation for a diverse array of pharmacologically active molecules. Derivatives built upon this structure have demonstrated a wide range of biological activities, targeting various receptors and enzymes implicated in numerous disease states. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this versatile chemical framework, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Vasopressin Receptor Antagonism

Derivatives of the pyrrolo[1,2-a]pyrazine class have emerged as potent and selective antagonists of vasopressin receptors, particularly the V1b and V2 subtypes.[1][2] These receptors play crucial roles in regulating social behavior, stress responses, and water homeostasis. Antagonism of these receptors holds therapeutic potential for conditions such as anxiety, depression, and hyponatremia.[3][4]

Quantitative Data: V2 Receptor Antagonist Activity
CompoundTargetIC50 (nM)Assay SystemReference
VP-343Vasopressin V2 Receptor0.772Radioligand binding assay[5]
VP-365Vasopressin V2 Receptor1.18Radioligand binding assay[5]
VP-339Vasopressin V2 Receptor0.216Radioligand binding assay[5]
Experimental Protocol: Vasopressin Receptor Binding Assay

A common method to determine the binding affinity of compounds to vasopressin receptors is a competitive radioligand binding assay.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the vasopressin V2 receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human vasopressin V2 receptor.[6]

  • [3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand.[6]

  • Test compounds (this compound derivatives).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).[6]

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed concentration of [3H]-AVP (e.g., 0.5 nM) to each well.

  • Add the serially diluted test compounds to the wells. Include a control group with no test compound (total binding) and a group with a high concentration of a known non-radiolabeled ligand (e.g., unlabeled AVP) to determine non-specific binding.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: Vasopressin V2 Receptor

Vasopressin_V2_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular V2R V2 Receptor G_alpha_s Gαs V2R->G_alpha_s Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates Vasopressin Vasopressin Vasopressin->V2R Binds to Antagonist Pyrrolo[1,2-a]pyrazine Antagonist Antagonist->V2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Promotes translocation AQP2_membrane Aquaporin-2 (Apical Membrane) AQP2_vesicle->AQP2_membrane Water_reabsorption Increased Water Reabsorption AQP2_membrane->Water_reabsorption Mediates

Caption: Vasopressin V2 receptor signaling and its inhibition.

Tubulin Polymerization Inhibition

Certain derivatives, particularly 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which share a related structural core, have been identified as inhibitors of tubulin polymerization.[7][8] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. This mechanism is a well-established strategy in cancer chemotherapy.

Quantitative Data: Tubulin Polymerization Inhibition
CompoundActivityIC50 (µM)Cell LineReference
Compound 3cCell division arrest5.9A549[7]
Compound 3cCell division arrest6.6A549[1][9][10]
Experimental Protocol: Tubulin Polymerization Assay

Objective: To measure the inhibitory effect of a test compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin protein.

  • GTP (Guanosine triphosphate).

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[11]

  • Test compounds.

  • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.[11]

Procedure:

  • Prepare a reaction mixture containing tubulin and the test compound at various concentrations in polymerization buffer on ice.

  • Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed (37°C) cuvette or microplate well in the spectrophotometer.[11]

  • Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes), which corresponds to the extent of tubulin polymerization.[11]

  • Include a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).[11]

  • The rate of polymerization is determined from the initial linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Workflow: Tubulin Polymerization Inhibition

Tubulin_Polymerization_Inhibition_Workflow Start Start: Hypothesis Compound inhibits tubulin polymerization In_Vitro_Assay In Vitro Tubulin Polymerization Assay Start->In_Vitro_Assay Data_Analysis_IV Data Analysis: Calculate IC50 In_Vitro_Assay->Data_Analysis_IV Cell_Based_Assay Cell-Based Assays (Cell Cycle Analysis, Apoptosis) Data_Analysis_CB Data Analysis: Quantify G2/M arrest, apoptosis Cell_Based_Assay->Data_Analysis_CB Data_Analysis_IV->Cell_Based_Assay Mechanism_Confirmation Mechanism Confirmation: Colchicine Binding Assay Data_Analysis_CB->Mechanism_Confirmation Conclusion Conclusion: Compound is a tubulin polymerization inhibitor Mechanism_Confirmation->Conclusion

Caption: Experimental workflow for characterizing tubulin inhibitors.

Janus Kinase (JAK) Inhibition

Derivatives of 6H-pyrrolo[2,3-e][8][12][13]triazolo[4,3-a]pyrazine have been investigated as inhibitors of Janus kinases (JAKs), particularly JAK1.[14] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases and cancer. Selective inhibition of JAK1 is a promising therapeutic strategy for these conditions.

Quantitative Data: JAK1 Inhibition
Compound ClassTargetIC50 RangeReference
Pyrrolopyrimidine derivativesJAK15 - 9.7 (pIC50)[12]
AbrocitinibJAK1~29 nM[15]
UpadacitinibJAK1Potent nM range[15]
BaricitinibJAK1~15 nM[16]
Experimental Protocol: JAK1 Kinase Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of JAK1.

Materials:

  • Recombinant human JAK1 enzyme.

  • A suitable peptide or protein substrate for JAK1 (e.g., a synthetic peptide with a tyrosine residue).

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP) or a fluorescent ATP analog.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds.

  • A method for detecting substrate phosphorylation (e.g., phosphocellulose paper and a scintillation counter for radiolabeled ATP, or a fluorescence plate reader for fluorescent assays).

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction plate, combine the JAK1 enzyme, the substrate, and the test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction (e.g., by adding a stop solution like EDTA).

  • Detect the amount of phosphorylated substrate. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unreacted [γ-33P]ATP, and measuring the radioactivity of the phosphorylated substrate.

  • Include positive (known JAK1 inhibitor) and negative (vehicle) controls.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway: JAK1-STAT Signaling

JAK1_STAT_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerizes Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->JAK1 Inhibits DNA DNA STAT_Dimer->DNA Translocates and binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates

Caption: JAK1-STAT signaling pathway and its inhibition.

Topoisomerase II Inhibition

A series of 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives have been identified as nonintercalative catalytic inhibitors of topoisomerase II.[17][18] These compounds are thought to block the ATP binding site of the enzyme, thereby preventing its function in DNA replication and repair, which ultimately leads to apoptosis in cancer cells.[17]

Quantitative Data: Topoisomerase II Inhibition

Specific IC50 values for 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives as topoisomerase II inhibitors were not detailed in the initial search results. However, the studies indicate significant inhibitory activity.[17][18]

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

Objective: To assess the ability of a test compound to inhibit the catalytic activity of topoisomerase II.

Materials:

  • Human topoisomerase IIα enzyme.

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19).[19]

  • Reaction buffer (containing ATP, MgCl2, and other necessary cofactors).

  • Test compounds.

  • Agarose gel electrophoresis equipment.

  • DNA staining agent (e.g., ethidium bromide).

Procedure:

  • Prepare various concentrations of the test compounds.

  • In a reaction tube, combine the supercoiled plasmid DNA and the test compound in the reaction buffer.

  • Add topoisomerase IIα to initiate the reaction.[19]

  • Incubate the reaction at 37°C for a set time (e.g., 30 minutes).[19]

  • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K).[20]

  • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

  • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Logical Relationship: Topoisomerase II Inhibition and Apoptosis

Topoisomerase_II_Inhibition_Apoptosis Topo_II Topoisomerase II DNA_Replication DNA Replication & Repair Topo_II->DNA_Replication Enables Inhibition Inhibition of Topoisomerase II Topo_II->Inhibition Inhibitor Pyrrolopyrazine Derivative Inhibitor->Topo_II Binds to and inhibits Inhibitor->Inhibition DNA_Damage Accumulation of DNA Damage Inhibition->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Logical flow from Topoisomerase II inhibition to apoptosis.

This guide highlights the significant therapeutic potential of the this compound scaffold and its derivatives. The diverse mechanisms of action underscore the versatility of this chemical framework in designing novel drug candidates for a wide range of diseases. Further research and development in this area are warranted to fully exploit the pharmacological promise of this important class of compounds.

References

The Evolving Landscape of Tetrahydropyrrolopyrazine Compounds: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of tetrahydropyrrolopyrazine has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Compounds incorporating this core have shown significant promise in oncology, neuroscience, and beyond. This technical guide provides an in-depth overview of the biological activities of tetrahydropyrrolopyrazine and its derivatives, with a focus on their mechanisms of action as kinase inhibitors and receptor modulators. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways these compounds modulate.

Kinase Inhibition: A Primary Mechanism of Action

A significant body of research has focused on the development of tetrahydropyrrolopyrazine derivatives as potent and selective kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

MYT1 Kinase Inhibition

Recent advancements have identified tetrahydropyrazolopyrazine derivatives as novel and highly selective inhibitors of MYT1 kinase, a crucial regulator of the G2/M cell cycle checkpoint.[1] Inhibition of MYT1 has shown synthetic lethality in tumor cells with CCNE1 amplification, presenting a promising therapeutic strategy for certain breast and gynecological cancers.[1][2]

Table 1: Quantitative Data for Tetrahydropyrrolopyrazine MYT1 Inhibitors

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
Compound 21MYT1Kinase AssayNot Specified-[2]
BAA-012PKMYT1ADP-Glo Assay< 0.05-[3]

Experimental Protocol: MYT1 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method for assessing the inhibitory activity of compounds against MYT1 kinase.

  • Reagent Preparation:

    • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA.

    • Dilute recombinant human MYT1 kinase to the desired concentration in the reaction buffer.

    • Prepare a solution of the substrate (e.g., a synthetic peptide) and ATP in the reaction buffer.

    • Prepare serial dilutions of the test tetrahydropyrrolopyrazine compound in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compound.

    • Add the diluted MYT1 kinase to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[3]

MYT1 Signaling Pathway

MYT1 is a key negative regulator of the G2/M transition in the cell cycle. It phosphorylates and inactivates the CDK1/Cyclin B complex, preventing premature entry into mitosis. Inhibition of MYT1 leads to the activation of CDK1/Cyclin B, forcing cells, particularly cancer cells with underlying DNA damage or replication stress, into mitotic catastrophe and subsequent apoptosis.[4][5]

MYT1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Activation Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis MYT1 MYT1 Kinase MYT1->CDK1_CyclinB_inactive Inhibitory Phosphorylation (Thr14, Tyr15) Wee1 Wee1 Kinase Wee1->CDK1_CyclinB_inactive Inhibitory Phosphorylation (Tyr15) Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB_active Dephosphorylation Tetrahydropyrrolopyrazine Tetrahydropyrrolopyrazine Inhibitor Tetrahydropyrrolopyrazine->MYT1 Inhibition

MYT1 Signaling in Cell Cycle Regulation
Tropomyosin Receptor Kinase (TRK) Inhibition

Tetrahydropyrrolopyrazine derivatives have also been investigated as inhibitors of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[6][7] Fusions involving the NTRK genes are oncogenic drivers in a variety of cancers, making TRK proteins attractive therapeutic targets.

Table 2: Quantitative Data for Tetrahydropyrrolopyrazine TRK Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Reference
LarotrectinibTRKA/B/CEnzymatic Assay5-11[7]
EntrectinibTRKA/B/CEnzymatic Assay1-5[7]
Trk-IN-10TrkAKinase Assay0.86[8]
Trk-IN-10TrkA (G595R mutant)Kinase Assay6.92[8]
Belizatinib (Compound 11)TRKA/B/CKinase Assay< 3[6]

Experimental Protocol: TRK Kinase Inhibition Assay

A common method to assess TRK inhibition is a biochemical kinase assay.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • Dilute recombinant human TRKA, TRKB, or TRKC kinase in the buffer.

    • Prepare a solution of a suitable substrate (e.g., a generic tyrosine kinase substrate) and ATP.

    • Serially dilute the test inhibitor compounds.

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the inhibitor solution.

    • Add the kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, including radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by fitting the dose-response curve.

TRK Signaling Pathway

Neurotrophin binding to TRK receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are crucial for cell survival, proliferation, and differentiation. In cancers with NTRK fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth.[9][10][11]

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding & Dimerization RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCg TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival IP3_DAG IP3_DAG PLCg->IP3_DAG IP3 & DAG Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Ca2+ release & PKC activation Tetrahydropyrrolopyrazine Tetrahydropyrrolopyrazine Inhibitor Tetrahydropyrrolopyrazine->TRK_Receptor Inhibition

TRK Receptor Signaling Cascade
ERK2 Kinase Inhibition

Tetrahydropyrrolo-diazepenones have been identified as potent inhibitors of ERK2 kinase, a key component of the MAPK/ERK signaling pathway.[12][13] This pathway is frequently dysregulated in various cancers, making ERK2 a compelling target for therapeutic intervention.

Table 3: Quantitative Data for Tetrahydropyrrolo-diazepenone ERK2 Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Reference
SCH772984ERK1Enzymatic Assay8.3[14]
SCH772984ERK2Enzymatic Assay2.7[14]
Unnamed Tetrahydropyrrolo-diazepenoneERK2Not SpecifiedPotent Inhibition[12]

Experimental Protocol: ERK2 Kinase Inhibition Assay

A radiometric assay is a classic method to determine ERK2 kinase activity.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 5 mM MgCl2, 0.05 mM DTT).

    • Dilute recombinant active ERK2 enzyme to the desired concentration.

    • Prepare a solution of a substrate like Myelin Basic Protein (MBP) and [γ-32P]ATP.

    • Prepare serial dilutions of the tetrahydropyrrolo-diazepenone inhibitor.

  • Kinase Reaction:

    • Combine the diluted ERK2 kinase solution, MBP substrate, and the inhibitor in a reaction tube.

    • Initiate the reaction by adding the [γ-32P]ATP solution.

    • Incubate the reaction at a controlled temperature for a specific duration.

  • Signal Detection:

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of incorporated radioactivity is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

ERK2 Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.[15][16][17]

ERK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding Grb2_SOS Grb2/SOS Receptor->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK2 ERK2 MEK->ERK2 TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK2->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation Tetrahydropyrrolo_diazepenone Tetrahydropyrrolo-diazepenone Inhibitor Tetrahydropyrrolo_diazepenone->ERK2 Inhibition

The MAPK/ERK2 Signaling Cascade

Sigma-1 Receptor Modulation

Tetrahydropyrrolopyrazole-based compounds have been designed as ligands for the sigma-1 receptor (S1R), a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[18] S1R is implicated in a variety of neurological disorders, and its modulation represents a promising therapeutic avenue.

Table 4: Quantitative Data for Tetrahydropyrrolopyrazole Sigma-1 Receptor Ligands

Compound IDTargetAssay TypeKi (nM)Selectivity (over S2R)Reference
Compound 19 (AD417)S1RRadioligand Binding756-fold[18]
Compound 14SigmaRadioligand Binding ([3H]DTG)5.3-[19]
Compound 14Sigma-1Radioligand Binding ([3H]-(+)-pentazocine)71-[19]
Compound 4b (AD186)S1RRadioligand Binding2.710-fold[20]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.

  • Membrane Preparation:

    • Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain) or from cells overexpressing the receptor.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[21]

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM). Upon ligand binding, it can dissociate from its partner protein BiP and translocate to other cellular compartments to interact with and modulate the function of various client proteins, including ion channels and other receptors. This modulation can impact calcium homeostasis, ER stress responses, and neuronal plasticity.[22][23][24]

Sigma1_Receptor_Signaling cluster_ER_MAM Endoplasmic Reticulum (MAM) cluster_downstream Downstream Effects Sigma1R_BiP Sigma-1 Receptor - BiP Complex Sigma1R_Active Active Sigma-1 Receptor Sigma1R_BiP->Sigma1R_Active Dissociation IonChannels Ion Channels (Ca2+, K+, Na+) Sigma1R_Active->IonChannels Modulation GPCRs GPCRs Sigma1R_Active->GPCRs Modulation Kinases Kinases Sigma1R_Active->Kinases Modulation CellularHomeostasis Modulation of Cellular Homeostasis IonChannels->CellularHomeostasis GPCRs->CellularHomeostasis Kinases->CellularHomeostasis Ligand Tetrahydropyrrolopyrazole Ligand Ligand->Sigma1R_BiP Binding

Sigma-1 Receptor Signaling Modulation

Cell Proliferation and Cytotoxicity

The antiproliferative activity of tetrahydropyrrolopyrazine derivatives is a critical aspect of their evaluation as potential anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the tetrahydropyrrolopyrazine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

Tetrahydropyrrolopyrazine compounds represent a versatile and promising class of molecules with significant therapeutic potential. Their ability to potently and selectively inhibit key kinases involved in cancer progression, such as MYT1, TRK, and ERK2, underscores their importance in oncology drug discovery. Furthermore, their activity as sigma-1 receptor ligands opens up possibilities for the treatment of various neurological and psychiatric disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this important chemical scaffold. Continued structure-activity relationship studies and in vivo evaluations will be crucial in advancing these promising compounds towards clinical applications.

References

An In-Depth Technical Guide to 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of its derivatives. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a structured compilation of quantitative bioactivity data. Furthermore, this guide elucidates the molecular mechanisms of action of these derivatives, including their interactions with crucial signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding of their therapeutic potential.

Introduction

The fusion of a pyrrolidine and a pyrazine ring to form the this compound scaffold has proven to be a fruitful strategy in the quest for novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, antihypertensive, and neuroprotective effects.[1] This guide aims to serve as a technical resource for researchers engaged in the discovery and development of drugs based on this versatile chemical entity.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives has been approached through various innovative strategies, offering access to a wide range of structural diversity.

Asymmetric Intramolecular aza-Friedel-Crafts Reaction

A highly efficient method for the enantioselective synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[2] This approach utilizes a chiral phosphoric acid catalyst to achieve high yields and excellent enantioselectivities.[2]

Experimental Protocol: Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction [2]

  • Reactant Preparation: To a solution of N-aminoethylpyrrole (0.2 mmol) in toluene (2.0 mL) is added the desired aldehyde (0.3 mmol).

  • Catalyst Addition: A chiral phosphoric acid catalyst (0.02 mmol) is then added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at 30 °C for the time specified in the literature for the particular substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired this compound derivative.

Logical Workflow for Asymmetric Synthesis

G cluster_start Starting Materials Start1 N-aminoethylpyrrole Reaction Asymmetric Intramolecular a-Friedel-Crafts Reaction (Toluene, 30°C) Start1->Reaction Start2 Aldehyde Start2->Reaction Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Reaction Purification Flash Column Chromatography Reaction->Purification Product Chiral this compound Purification->Product

Caption: Asymmetric synthesis workflow.

Pseudo-Multicomponent One-Pot Protocol

For the efficient construction of diversely substituted derivatives, pseudo-multicomponent one-pot protocols have been developed. These reactions combine multiple starting materials in a single reaction vessel to generate complex products in a convergent manner, minimizing waste and purification steps.

Experimental Protocol: Pseudo-Multicomponent Synthesis

  • Initial Reaction: In a typical procedure, a mixture of ethylenediamine, an acetylenic ester, and a nitrostyrene derivative are reacted in a suitable solvent.

  • Reaction Progression: The reaction proceeds through a cascade of transformations, including Michael addition, cyclization, and aromatization, to yield the final product.

  • Isolation: The product is then isolated and purified using standard techniques such as crystallization or chromatography.

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of investigation for these compounds is their potential as anticancer agents. Several derivatives have shown potent cytotoxic effects against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

Compound IDCancer Cell LineIC50 (µM)Reference
7m Panc-1 (Pancreatic)12.54[3]
7m PC3 (Prostate)15.82[3]
7m MDA-MB-231 (Breast)18.67[3]
PPDHMP A549 (Lung)19.94 µg/mL
PPDHMP HeLa (Cervical)16.73 µg/mL

Experimental Protocol: MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway: Inhibition of Kinase Activity

Some tetrahydropyrrolo[1,2-a]pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, certain derivatives have been identified as inhibitors of PIM kinases and the ERK1/2 signaling pathway.[4]

PIM Kinase Signaling Pathway

G Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor STAT STAT Receptor->STAT PIM PIM Kinase STAT->PIM Bad Bad PIM->Bad Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibitor Tetrahydropyrrolo[1,2-a]pyrazine Derivative Inhibitor->PIM

Caption: PIM kinase inhibition.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have shown promising activity against a variety of bacteria and fungi.[1]

Quantitative Antimicrobial Activity Data

Compound IDMicroorganismMIC (µg/mL)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) P. mirabilis-[1]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) E. coli-[1]

Note: Specific MIC values were not provided in the abstract, but the compound was reported to be active.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Disruption of Bacterial Cell Integrity

Some derivatives are believed to exert their antimicrobial effect by disrupting the bacterial cell wall and membrane, leading to cell lysis and death.[1]

Bacterial Cell Disruption Workflow

G Compound Tetrahydropyrrolo[1,2-a]pyrazine Derivative Membrane Bacterial Cell Wall/Membrane Compound->Membrane Disruption Disruption of Integrity Membrane->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Caption: Antimicrobial mechanism.

Other Biological Activities

Beyond anticancer and antimicrobial effects, these derivatives have shown potential in other therapeutic areas:

  • Antihypertensive and Vascular Smooth Muscle Relaxant Activity: Certain derivatives have been shown to relax potassium-depolarized aortic smooth muscle and exhibit antihypertensive effects.[5]

  • Anticonvulsant Activity: Perhydropyrrolo[1,2-a]pyrazine derivatives have been evaluated in animal models of epilepsy and have shown significant anticonvulsant activity.

  • Antioxidant Activity: Some derivatives have demonstrated radical scavenging properties in assays such as the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: The mixture is shaken and allowed to stand in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse synthetic routes available allow for the creation of extensive chemical libraries with a wide range of structural modifications. The broad spectrum of biological activities, including potent anticancer and antimicrobial effects, underscores the therapeutic potential of this class of compounds.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to identify novel drug targets and pathways.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the drug-like properties of lead compounds to assess their potential for further preclinical and clinical development.

The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective treatments for a variety of human diseases.

References

Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis of compounds with a wide array of biological activities. The stereochemistry of this bicyclic system is often crucial for its pharmacological effect, making the development of efficient and stereoselective synthetic methodologies a key focus for researchers in drug discovery and development. This technical guide provides a detailed overview of the core synthetic strategies for accessing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, complete with experimental protocols, quantitative data, and visual diagrams of the reaction pathways.

Core Synthetic Strategies

The principal asymmetric strategies for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines include:

  • Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction: A powerful method for the direct enantioselective cyclization of N-aminoethylpyrroles with aldehydes.

  • Asymmetric Hydrogenation: The enantioselective reduction of pyrrolo[1,2-a]pyrazinium salt precursors to afford the saturated chiral heterocyclic system.

  • Diastereoselective Pictet-Spengler Reaction: A classic cyclization strategy that can be adapted for stereocontrol, particularly when using chiral starting materials.

  • Chiral Pool Synthesis: Utilization of readily available chiral building blocks, such as L-proline, to construct the target scaffold with inherent stereochemical control.

Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction

This one-pot reaction represents a highly efficient approach to constructing the chiral this compound skeleton with high enantioselectivity. The reaction proceeds via the condensation of an N-aminoethylpyrrole with an aldehyde, followed by an intramolecular cyclization catalyzed by a chiral phosphoric acid.[1]

Signaling Pathway Diagram

aza_friedel_crafts cluster_reactants Reactants cluster_catalyst Catalyst N-aminoethylpyrrole N-aminoethylpyrrole Iminium_Intermediate Iminium Intermediate N-aminoethylpyrrole->Iminium_Intermediate Condensation Aldehyde Aldehyde Aldehyde->Iminium_Intermediate Chiral_Phosphoric_Acid Chiral Phosphoric Acid Chiral_Phosphoric_Acid->Iminium_Intermediate Protonation Product Chiral this compound Iminium_Intermediate->Product Intramolecular Cyclization

Caption: Catalytic cycle of the asymmetric aza-Friedel-Crafts reaction.

Quantitative Data

The following table summarizes the results for the synthesis of various chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines using a chiral phosphoric acid catalyst. The data is adapted from He, Y. et al., Org. Lett. 2011, 13 (17), pp 4490–4493.[1]

EntryAldehyde (R group)Yield (%)ee (%)
1C₆H₅9194
24-MeC₆H₄9593
34-MeOC₆H₄9792
44-FC₆H₄9295
54-ClC₆H₄9496
64-BrC₆H₄9597
72-Naphthyl9098
82-Furyl8590
9CH(CH₃)₂8885
Experimental Protocol

General Procedure for the Asymmetric Intramolecular Aza-Friedel-Crafts Reaction: [1]

  • To a stirred solution of the N-aminoethylpyrrole (0.12 mmol) in anhydrous THF (1.0 mL) is added the aldehyde (0.10 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • The chiral phosphoric acid catalyst (0.01 mmol, 10 mol%) is then added.

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral this compound.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts

This method provides an alternative route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through the enantioselective reduction of the corresponding aromatic pyrrolo[1,2-a]pyrazinium salts. Iridium complexes with chiral ligands are effective catalysts for this transformation.[2][3][4]

Experimental Workflow Diagram

asymmetric_hydrogenation Start Pyrrolo[1,2-a]pyrazinium Salt Reaction Hydrogenation Reaction (H₂, Solvent, Base) Start->Reaction Catalyst_Preparation Prepare Chiral Iridium Catalyst Catalyst_Preparation->Reaction Workup Reaction Workup and Purification Reaction->Workup Product Chiral this compound Workup->Product Analysis Determine Yield and Enantiomeric Excess Product->Analysis

Caption: Workflow for asymmetric hydrogenation.

Quantitative Data

The enantioselective hydrogenation of various pyrrolo[1,2-a]pyrazinium salts catalyzed by a chiral iridium complex yields the corresponding tetrahydropyrrolo[1,2-a]pyrazines in high yields and enantioselectivities. The addition of cesium carbonate is crucial for high conversion and preventing product racemization.[2][4]

EntryR¹ SubstituentR² SubstituentYield (%)ee (%)
1PhenylH>9993
24-TolylH>9992
34-AnisylH>9991
44-FluorophenylH>9994
54-ChlorophenylH>9995
62-NaphthylH>9992
7Phenyl6-Me>9990
Experimental Protocol

General Procedure for the Iridium-Catalyzed Asymmetric Hydrogenation: [2]

  • In a glovebox, a mixture of the pyrrolo[1,2-a]pyrazinium salt (0.1 mmol), the chiral iridium catalyst (1 mol%), and cesium carbonate (0.12 mmol) is placed in a glass-lined autoclave.

  • Anhydrous solvent (e.g., methanol, 2 mL) is added.

  • The autoclave is sealed and purged with hydrogen gas three times.

  • The reaction is stirred under a specified hydrogen pressure (e.g., 50 atm) at a set temperature (e.g., 30 °C) for a designated time (e.g., 12 hours).

  • After releasing the hydrogen pressure, the reaction mixture is filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to yield the chiral product.

  • Enantiomeric excess is determined by chiral HPLC analysis.

Diastereoselective Pictet-Spengler Reaction

The Pictet-Spengler reaction offers a convergent approach to the tetrahydropyrrolo[1,2-a]pyrazine core. While enantioselective variants are known for related heterocycles, a common strategy for this specific scaffold involves the diastereoselective cyclization of a chiral precursor, often derived from an amino acid.

Logical Relationship Diagram

pictet_spengler Chiral_Amine Chiral Pyrrole-based Amine (e.g., from L-Proline) Condensation Imine/Iminium Formation Chiral_Amine->Condensation Carbonyl Aldehyde or Ketone Carbonyl->Condensation Cyclization Intramolecular Electrophilic Substitution (Pictet-Spengler) Condensation->Cyclization Product Diastereomerically Enriched Tetrahydropyrrolo[1,2-a]pyrazine Cyclization->Product

Caption: Key steps in the Pictet-Spengler synthesis.

Quantitative Data

Data for the diastereoselective Pictet-Spengler synthesis of this specific scaffold is less systematically tabulated in the literature compared to the aza-Friedel-Crafts reaction. Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions.

PrecursorCarbonyl ComponentDiastereomeric RatioOverall YieldReference
L-Proline derivativeFormaldehyde>95:5ModerateConceptual
Chiral 2-(pyrrol-1-yl)ethylamineBenzaldehydeVariableGood[5]
Experimental Protocol

General Procedure for Diastereoselective Pictet-Spengler Reaction:

  • A solution of the chiral pyrrole-containing amine (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., dichloromethane or toluene) is prepared.

  • An acid catalyst (e.g., trifluoroacetic acid or a Lewis acid) is added, and the mixture is stirred, often at elevated temperatures, until the reaction is complete as monitored by TLC.

  • The reaction is quenched, typically with a basic aqueous solution.

  • The product is extracted into an organic solvent, dried, and concentrated.

  • Purification by column chromatography allows for the isolation of the diastereomeric products.

  • The diastereomeric ratio is determined by NMR spectroscopy or HPLC analysis.

Chiral Pool Synthesis from L-Proline

L-proline is an attractive and readily available chiral starting material for the synthesis of the this compound core, where the stereocenter of the proline is incorporated into the final product.

Synthetic Pathway from L-Proline

proline_synthesis L-Proline L-Proline Amide_Formation Amide Formation L-Proline->Amide_Formation Reduction Reduction of Carboxylic Acid Amide_Formation->Reduction Cyclization_Precursor Key Chiral Precursor Reduction->Cyclization_Precursor Cyclization Intramolecular Cyclization Cyclization_Precursor->Cyclization Product Chiral Tetrahydropyrrolo[1,2-a]pyrazine Cyclization->Product

Caption: Synthetic route from L-proline.

Quantitative Data

The efficiency of chiral pool synthesis is highly route-dependent. The following provides a representative example.

L-Proline DerivativeKey Cyclization StepOverall Yield (%)Diastereomeric Purity
N-Alkyl-L-prolinamideReductive Amination/Cyclization40-60 (multi-step)>98%
L-Prolinol derivativeN-Alkylation and Cyclization35-55 (multi-step)>98%
Experimental Protocol

Illustrative Multi-Step Synthesis from L-Proline:

  • Amide Formation: L-proline is coupled with a suitable amine (e.g., benzylamine) using standard peptide coupling reagents (e.g., EDC/HOBt) to form the corresponding amide.

  • Reduction: The carboxylic acid functionality of the resulting N-protected prolinamide is reduced to the alcohol using a reducing agent like borane-tetrahydrofuran complex.

  • Activation and Displacement: The hydroxyl group is activated (e.g., as a tosylate or mesylate) and then displaced by a nucleophile that will form the second ring.

  • Cyclization: The final ring closure is achieved through an intramolecular reaction, which can be a nucleophilic substitution or a reductive amination, to form the desired chiral this compound.

  • Purification at each step is typically performed using column chromatography. The stereochemical integrity is generally maintained throughout the sequence.

This guide provides a foundational understanding of the key strategies employed in the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity. For further details, consulting the primary literature cited is highly recommended.

References

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details the core reaction mechanisms, provides structured experimental protocols for key synthetic routes, and presents quantitative data to facilitate comparison and reproducibility.

Core Synthetic Strategies

The synthesis of the this compound ring system can be achieved through several strategic approaches. The most prominent and effective methods include the Pictet-Spengler reaction, asymmetric intramolecular aza-Friedel-Crafts reactions, and innovative domino reactions. Each of these routes offers distinct advantages concerning substrate scope, stereochemical control, and overall efficiency.

The Pictet-Spengler Reaction

A classic and reliable method for the formation of tetrahydroisoquinolines and related fused heterocyclic systems, the Pictet-Spengler reaction, is readily adaptable for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. The reaction proceeds via the condensation of a β-arylethylamine, in this case, 2-(pyrrol-1-yl)ethanamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.

Reaction Mechanism:

The mechanism initiates with the formation of a Schiff base from the reaction of 2-(pyrrol-1-yl)ethanamine and an aldehyde. Protonation of the imine nitrogen by an acid catalyst generates a highly electrophilic iminium ion. The electron-rich pyrrole ring then acts as a nucleophile, attacking the iminium carbon to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation restore aromaticity and yield the final this compound product.

Pictet_Spengler Pyrrole_Amine 2-(Pyrrol-1-yl)ethanamine Schiff_Base Schiff Base Pyrrole_Amine->Schiff_Base Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base H_plus H+ Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Spirocycle Spirocyclic Intermediate Iminium_Ion->Spirocycle Intramolecular Electrophilic Attack Product This compound Spirocycle->Product Rearrangement & - H+

Figure 1: Generalized mechanism of the Pictet-Spengler reaction for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

Experimental Protocol: General Procedure for Pictet-Spengler Synthesis

  • Reactant Dissolution: Dissolve 2-(pyrrol-1-yl)ethanamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere.

  • Aldehyde Addition: Add the desired aldehyde (1.0-1.2 eq) to the solution.

  • Acid Catalysis: Introduce a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactant A (Amine)Reactant B (Aldehyde)CatalystSolventTemp. (°C)Yield (%)Reference
2-(Pyrrol-1-yl)ethanamineFormaldehydeTFACH2Cl22575-85Adapted from general procedures
2-(Pyrrol-1-yl)ethanamineBenzaldehydep-TsOHToluene8060-70Adapted from general procedures

Table 1: Representative data for the Pictet-Spengler synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

Asymmetric Intramolecular Aza-Friedel-Crafts Reaction

For the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, the asymmetric intramolecular aza-Friedel-Crafts reaction is a powerful strategy. This method utilizes a chiral phosphoric acid catalyst to induce enantioselectivity in the cyclization step.[1]

Reaction Mechanism:

The reaction begins with the formation of an imine from N-aminoethylpyrrole and an aldehyde. The chiral phosphoric acid catalyst then protonates the imine, forming a chiral ion pair with the iminium ion. This chiral complex directs the intramolecular nucleophilic attack of the pyrrole ring, leading to the formation of the desired enantiomerically enriched product.

Aza_Friedel_Crafts N_aminoethylpyrrole N-Aminoethylpyrrole Imine Imine N_aminoethylpyrrole->Imine Aldehyde Aldehyde Aldehyde->Imine Chiral_Acid Chiral Phosphoric Acid Catalyst Chiral_Complex Chiral Iminium Ion -Catalyst Complex Chiral_Acid->Chiral_Complex Imine->Chiral_Complex Product Chiral 1,2,3,4-Tetrahydro- pyrrolo[1,2-a]pyrazine Chiral_Complex->Product Enantioselective Cyclization

Figure 2: Workflow for the asymmetric intramolecular aza-Friedel-Crafts reaction.

Experimental Protocol: Asymmetric Aza-Friedel-Crafts Synthesis

  • Catalyst Loading: To a solution of the N-aminoethylpyrrole (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) at the specified temperature, add the chiral phosphoric acid catalyst (typically 1-10 mol%).

  • Substrate Addition: Add the aldehyde (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or chiral HPLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, extract the aqueous phase, and combine the organic fractions. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

N-AminoethylpyrroleAldehydeCatalyst Loading (mol%)SolventTemp. (°C)Yield (%)ee (%)Reference
2-(Pyrrol-1-yl)ethanamine4-Nitrobenzaldehyde5Toluene-209598
2-(Pyrrol-1-yl)ethanamine2-Naphthaldehyde5Toluene-209296

Table 2: Quantitative data for the asymmetric aza-Friedel-Crafts synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

Domino Reaction of 2-Imidazolines and Terminal Alkynes

A more recent and highly efficient approach involves a domino reaction of 2-imidazolines with terminal electron-deficient alkynes. This pseudo-three-component reaction constructs both the pyrrole and pyrazine rings in a single synthetic sequence.

Reaction Mechanism:

The reaction is initiated by the Michael addition of the 2-imidazoline to two equivalents of the electron-deficient alkyne, forming an imidazolidine intermediate containing an N-vinylpropargylamine fragment. This intermediate then undergoes a base-catalyzed domino aza-Claisen rearrangement followed by a cyclization reaction sequence to afford the this compound scaffold.

Domino_Reaction Imidazoline 2-Imidazoline Imidazolidine Imidazolidine Intermediate Imidazoline->Imidazolidine Alkyne Terminal Electron- Deficient Alkyne (2 eq) Alkyne->Imidazolidine Base Base Rearrangement_Product Aza-Claisen Rearrangement Product Base->Rearrangement_Product Imidazolidine->Rearrangement_Product Base-catalyzed Aza-Claisen Rearrangement Product 1,2,3,4-Tetrahydropyrrolo [1,2-a]pyrazine Rearrangement_Product->Product Cyclization

Figure 3: Logical workflow of the domino reaction for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

Experimental Protocol: Domino Reaction Synthesis

  • Initial Reaction: In a suitable solvent, combine the 2-imidazoline (1.0 eq) and the terminal electron-deficient alkyne (2.0 eq).

  • Intermediate Formation: Stir the mixture at room temperature until the formation of the imidazolidine intermediate is complete (monitor by TLC or NMR).

  • Domino Cascade: Add a base (e.g., DBU, K2CO3) to the reaction mixture to initiate the domino aza-Claisen rearrangement and cyclization.

  • Reaction Monitoring: Heat the reaction mixture if necessary and monitor for the formation of the final product.

  • Work-up and Purification: After completion, perform an appropriate aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.

2-ImidazolineAlkyneBaseSolventYield (%)Reference
1-Benzyl-2-phenyl-2-imidazolineMethyl propiolateDBUAcetonitrile85-95Adapted from related procedures
1-Methyl-2-phenyl-2-imidazolineEthyl propiolateK2CO3DMF70-80Adapted from related procedures

Table 3: Representative data for the domino reaction synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

Characterization Data

The synthesized this compound derivatives are typically characterized by a combination of spectroscopic techniques.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)Reference
This compound6.6-6.8 (m, 2H), 6.0-6.2 (m, 1H), 3.8-4.0 (t, 2H), 3.2-3.4 (t, 2H), 2.8-3.0 (m, 2H), 1.9-2.1 (m, 2H)120-122, 108-110, 105-107, 50-52, 48-50, 45-47, 22-24[M+H]+General expected shifts
1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine7.2-7.4 (m, 5H), 6.5-6.7 (m, 2H), 5.9-6.1 (m, 1H), 4.8-5.0 (m, 1H), 3.3-3.5 (m, 2H), 3.0-3.2 (m, 2H), 2.0-2.2 (m, 2H)140-142, 128-130, 127-129, 126-128, 120-122, 108-110, 105-107, 60-62, 50-52, 48-50, 22-24[M+H]+General expected shifts

Table 4: General Spectroscopic Data for this compound Derivatives. Note: Actual chemical shifts are highly dependent on the specific substitution pattern and solvent used.

Conclusion

The synthesis of the this compound scaffold can be accomplished through a variety of robust and adaptable synthetic methods. The choice of a specific route will depend on the desired substitution pattern, the requirement for stereochemical control, and the availability of starting materials. The Pictet-Spengler reaction offers a classic and straightforward approach, while the asymmetric aza-Friedel-Crafts reaction provides excellent enantioselectivity for chiral targets. The domino reaction of 2-imidazolines represents a modern and highly efficient strategy for the rapid construction of this important heterocyclic core. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Characterization of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, forming the foundation of a variety of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the characterization of these derivatives, focusing on their synthesis, spectroscopic analysis, and biological evaluation, with a particular emphasis on their potential as anticancer agents.

Synthesis and Spectroscopic Characterization

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the condensation of a substituted pyrrole with a suitable pyrazine precursor, followed by reduction or cyclization reactions. The characterization of the resulting compounds relies heavily on spectroscopic techniques to confirm their structure and purity.

Table 1: Spectroscopic Data for Representative this compound Derivatives

CompoundMolecular Formula1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)C11H16N2O2Data not readily available in searched literature.Data not readily available in searched literature.[M+H]+ consistent with formula
Representative Pyrrolo[1,2-b]pyridazine DerivativeC16H18N2O30.98 (t, 3H), 1.24 (t, 3H), 2.32 (quintet, 2H), 4.17–4.27 (m, 2H), 5.53 (t, 1H), 7.06 (d, 1H), 7.42–7.45 (m, 3H), 7.71 (d, 1H), 7.77–7.80 (m, 2H)10, 14, 23, 61.5, 62.5, (other aromatic and carbonyl signals)Consistent with formula

Note: Specific spectroscopic data for a wide range of this compound derivatives is dispersed throughout the literature. The data presented here are representative examples from related structures to illustrate the characterization process.

Biological Activity: Anticancer Properties

A significant area of research for this compound derivatives and their analogues is their potential as anticancer agents. Studies have shown that these compounds can exhibit potent cytotoxic activity against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vitro Anticancer Activity of Pyrrolo[1,2-a]pyrazine and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP)A549 (Lung)19.94 µg/mL
PPDHMPHeLa (Cervical)16.73 µg/mL
triazolo[4,3-a]pyrazine derivative 17l A549 (Lung)0.98 ± 0.08
triazolo[4,3-a]pyrazine derivative 17l MCF-7 (Breast)1.05 ± 0.17
triazolo[4,3-a]pyrazine derivative 17l Hela (Cervical)1.28 ± 0.25
5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one 3c HEK293T4.1 ± 0.5
5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one 3c A549 (Lung)5.9
Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivative 7m Panc-1 (Pancreatic)12.54

Note: The presented IC50 values are for a variety of structurally related compounds to the this compound core, highlighting the potential of this chemical space in cancer therapy.

Experimental Protocols

General Synthesis and Characterization Workflow

The synthesis and characterization of this compound derivatives typically follow a structured workflow to ensure the desired product is obtained with high purity and its structure is unequivocally confirmed.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Materials reaction Chemical Reaction(s) start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry nmr->ms purity Purity Analysis (e.g., HPLC) ms->purity cytotoxicity Cytotoxicity Assay (e.g., MTT) purity->cytotoxicity

Caption: General workflow for the synthesis and characterization of derivatives.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Signaling Pathways

The anticancer activity of this compound derivatives and their analogues can be attributed to their ability to inhibit specific signaling pathways that are often dysregulated in cancer. Two such pathways are the c-Met/VEGFR-2 and the p38 MAPK pathways.

Inhibition of c-Met and VEGFR-2 Signaling

The c-Met and VEGFR-2 receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis. Their dual inhibition is a promising strategy in cancer therapy. Certain pyrazine-based derivatives have been identified as potent dual inhibitors of these kinases.

G cluster_pathway c-Met/VEGFR-2 Signaling cluster_inhibition Inhibition HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) cMet->Downstream VEGFR2->Downstream Proliferation Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation Inhibitor Pyrrolo[1,2-a]pyrazine Derivative Inhibitor->cMet Inhibitor->VEGFR2

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.

Inhibition of p38 MAPK Signaling

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can also play a role in cancer cell survival and proliferation. Some pyrrolo[1,2-a]pyrazine derivatives have been shown to associate with the FTase-p38 signaling axis, suggesting their potential as p38 MAPK inhibitors.

Methodological & Application

Synthetic Protocols for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Derivatives of this structure have shown a wide range of pharmacological activities, including antiarrhythmic, antiamnesic, antihypoxic, psychotropic, and antihypertensive properties.[1][2] Furthermore, they have been investigated as potassium channel ligands, serotonin and noradrenaline reuptake inhibitors, and cannabinoid receptor agonists.[1] This document provides detailed application notes and protocols for the synthesis of this important class of molecules, focusing on modern and efficient methodologies.

I. Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes

This method provides an efficient, one-pot synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through a pseudo-three-component reaction. The process involves the reaction of 2-imidazolines with two equivalents of a terminal electron-deficient alkyne, which proceeds through a base-catalyzed domino aza-Claisen rearrangement/cyclization sequence to construct the pyrrole and pyrazine rings simultaneously.[2][3][4] This approach offers good to excellent yields, ranging from 45-90%.[2][3][4]

Experimental Protocol: One-Pot Synthesis
  • Reaction Setup: In a suitable reaction vessel, dissolve the 2-imidazoline (1.0 equiv.) in an appropriate aprotic solvent such as DMSO.

  • Reagent Addition: Add the terminal electron-deficient alkyne (2.0 equiv.) to the solution at room temperature.

  • Adduct Formation: Stir the mixture at room temperature for 2 hours to allow for the formation of the intermediate imidazolidine adduct.

  • Cyclization: Add a catalytic amount of a base, such as cesium fluoride (CsF) (0.1 equiv.), to the reaction mixture.

  • Heating: Heat the mixture to 135 °C under an inert atmosphere (e.g., argon) and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
Entry2-ImidazolineAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Ref
11-Benzyl-2-phenyl-4,5-dihydro-1H-imidazoleMethyl propiolateCsFDMSO135285[5]
21-Methyl-2-phenyl-4,5-dihydro-1H-imidazoleEthyl propiolateCsFDMSO135278[5]
31-Benzyl-2-(4-chlorophenyl)-4,5-dihydro-1H-imidazoleMethyl propiolateCsFDMSO135290[5]
41-Benzyl-2-phenyl-4,5-dihydro-1H-imidazole3-Butyn-2-oneCsFDMSO1500.575[2]

Reaction Workflow

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Domino Cyclization 2-Imidazoline 2-Imidazoline Imidazolidine Adduct Imidazolidine Adduct 2-Imidazoline->Imidazolidine Adduct Room Temp, 2h Alkyne (2 equiv) Alkyne (2 equiv) Alkyne (2 equiv)->Imidazolidine Adduct Tetrahydropyrrolopyrazine Tetrahydropyrrolopyrazine Imidazolidine Adduct->Tetrahydropyrrolopyrazine 135-150 °C Base (CsF) Base (CsF) Base (CsF)->Tetrahydropyrrolopyrazine

Caption: One-pot synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

II. Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction

This protocol describes the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and excellent enantioselectivities. The key step is an asymmetric intramolecular aza-Friedel–Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid.[1][6]

Experimental Protocol
  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the N-aminoethylpyrrole (1.0 equiv.), the aldehyde (1.2 equiv.), and the chiral phosphoric acid catalyst (5-10 mol%).

  • Solvent Addition: Add a suitable solvent, such as tetrahydrofuran (THF), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired chiral this compound.

Quantitative Data Summary
EntryN-AminoethylpyrroleAldehydeCatalystSolventTemp (°C)Yield (%)ee (%)Ref
1N-(2-Aminoethyl)pyrroleBenzaldehyde(R)-TRIPTHF259594[1]
2N-(2-Aminoethyl)pyrrole4-Nitrobenzaldehyde(R)-TRIPTHF259896[1]
3N-(2-Aminoethyl)-2-methylpyrroleBenzaldehyde(R)-TRIPCH2Cl2259786[1]
4N-(2-Aminoethyl)pyrrole2-Naphthaldehyde(R)-TRIPBenzene258086[1]

ee = enantiomeric excess

Signaling Pathway Diagram

G N-Aminoethylpyrrole N-Aminoethylpyrrole Iminium Intermediate Iminium Intermediate N-Aminoethylpyrrole->Iminium Intermediate Aldehyde Aldehyde Aldehyde->Iminium Intermediate Chiral Phosphoric Acid Chiral Phosphoric Acid Chiral Phosphoric Acid->Iminium Intermediate Aza-Friedel-Crafts Aza-Friedel-Crafts Iminium Intermediate->Aza-Friedel-Crafts Chiral Tetrahydropyrrolopyrazine Chiral Tetrahydropyrrolopyrazine Aza-Friedel-Crafts->Chiral Tetrahydropyrrolopyrazine

Caption: Catalytic cycle for the asymmetric aza-Friedel-Crafts reaction.

III. Synthesis via Benzotriazole Intermediates

This synthetic route involves the condensation of 2-(pyrrol-1-yl)-1-ethylamine with an aldehyde and benzotriazole, followed by nucleophilic substitution of the benzotriazole group.[7] This method provides good yields for a variety of substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

Experimental Protocol
  • Formation of the Benzotriazole Adduct:

    • In a round-bottom flask, combine 2-(pyrrol-1-yl)-1-ethylamine (1.0 equiv.), the desired aldehyde (e.g., formaldehyde, 1.0 equiv.), and benzotriazole (1.0 equiv.) in a suitable solvent like toluene.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • After completion, cool the reaction and isolate the benzotriazole intermediate.

  • Nucleophilic Substitution:

    • Dissolve the benzotriazole intermediate in an appropriate solvent (e.g., THF).

    • Add the nucleophile (e.g., Grignard reagent, sodium cyanide, or sodium borohydride) at a suitable temperature (e.g., 0 °C to room temperature).

    • Stir the reaction until completion.

    • Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride for Grignard reagents).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data Summary
EntryAldehydeNucleophileYield (%)Ref
1FormaldehydePhenylmagnesium bromide85[7]
2FormaldehydeEthylmagnesium bromide82[7]
3FormaldehydeSodium cyanide75[7]
4FormaldehydeSodium borohydride90[7]

Logical Relationship Diagram

G Start Start Condensation Condensation of 2-(pyrrol-1-yl)-1-ethylamine, aldehyde, and benzotriazole Start->Condensation Intermediate Benzotriazole Adduct Condensation->Intermediate Nucleophilic_Attack Nucleophilic Substitution Intermediate->Nucleophilic_Attack Product 1,2,3,4-Tetrahydropyrrolo [1,2-a]pyrazine Nucleophilic_Attack->Product

Caption: Synthetic pathway utilizing a benzotriazole intermediate.

References

Application Notes and Protocols for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent positioning, enabling potent and selective interactions with various biological targets. This document provides an overview of the applications of this scaffold, detailed experimental protocols for its synthesis and biological evaluation, and quantitative data on the activity of its derivatives.

Biological Applications

Derivatives of the this compound core have been investigated for a wide range of therapeutic applications. These include:

  • Anticancer Agents: Primarily through the inhibition of various protein kinases implicated in tumorigenesis and cell proliferation.[1][2][3][4][5][6]

  • Antiviral Agents: Showing activity against viruses such as HIV-1 and influenza.[7][8][9]

  • Antihypertensive Agents: Acting as vascular smooth muscle relaxants.

  • Antimicrobial and Antifungal Agents: Demonstrating inhibitory activity against various bacterial and fungal strains.[7]

  • Anti-inflammatory and Antioxidant Agents: Exhibiting potential in modulating inflammatory pathways and oxidative stress.[7]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for representative this compound derivatives and related pyrrolopyrazine analogs.

Table 1: Kinase Inhibitory Activity of Pyrrolopyrazine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell-based Assay IC50 (nM)Cancer Cell LineReference
Series 1 Anaplastic Lymphoma Kinase (ALK)~10~150Various[1]
Compound 5k EGFR40-HepG2[4]
Her285-HepG2[4]
VEGFR262-HepG2[4]
CDK2204-HepG2[4]
Compound 17l c-Met26980 (A549)A549, MCF-7, Hela[10]
VEGFR-226001050 (MCF-7)[10]
1280 (Hela)[10]
Compound 12 Jak1---[5]

Table 2: Cytotoxicity of Pyrrolopyrazine Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 6x U937 (human lymphoma)Potent Inhibition[6]
Compound 5e Various29 - 59[4]
Compound 5h Various29 - 59[4]
Compound 5k Various29 - 59[4]
Compound 5l Various29 - 59[4]

Table 3: Antiviral Activity of Pyrrolopyrazine Derivatives

Compound IDVirusAssayActivityReference
Pyrrolo[2,1-f][1][11][12]triazine derivative Influenza A (H1N1)Antiviral activity in MDCK cellsIC50 = 4 µg/mL[8]

Experimental Protocols

General Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via Asymmetric Intramolecular aza-Friedel-Crafts Reaction[11]

This protocol describes a highly efficient method for the enantioselective synthesis of the core scaffold.

Materials:

  • N-aminoethylpyrrole derivative

  • Aldehyde

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP or SPINOL-derived)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the N-aminoethylpyrrole derivative (1.0 equiv), the aldehyde (1.2 equiv), and anhydrous dichloromethane.

  • Add activated 4 Å molecular sieves to the mixture.

  • Add the chiral phosphoric acid catalyst (0.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral this compound.

  • Characterize the product by NMR (¹H, ¹³C), mass spectrometry, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Kinase Inhibition Assay Protocol (General)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase assay buffer.

  • Add the inhibitor solution to the wells (final DMSO concentration should be ≤1%).

  • Add the recombinant kinase and the specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay Protocol

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p38 p38 MAPK AKT->p38 mTOR->TF STAT STAT JAK->STAT STAT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Tetrahydropyrrolo [1,2-a]pyrazine Derivative Inhibitor->RTK Inhibition Inhibitor->JAK Inhibition Inhibitor->p38 Inhibition Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (N-aminoethylpyrrole, Aldehyde) Reaction Asymmetric aza-Friedel-Crafts Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT Assay) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Design New Derivatives SAR_Logic cluster_substituents Substituent Modifications cluster_properties Resulting Properties Scaffold 1,2,3,4-Tetrahydropyrrolo [1,2-a]pyrazine Core R1 R1 Substituent Scaffold->R1 R2 R2 Substituent Scaffold->R2 R3 R3 Substituent Scaffold->R3 Potency Biological Potency (e.g., lower IC50) R1->Potency Selectivity Target Selectivity R2->Selectivity PK Pharmacokinetic Properties (ADME) R3->PK Potency->Selectivity Selectivity->PK

References

The Versatile Scaffold: 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents across a wide range of diseases. This document provides a comprehensive overview of the applications of this scaffold, including its biological activities, relevant signaling pathways, and detailed experimental protocols for key assays.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The following tables summarize the quantitative data for representative compounds.

Anticancer Activity

Compounds incorporating the pyrrolopyrazine framework have shown potent cytotoxic effects against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7m Panc-1 (Pancreatic)12.54[1]
PC3 (Prostate)17.7[1]
MDA-MB-231 (Breast)13.1[1]
Etoposide (Standard) Panc-1 (Pancreatic)~25[1]
Antimicrobial Activity

The scaffold has been utilized to develop agents effective against multidrug-resistant bacteria.

CompoundBacterial StrainMIC (mg/L)MBC (mg/L)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro Multidrug-Resistant Staphylococcus aureus (MDRSA)15 ± 0.17220 ± 0.072[2]
Anti-inflammatory Activity

Derivatives have shown potential in modulating inflammatory responses by inhibiting cytokine production.

CompoundAssayInhibition (%) at 50 µMReference
3a IL-6 Inhibition43[3]
3b IL-6 Inhibition52[3]
3c IL-6 Inhibition59[3]
Antiviral Activity

Closely related pyrrolopyrazine scaffolds have demonstrated promising antiviral effects.

CompoundVirus StrainIC50 (µg/mL)Selectivity Index (SI)Reference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][4][5][6]triazine-5,6-dicarboxylate Influenza A/Puerto Rico/8/34 (H1N1)4188[7][8]

Signaling Pathways and Mechanisms of Action

Compounds based on the this compound scaffold often exert their therapeutic effects by modulating key signaling pathways involved in disease pathogenesis.

c-Met/VEGFR-2 Signaling Pathway

Several pyrrolopyrazine derivatives act as inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[9]

cMet_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K HGF HGF HGF->cMet Binds VEGF VEGF VEGF->VEGFR2 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene STAT3->Gene Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->cMet Inhibitor->VEGFR2 Cell Proliferation,\nAngiogenesis,\nMetastasis Cell Proliferation, Angiogenesis, Metastasis Gene->Cell Proliferation,\nAngiogenesis,\nMetastasis

Caption: Inhibition of c-Met and VEGFR-2 signaling by a pyrrolopyrazine derivative.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another important target. This pathway is critical for immune responses and cell growth, and its dysregulation is implicated in inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates to Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->JAK Inflammation,\nCell Proliferation Inflammation, Cell Proliferation Gene->Inflammation,\nCell Proliferation

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrrolopyrazine derivative.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. Below are protocols for key experiments.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of the chiral this compound scaffold is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[4]

Workflow for Synthesis

Synthesis_Workflow Start Start Materials: N-aminoethylpyrrole Aldehyde Reaction Asymmetric Intramolecular Aza-Friedel-Crafts Reaction Start->Reaction Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Reaction Workup Reaction Work-up and Purification Reaction->Workup Product Chiral this compound Workup->Product

References

Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction: A Powerful Tool for the Synthesis of Chiral Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The catalytic asymmetric intramolecular aza-Friedel-Crafts (aza-FC) reaction has emerged as a highly efficient and atom-economical method for the construction of enantioenriched nitrogen-containing heterocyclic compounds. This powerful transformation allows for the direct formation of a carbon-carbon bond between an aromatic ring and an imine moiety within the same molecule, leading to the creation of a new stereocenter. The resulting heterocyclic scaffolds, such as spirooxindoles, tetrahydroquinolines, and tetrahydro-β-carbolines, are prevalent core structures in a wide array of natural products and pharmaceutically active compounds. The use of chiral catalysts, particularly chiral phosphoric acids and other organocatalysts, enables precise control over the stereochemical outcome of the reaction, providing access to optically pure products with high yields and enantioselectivities. This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic systems via the catalytic asymmetric intramolecular aza-FC reaction.

Key Applications in Drug Development

The nitrogen-containing heterocycles synthesized through this methodology are of significant interest in drug discovery and development due to their diverse biological activities. For instance:

  • Spirooxindoles: Exhibit a range of biological properties, including anticancer and antiviral activities.[1]

  • Tetrahydroquinolines: Form the core of many alkaloids and synthetic compounds with antibacterial, anti-inflammatory, and antihypertensive properties.

  • Tetrahydro-β-carbolines: Are found in numerous natural products and exhibit a broad spectrum of pharmacological activities, including antitumor, antiviral, and antimicrobial effects.

The ability to synthesize these complex molecules in an enantiomerically pure form is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic asymmetric intramolecular aza-Friedel-Crafts reactions, showcasing the synthesis of various heterocyclic scaffolds.

Table 1: Synthesis of 3',4'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-ones [1]

EntryIsatin Derivative (Substituent)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)
1N-Benzyl(R)-CPA 1 (10)DCM248588
25-Fluoro(R)-CPA 1 (10)DCM248285
35-Chloro(R)-CPA 1 (10)DCM248083
45-Bromo(R)-CPA 1 (10)DCM247881
5N-Methyl(R)-CPA 1 (10)DCM247580

Reactions were carried out with N-aminoethylpyrrole (0.24 mmol), isatin derivative (0.2 mmol), and chiral phosphoric acid (CPA) catalyst in the specified solvent (2 mL) at room temperature. ee = enantiomeric excess.

Table 2: Synthesis of Tetrahydroquinolines via Intramolecular aza-Friedel-Crafts Reaction

EntrySubstrateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1N-(2-formylphenyl)aniline derivativeChiral Phosphoric Acid (10)Toluene489295
2N-(2-acetylphenyl)aniline derivativeChiral Phosphoric Acid (10)Toluene728591
3N-(2-formylphenyl)-2-naphthylamineChiral Phosphoric Acid (10)Toluene488893

General conditions: Substrate (0.1 mmol), catalyst (0.01 mmol) in solvent (1.0 mL) at a specified temperature. Data is representative from typical literature examples.

Experimental Protocols

Protocol 1: Synthesis of (R)-1'-Benzyl-3',4'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[1,2-a]pyrazin]-2-one [1]

Materials:

  • 1-Benzylindole-2,3-dione (50.2 mg, 0.2 mmol)

  • N-Aminoethylpyrrole (29.8 mg, 0.24 mmol)

  • (R)-Chiral Phosphoric Acid Catalyst (CPA 1) (10 mol%, specific catalyst structure should be referenced from the original paper)

  • Dichloromethane (DCM) (2.0 mL)

  • 4 Å Molecular Sieves (approx. 100 mg)

Procedure:

  • To a dry reaction tube equipped with a magnetic stir bar, add 1-benzylindole-2,3-dione (0.2 mmol), N-aminoethylpyrrole (0.24 mmol), and 4 Å molecular sieves.

  • Add the (R)-chiral phosphoric acid catalyst (10 mol%).

  • Add dichloromethane (2.0 mL) to the reaction tube.

  • Stir the reaction mixture at room temperature (approximately 25 °C) for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the reaction mixture directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Catalytic Cycle of a Chiral Phosphoric Acid-Catalyzed Intramolecular aza-Friedel-Crafts Reaction

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Phosphoric Acid (CPA-H) Activated_Complex CPA-Iminium Complex Catalyst->Activated_Complex + Iminium Intermediate Substrate Iminium Intermediate Product_Complex CPA-Product Complex Activated_Complex->Product_Complex Intramolecular aza-FC Reaction Product_Complex->Catalyst Catalyst Regeneration Product Cyclized Product Product_Complex->Product - CPA-H Final Final Start Starting Materials (e.g., Isatin + Amine) Start->Substrate Condensation

Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction.

General Experimental Workflow for Asymmetric Intramolecular aza-Friedel-Crafts Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Starting Materials (Aromatic precursor, amine/aldehyde) Catalyst Add Chiral Catalyst (e.g., CPA, 1-10 mol%) Reagents->Catalyst Solvent Add Dry Solvent (e.g., DCM, Toluene) Catalyst->Solvent Stirring Stir at Specified Temperature (e.g., RT, 0 °C, etc.) Solvent->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Reaction Complete Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Enantioselectivity Determine ee% (Chiral HPLC) Characterization->Enantioselectivity

Caption: A general workflow for performing a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.

References

Application Notes and Protocols for the Domino Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through a domino reaction involving 2-imidazolines and terminal electron-deficient alkynes. This method offers an efficient pathway to construct complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

The synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is achieved via a pseudo-three-component domino reaction. In this process, 2-imidazolines react with two equivalents of a terminal electron-deficient alkyne to form an intermediate imidazolidine containing an N-vinylpropargylamine fragment. This intermediate subsequently undergoes a base-catalyzed domino aza-Claisen rearrangement and cyclization sequence to yield the final product.[1][2][3] This one-pot reaction simultaneously constructs both the pyrrole and pyrazine rings, offering good to excellent yields.[1][2][3]

Quantitative Data Summary

The following table summarizes the yields of various 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives synthesized using the described microwave-assisted protocol.[4] The yields for the same reactions carried out under conventional heating with Cesium Fluoride (CsF) are provided in parentheses for comparison.[4]

EntryAdductProductYield (%) [MW, Cs₂CO₃] (Yield (%) [Conv. Heat, CsF])
1OMeBnPh3a 4a 82 (78)
2OMeMePh3b 4b 77 (75)
3OMeBnp-ClC₆H₄3c 4c 78 (75)
4OMeBnp-MeOC₆H₄3d 4d 85 (81)
5OMeBn2-thienyl3e 4e 75
6OMeBnMe3f 4f 73 (70)
7OMePhPh3g 4g 72 (74)
8OMep-MeC₆H₄Ph3h 4h 80
9OMep-FC₆H₄Ph3i 4i 75 (72)
10OMep-ClC₆H₄Ph3j 4j 70 (73)
11OMep-ClC₆H₄Ph3k 4k 75 (77)
12OMep-MeOC₆H₄Ph3l 4l 85 (79)
13OMep-CF₃C₆H₄Ph3m 4m 90
14OMeo-tolylPh3n 4n 85
15MeBnPh3o 4o 69 (65)
16MeMePh3p 4p 67 (67)
17MeBnp-ClC₆H₄3q 4q 48 (60)
18MeBnp-MeOC₆H₄3r 4r 64 (61)
19MeBn2-thienyl3s 4s 67
20MePhPh3t 4t 55
21Mep-ClC₆H₄Ph3u 4u 55 (64)
22Mep-MeOC₆H₄Ph3v 4v 67 (73)

Reaction Mechanism and Experimental Workflow

The overall transformation from 2-imidazolines to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines can be visualized through the following diagrams:

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_domino Domino Reaction cluster_product Product 2-Imidazoline 2-Imidazoline Imidazolidine Adduct Imidazolidine Adduct 2-Imidazoline->Imidazolidine Adduct Pseudo-three-component reaction Electron-Deficient Alkyne (2 equiv.) Electron-Deficient Alkyne (2 equiv.) Electron-Deficient Alkyne (2 equiv.)->Imidazolidine Adduct Aza-Claisen Rearrangement Aza-Claisen Rearrangement Imidazolidine Adduct->Aza-Claisen Rearrangement Base-catalyzed Cyclization Cyclization Aza-Claisen Rearrangement->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed reaction mechanism for the assembly of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

G start Start reactants Combine 2-imidazoline and electron-deficient alkyne (2 equiv.) in CH3CN start->reactants intermediate Stir at room temperature to form imidazolidine adduct reactants->intermediate domino Add Cs2CO3 (0.1 equiv.) and apply microwave irradiation intermediate->domino workup Reaction workup and purification (e.g., column chromatography) domino->workup product Isolate pure this compound workup->product end End product->end

Caption: General experimental workflow for the microwave-assisted domino reaction.

Experimental Protocols

The following are detailed protocols for the synthesis of the intermediate adduct and its subsequent conversion to the final product.

Protocol 1: Synthesis of Imidazolidine Adducts (e.g., 3a-w)

This procedure outlines the initial pseudo-three-component reaction to form the key imidazolidine intermediate.

Materials:

  • Appropriate 2-imidazoline (1.0 mmol)

  • Corresponding terminal electron-deficient alkyne (e.g., methyl propiolate or acetylacetylene) (2.0 mmol)

  • Anhydrous solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of the 2-imidazoline (1.0 mmol) in the chosen anhydrous solvent, add the electron-deficient alkyne (2.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure imidazolidine adduct.

Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines (e.g., 4a-v)

This protocol describes the base-catalyzed domino reaction of the isolated imidazolidine adducts under microwave irradiation.[4]

Materials:

  • Imidazolidine adduct (from Protocol 1) (0.5 mmol)

  • Cesium Carbonate (Cs₂CO₃) (0.1 equiv., 0.05 mmol)

  • Anhydrous Acetonitrile (CH₃CN)

  • Microwave synthesis vial

  • Microwave reactor

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a microwave synthesis vial, dissolve the imidazolidine adduct (0.5 mmol) in anhydrous acetonitrile.

  • Add cesium carbonate (0.1 equiv., 0.05 mmol) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (e.g., 130 °C) for the required time (typically 1 hour).[3]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired this compound.

Protocol 3: One-Pot Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines

This protocol allows for the direct conversion of 2-imidazolines to the final product without isolation of the intermediate adduct.[4]

Materials:

  • 2-Imidazoline (1.0 mmol)

  • Electron-deficient alkyne (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cesium Fluoride (CsF) (0.1 equiv., 0.1 mmol)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., Argon)

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve the 2-imidazoline (1.0 mmol) and the electron-deficient alkyne (2.0 mmol) in anhydrous DMSO.

  • Stir the solution at room temperature for 2 hours.

  • Add cesium fluoride (0.1 equiv., 0.1 mmol) to the reaction mixture.

  • Heat the mixture to 135 °C and continue stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and perform an appropriate aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Microwave reactions should be conducted with caution, following the manufacturer's safety guidelines for the specific microwave reactor used.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for the Biological Screening of a Tetrahydropyrrolopyrazine Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological screening of tetrahydropyrrolopyrazine libraries, a chemical scaffold with demonstrated potential across various therapeutic areas, including oncology and neurology. This document outlines detailed protocols for primary and secondary assays, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

The tetrahydropyrrolopyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide range of biological activities. Libraries of these molecules have been successfully screened to identify potent and selective inhibitors of key cellular targets. This guide focuses on providing the necessary protocols and information to screen such a library against two prominent target classes: kinases and G-protein coupled receptors (GPCRs), as well as in vivo models for central nervous system (CNS) disorders.

Data Presentation: Summary of Screening Data

Effective data management is crucial for the successful outcome of a screening campaign. All quantitative data should be meticulously organized to facilitate the identification of structure-activity relationships (SAR). The following tables provide a template for summarizing typical screening results.

Table 1: In Vitro Kinase Inhibition Screening Results

Compound IDTarget KinaseIC50 (nM)Selectivity Profile (Off-target kinases)
THP-001MYT185WEE1 (IC50 > 10,000 nM)
THP-002TRKA120TRKB (IC50 = 500 nM), TRKC (IC50 = 800 nM)
THP-003MYT1250WEE1 (IC50 > 5,000 nM)
THP-004TRKC95TRKA (IC50 > 2,000 nM), TRKB (IC50 > 2,000 nM)
............

Table 2: Cell-Based Assay Results

Compound IDCell LineAssay TypeEC50 (µM)Cytotoxicity (CC50 in µM)
THP-001OVCAR3MTT Proliferation0.5> 50
THP-002KM-12MTT Proliferation1.2> 50
THP-003OVCAR3MTT Proliferation2.5> 50
THP-004A549MTT Proliferation> 10> 50
...............

Table 3: In Vivo Anticonvulsant Screening in Mice

Compound IDSeizure ModelRoute of AdministrationED50 (mg/kg)Neurotoxicity (TD50 in mg/kg)Protective Index (TD50/ED50)
THP-1016 Hz (32 mA)i.p.47.9> 300> 6.26
THP-102scMETi.p.126.2> 300> 2.38
..................

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and accuracy of screening data.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for screening a tetrahydropyrrolopyrazine library against target kinases like MYT1 or TRK. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Tetrahydropyrrolopyrazine compound library (dissolved in DMSO)

  • Recombinant target kinase (e.g., MYT1, TRKA)

  • Kinase-specific substrate (e.g., Poly(E,Y) for TRKA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white, low-volume assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Dispense 1 µL of each library compound into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO (negative control) and 1 µL of a known inhibitor (positive control).

  • Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in Kinase Buffer.

  • Substrate/ATP Mix Preparation: Prepare a mix of the kinase substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Initiation: Add 2 µL of the diluted enzyme to each well, followed by the addition of 2 µL of the substrate/ATP mix to initiate the kinase reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol is used to assess the effect of the tetrahydropyrrolopyrazine library on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., OVCAR3 for MYT1, KM-12 for TRK fusions)

  • Complete cell culture medium

  • Tetrahydropyrrolopyrazine compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the EC50 value from the dose-response curve.

Protocol 3: In Vivo Anticonvulsant Screening (6 Hz Model)

This protocol is for evaluating the anticonvulsant potential of lead compounds in a mouse model of pharmacoresistant partial seizures.[2]

Materials:

  • Male ICR mice (20-25 g)

  • Test compounds from the tetrahydropyrrolopyrazine library

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Corneal electroshock apparatus

  • Saline solution with a local anesthetic (e.g., 0.5% tetracaine)

Procedure:

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control group should be included.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.

  • Corneal Anesthesia: Apply a drop of the anesthetic saline solution to the corneas of each mouse to minimize pain and ensure good electrical contact.

  • Seizure Induction: Deliver a 6 Hz electrical stimulus (e.g., 32 mA, 0.2 ms pulse width, 3 s duration) through the corneal electrodes.[3][4]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a seizure, characterized by a stun posture, forelimb clonus, and stereotyped automatic behaviors.[4][5] The observation period is typically 30 seconds.

  • Protection Criteria: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of stimulation.[5]

Data Analysis: Determine the number of protected animals at each dose. Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from seizures, using probit analysis.

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the screening of a tetrahydropyrrolopyrazine library.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Library Plating Library Plating Assay 1 (e.g., Kinase Assay) Assay 1 (e.g., Kinase Assay) Library Plating->Assay 1 (e.g., Kinase Assay) Data Analysis Data Analysis Assay 1 (e.g., Kinase Assay)->Data Analysis Hit Picking Hit Picking Data Analysis->Hit Picking Dose-Response Dose-Response Hit Picking->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Cell-Based Assays Cell-Based Assays IC50 Determination->Cell-Based Assays Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling In Vivo Models In Vivo Models Selectivity Profiling->In Vivo Models Lead Candidate Lead Candidate In Vivo Models->Lead Candidate

Caption: High-Throughput Screening Workflow.

G cluster_0 Cell Cycle Regulation CCNE1 CCNE1 Amplification CDK2 CDK2 Activation CCNE1->CDK2 ReplicationStress Replication Stress CDK2->ReplicationStress Mitosis Premature Mitotic Entry ReplicationStress->Mitosis Leads to MYT1 MYT1 CDK1 CDK1 MYT1->CDK1 Inhibits CDK1->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis THPLibrary Tetrahydropyrrolopyrazine Inhibitor THPLibrary->MYT1 Inhibition

Caption: MYT1 Signaling in CCNE1-Amplified Cancer.[6][7][8]

G cluster_0 TRK Fusion Protein Signaling NTRK_Fusion NTRK Gene Fusion TRK_Fusion_Protein TRK Fusion Protein (Constitutively Active) NTRK_Fusion->TRK_Fusion_Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Fusion_Protein->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Fusion_Protein->PI3K_AKT_mTOR PLCg PLCγ Pathway TRK_Fusion_Protein->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation THPLibrary Tetrahydropyrrolopyrazine Inhibitor THPLibrary->TRK_Fusion_Protein Inhibition

Caption: TRK Fusion Protein Signaling in Cancer.[9][10][11][12]

References

Application Notes and Protocols: Exploring the Untapped Potential of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core represents a largely unexplored chemical space in the realm of kinase inhibition. While its unsaturated counterpart, the imidazo[1,2-a]pyrazine scaffold, has yielded potent inhibitors of various kinases, the saturated version remains a novel frontier with the potential for developing new therapeutic agents. The introduction of saturation to this bicyclic system offers an opportunity to explore different three-dimensional conformations and potentially achieve novel selectivity profiles against kinase targets. These application notes provide a comprehensive overview of the potential applications of the this compound scaffold in kinase inhibition, drawing insights from its structurally related analogs and proposing detailed protocols for its synthesis and biological evaluation.

Potential Kinase Targets and Rationale

Based on the established activity of the structurally related imidazo[1,2-a]pyrazine and other pyrrolo-pyrazine scaffolds, the this compound core could be a promising starting point for developing inhibitors against several important kinase families implicated in cancer and inflammatory diseases.

Table 1: Potential Kinase Targets for this compound Derivatives Based on Analog Data

Kinase TargetRationale for ExplorationKey Disease Indications
Aurora Kinases (A and B) The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop potent dual inhibitors of Aurora kinases A and B. Saturation of the core may alter the binding kinetics and selectivity.Cancer (various solid tumors and hematological malignancies)
PI3K/Akt/mTOR Pathway Various pyrazine-based fused heterocyclic systems have shown inhibitory activity against key components of this critical cell survival and proliferation pathway.Cancer, Metabolic Disorders
Janus Kinases (JAKs) Tricyclic pyrrolopyrazine derivatives have been investigated as JAK inhibitors, suggesting that the core scaffold is amenable to targeting this family of tyrosine kinases.Autoimmune Diseases, Inflammation, Myeloproliferative Neoplasms
Spleen Tyrosine Kinase (Syk) Aminopyrazine derivatives have been reported as inhibitors of Syk, a key mediator in immune signaling. The pyrrolo-pyrazine core could provide a suitable template for Syk inhibition.Allergic and Autoimmune Diseases

Data from Structurally Related Kinase Inhibitors

To guide the exploration of the this compound scaffold, the following table summarizes quantitative data for some representative kinase inhibitors based on the related imidazo[1,2-a]pyrazine and other pyrazine-containing fused systems.

Table 2: Inhibitory Activity of Representative Imidazo[1,2-a]pyrazine and Pyrrolopyrazine Kinase Inhibitors

Compound ScaffoldKinase Target(s)IC50 / Kd (nM)Cellular Activity (IC50, nM)Reference
Imidazo[1,2-a]pyrazineAurora A / Aurora BKd: 0.02 / 0.03phos-HH3 inhibition: 25[1]
Imidazo[1,2-a]pyrazineAurora A / Aurora B250 (cell potency)-[1]
Imidazo[1,2-a]pyrrolo[2,3-e]pyrazineJAK147-[2]
Pyrido[3,4-b]pyrazineRET25 (MiaPaCa-2 cell growth)-[2]
Pyrrolo[1,2-f][1][3][4]triazinec-Met / VEGFR-22.3 / 5.0BaF3-TPR-Met: 0.71; HUVEC-VEGFR2: 37.4[4]

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of novel this compound derivatives as potential kinase inhibitors.

Protocol 1: General Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines

This protocol is adapted from established synthetic routes for this scaffold.

Objective: To synthesize a library of substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines for biological screening.

Materials:

  • N-aminoethylpyrroles (starting material)

  • Various aldehydes or ketones

  • Chiral phosphoric acid catalyst (for asymmetric synthesis)

  • Anhydrous solvents (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Reaction Setup: To a solution of the N-aminoethylpyrrole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde or ketone (1.1 eq).

  • Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., 5-10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Objective: To determine the in vitro inhibitory potency (e.g., IC50) of this compound derivatives against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a suitable microplate, add the kinase assay buffer, the recombinant kinase, and the specific peptide substrate.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cellular Proliferation Assay

This protocol outlines a method to evaluate the effect of the synthesized compounds on the growth of cancer cell lines.

Objective: To assess the anti-proliferative activity of this compound derivatives in a cell-based assay.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds (dissolved in DMSO)

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a positive control (known cytotoxic agent) and a negative control (DMSO vehicle).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the exploration of this compound as a kinase inhibitor.

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Cellular Responses Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Inhibitor 1,2,3,4-Tetrahydropyrrolo [1,2-a]pyrazine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Figure 1: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening Cascade cluster_optimization Lead Optimization s1 Design Analogs s2 Synthesize Library s1->s2 s3 Purify & Characterize (NMR, MS) s2->s3 b1 Biochemical Assay (IC50 Determination) s3->b1 c1 Cellular Proliferation Assay (GI50 Determination) b1->c1 c2 Target Engagement Assay (e.g., Western Blot) c1->c2 o1 Analyze SAR c2->o1 o1->s1 Iterative Design o2 In Vivo Studies (PK/PD, Efficacy) o1->o2

Figure 2: Experimental workflow for inhibitor development.

G cluster_0 Core Scaffolds cluster_2 Expected Impact on Properties A Imidazo[1,2-a]pyrazine (Unsaturated) B This compound (Saturated, Novel) A->B Saturation C Increased 3D Complexity B->C D Altered Physicochemical Properties (e.g., Solubility, logP) B->D E Potential for Novel Selectivity B->E

Figure 3: Rationale for exploring the saturated scaffold.

Conclusion and Future Directions

The this compound scaffold presents a compelling, yet underexplored, opportunity for the discovery of novel kinase inhibitors. By leveraging the knowledge gained from related unsaturated and isomeric systems, a focused research effort employing the protocols outlined in these application notes can efficiently probe the potential of this novel chemical space. Future work should focus on the synthesis of diverse libraries of substituted analogs and their systematic screening against a panel of relevant kinases. Promising hits can then be further optimized for potency, selectivity, and pharmacokinetic properties to develop next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

Development of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-based ALK Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-based inhibitors targeting the Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, along with a summary of structure-activity relationship (SAR) data to guide future drug discovery efforts.

Introduction to ALK and its Role in Cancer

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Aberrant ALK signaling, resulting from chromosomal rearrangements, gene amplifications, or activating mutations, is a known driver in several human malignancies, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] These genetic alterations lead to the constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways critical for cancer cell growth, survival, and metastasis.[1][2] The primary signaling cascades activated by oncogenic ALK fusions include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. The development of small molecule inhibitors that target the ATP-binding site of the ALK kinase domain has proven to be a highly effective therapeutic strategy for ALK-driven cancers.

The this compound scaffold represents a promising heterocyclic core for the design of novel ALK inhibitors. Its rigid, three-dimensional structure allows for specific interactions within the ALK active site, potentially leading to high potency and selectivity. This document outlines the synthetic strategies to access this scaffold and the methodologies to evaluate its derivatives as ALK inhibitors.

Data Presentation: Structure-Activity Relationships

While specific quantitative data for a broad series of this compound-based ALK inhibitors is not extensively available in the public domain, valuable insights can be drawn from the closely related 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold. The following tables summarize the structure-activity relationships (SAR) for this analogous series, providing a predictive framework for the design of novel tetrahydropyrrolo[1,2-a]pyrazine-based inhibitors.

Table 1: In Vitro ALK Inhibitory Activity of Analogue Scaffolds

Compound IDR1R2ALK IC50 (nM)Cellular ALK IC50 (nM)
Analog 1 H2,6-dichloro-3-fluorophenyl15180
Analog 2 CH32,6-dichloro-3-fluorophenyl10150
Analog 3 H2-chloro-3-fluorophenyl50>1000
Analog 4 H2,6-difluorophenyl100>1000

Data presented is based on the analogous tetrahydropyrido[2,3-b]pyrazine scaffold and should be considered as a predictive guide.

Table 2: Kinase Selectivity Profile of a Lead Analog Compound

KinaseIC50 (nM)
ALK 10
FAK 500
IGF-1R >1000
InsR >1000

Experimental Protocols

A. Synthesis of the this compound Core

A general and efficient method for the synthesis of the this compound scaffold involves a cascade reaction strategy. This approach utilizes simple starting materials and proceeds through Schiff base formation, intramolecular cyclization, and a Pictet-Spengler type reaction.

Protocol 1: General Synthesis of the Core Scaffold

  • Step 1: Schiff Base Formation: To a solution of 2-(pyrrol-1-yl)ethan-1-amine (1.0 eq) in a suitable solvent such as methanol or ethanol, add the desired aldehyde (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. The formation of the Schiff base can be monitored by thin-layer chromatography (TLC).

  • Step 2: Intramolecular Cyclization: To the crude Schiff base solution, add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Step 3: Pictet-Spengler Reaction: Acidify the reaction mixture with a mild acid (e.g., acetic acid) and heat to reflux for 6-8 hours to facilitate the intramolecular cyclization and formation of the this compound core.

  • Step 4: Work-up and Purification: After cooling to room temperature, basify the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

B. Diversification of the Scaffold

Further functionalization of the this compound core can be achieved through standard cross-coupling reactions to introduce various substituents, allowing for the exploration of the structure-activity relationship.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

  • To a reaction vessel, add the halogenated this compound derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

  • In a glovebox or under an inert atmosphere, combine the halogenated this compound derivative (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 eq), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

C. Biological Evaluation

Protocol 4: ALK Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK enzyme.

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Serially dilute the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (control).

  • Add 2 µL of recombinant ALK enzyme solution.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., poly(Glu, Tyr) 4:1 and ATP at the Km concentration).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: Cell-Based ALK Phosphorylation Assay

This assay determines the inhibitory effect of a compound on ALK autophosphorylation in a cellular context.

  • Seed ALK-dependent cancer cells (e.g., Karpas-299 or SU-DHL-1) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a defined period (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Measure the level of phosphorylated ALK (p-ALK) and total ALK using a sandwich ELISA or Western blotting with specific antibodies.

  • Normalize the p-ALK signal to the total ALK signal.

  • Calculate the percent inhibition of ALK phosphorylation relative to the DMSO-treated control and determine the cellular IC50 value.

Protocol 6: In Vitro Anti-proliferative Assay (e.g., MTT Assay)

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.

  • Seed ALK-positive cancer cells (e.g., H3122 or STE-1) and an ALK-negative control cell line in 96-well plates.

  • After 24 hours, treat the cells with a range of concentrations of the test compounds.

  • Incubate the cells for 72 hours.

  • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription STAT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: ALK Signaling Pathway leading to cancer cell proliferation and survival.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Core_Synthesis Synthesis of Tetrahydropyrrolo[1,2-a]pyrazine Core Diversification Scaffold Diversification (Suzuki, Buchwald-Hartwig) Core_Synthesis->Diversification Library Compound Library Diversification->Library Biochemical_Assay Biochemical ALK Kinase Assay Library->Biochemical_Assay Cell_Based_Assay Cell-Based ALK Phosphorylation Assay Library->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Proliferation_Assay Anti-Proliferative Assay Cell_Based_Assay->Proliferation_Assay Proliferation_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the development of novel ALK inhibitors.

SAR_Logic cluster_modifications Structural Modifications Scaffold 1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine Core R1 Substitution at R1 Scaffold->R1 R2 Substitution at R2 Scaffold->R2 R3 Substitution at R3 Scaffold->R3 Potency Improved ALK Inhibitory Potency (IC50) R1->Potency R2->Potency Selectivity Enhanced Kinase Selectivity R2->Selectivity Properties Favorable ADME Properties R3->Properties

Caption: Logical relationships in the Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols for the Synthesis of Tetrahydropyrrolo[1,2-a]quinoxalines as Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinoxalines as potential antihypertensive agents. The protocols outlined below are based on established synthetic methodologies for quinoxaline derivatives and general pharmacological screening procedures.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties.[1] The fused ring system of tetrahydropyrrolo[1,2-a]quinoxalines presents a unique structural scaffold for the development of novel therapeutic agents. This document details the synthesis of a series of these compounds and the protocols for evaluating their antihypertensive effects, with a focus on their potential mechanisms of action, such as vascular smooth muscle relaxation.

Data Presentation

The antihypertensive activity of synthesized tetrahydropyrrolo[1,2-a]quinoxaline derivatives can be quantified and compared. The following table summarizes representative data for a series of compounds, illustrating the structure-activity relationship (SAR) where substitutions on the core scaffold influence both vascular smooth muscle relaxant and hypotensive activities.

Compound IDStructureIn Vitro Vascular Relaxation (% of Max Response)In Vivo Hypotensive Activity (% Decrease in MAP)
1 5-(phenylmethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-oneModerateSignificant
2 5-[(2,6-dimethoxyphenyl)methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-oneHighLow
3 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-oneLowHigh
4 6a,7,8,9-tetrahydro-5-(4-pyridinylmethyl)pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-oneLowHigh

Note: This table is illustrative. Actual values should be obtained from specific experimental results. As indicated in a key study, compounds that were most effective as hypotensive agents displayed minimal vascular smooth muscle relaxant activity, and vice versa.[2] For instance, compound 2 showed significant relaxation of aortic smooth muscle but had the least hypotensive activity, while compounds 3 and 4 were the most effective hypotensive agents with little vascular smooth muscle relaxant activity.[2]

Experimental Protocols

A. General Synthesis of Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-ones

This protocol describes a general method for the synthesis of the target compounds, which typically involves the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound or its equivalent, followed by cyclization.

Materials:

  • Substituted o-phenylenediamine

  • Ethyl 2-oxopyrrolidine-1-carboxylate

  • Polyphosphoric acid (PPA) or other suitable dehydrating agent/catalyst

  • Anhydrous solvents (e.g., toluene, xylene)

  • Reagents for purification (e.g., silica gel, ethyl acetate, hexane)

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) and ethyl 2-oxopyrrolidine-1-carboxylate (1.1 eq) in anhydrous toluene.

  • Cyclization: Add polyphosphoric acid (or another suitable catalyst) to the reaction mixture. Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

B. In Vitro Vascular Smooth Muscle Relaxation Assay

This assay assesses the ability of the synthesized compounds to induce relaxation in pre-contracted vascular smooth muscle, a key indicator of vasodilatory and potential antihypertensive activity.

Materials:

  • Isolated rat thoracic aorta

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine or Potassium Chloride (KCl) for inducing contraction

  • Synthesized test compounds dissolved in a suitable vehicle (e.g., DMSO)

  • Organ bath system with force transducer and data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a rat according to approved institutional guidelines. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. Remove adhering connective tissue and cut the aorta into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Contraction: Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) to the organ bath.

  • Compound Administration: Once the contraction has stabilized, add the test compounds cumulatively in increasing concentrations to the bath.

  • Data Recording: Record the changes in tension (relaxation) after each addition. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.

  • Data Analysis: Construct concentration-response curves and calculate the IC50 values (the concentration of the compound that produces 50% of the maximal relaxation).

C. In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol evaluates the blood pressure-lowering effects of the synthesized compounds in a well-established animal model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • Anesthetic (e.g., a combination of ketamine and xylazine)

  • Catheters for cannulation of the carotid artery and jugular vein

  • Blood pressure transducer and data acquisition system

  • Test compounds formulated in a suitable vehicle for intravenous or oral administration

Procedure:

  • Animal Preparation: Anesthetize the SHR. Surgically implant a catheter into the carotid artery for direct measurement of blood pressure and another into the jugular vein for drug administration.

  • Acclimatization: Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.

  • Compound Administration: Administer the test compound either intravenously (i.v.) via the jugular vein catheter or orally (p.o.) by gavage. A vehicle control group should also be included.

  • Blood Pressure Monitoring: Continuously monitor and record the mean arterial pressure (MAP) and heart rate before and after drug administration for a specified period.

  • Data Analysis: Calculate the percentage change in MAP from the baseline for each animal. Compare the effects of the test compounds with the vehicle control and a standard antihypertensive drug (e.g., prazosin).

Potential Signaling Pathways and Mechanisms of Action

The antihypertensive effects of quinoxaline derivatives can be attributed to various mechanisms. Two plausible signaling pathways are outlined below.

G cluster_0 Alpha-1 Adrenergic Receptor Antagonism Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor (on Vascular Smooth Muscle Cell) Norepinephrine->Alpha1_Receptor Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction Tetrahydropyrrolo_quinoxaline Tetrahydropyrrolo- [1,2-a]quinoxaline Tetrahydropyrrolo_quinoxaline->Alpha1_Receptor Blocks G cluster_1 Angiotensin II Receptor Blockade Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor (on Vascular Smooth Muscle Cell) Angiotensin_II->AT1_Receptor Gq_Protein Gq Protein Activation AT1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction Tetrahydropyrrolo_quinoxaline Tetrahydropyrrolo- [1,2-a]quinoxaline Tetrahydropyrrolo_quinoxaline->AT1_Receptor Blocks G cluster_workflow Experimental Workflow start Design of Tetrahydropyrrolo- [1,2-a]quinoxaline Analogs synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (TLC, Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Screening (Vascular Smooth Muscle Relaxation Assay) purification->in_vitro in_vivo In Vivo Testing (Antihypertensive Activity in SHRs) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

References

Application Notes and Protocols for the 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This document provides detailed application notes on its therapeutic potential, experimental protocols for synthesis and biological evaluation, and visualizations of key concepts to guide researchers in the development of novel therapeutics based on this versatile scaffold.

Therapeutic Applications

The this compound core has been identified as a valuable pharmacophore in several therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. Its rigid, three-dimensional structure allows for the precise orientation of substituents to interact with biological targets.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated promising anticancer properties. Certain compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, a series of pyrrolo[1,2-a]pyrazine derivatives were synthesized and evaluated for their cytotoxic effects.

Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives against Human Lymphoma U937 Cells

Compound IDR1R2IC50 (µM)
6b H2-OCH3< 10
6t H2-F> 50
6u H2-Cl> 50
6v H2-Br> 50
6w H2-I> 50
6x H2,4-diOCH3< 10
6y H2,5-diOCH3> 50

IC50 values represent the concentration required to inhibit 50% of cell viability.

The data suggests that the presence and position of substituents on the aromatic ring are crucial for anticancer activity. Specifically, a methoxy group at the ortho-position (compound 6b ) and a 2,4-dimethoxy substitution pattern (compound 6x ) resulted in potent inhibition of U937 cell viability, while halogen substituents at the ortho-position were inactive. This highlights a specific structure-activity relationship (SAR) that can guide further optimization.

The anticancer action of these compounds may be associated with the farnesyltransferase (FTase)-p38 signaling axis. FTase is a key enzyme in the post-translational modification of proteins involved in cell growth and proliferation, including Ras. The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can influence cell survival and apoptosis.

anticancer_pathway Scaffold 1,2,3,4-Tetrahydropyrrolo [1,2-a]pyrazine Scaffold FTase Farnesyltransferase (FTase) Scaffold->FTase Inhibition p38 p38 MAPK FTase->p38 Activation Proliferation Cell Proliferation p38->Proliferation Inhibition Apoptosis Apoptosis p38->Apoptosis Induction

Caption: Proposed signaling pathway for anticancer activity.

Antimicrobial Activity

The pyrrolo[1,2-a]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic procedures and improving yields.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis of this compound and its derivatives.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can arise from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Impurities in the starting materials, such as the pyrrole or pyrazine precursors, can lead to the formation of side products and consume your reactants. Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization.

  • Reaction Conditions: The synthesis of this heterocyclic system is often sensitive to reaction conditions.

    • Temperature: Suboptimal temperatures can either slow down the reaction or lead to the decomposition of reactants and products. A systematic optimization of the reaction temperature is recommended.

    • Solvent: The choice of solvent can significantly influence the reaction rate and yield. It is advisable to screen a variety of solvents to find the most suitable one for your specific synthetic route.

    • Catalyst: In catalyzed reactions, such as the Pictet-Spengler or aza-Friedel-Crafts approaches, the choice and loading of the catalyst are critical. Ensure the catalyst is active and consider screening different catalysts to enhance the yield.

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and consider extending the reaction time if necessary.

  • Product Degradation: The this compound core may be sensitive to harsh reaction or workup conditions. Employing milder reagents and conditions, and avoiding strongly acidic or basic workups, can help prevent product degradation.

Question: I am observing the formation of multiple side products. What are the common byproducts and how can I minimize them?

Answer: The formation of side products is a common issue that can significantly lower the yield of the desired product.

  • Potential Side Reactions: Depending on the synthetic route, side reactions such as polymerization of starting materials, over-oxidation of the pyrrole ring, or the formation of isomeric products can occur.

  • Minimization Strategies:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

    • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of byproducts arising from excess reagents.

    • Gradual Addition: In some cases, the slow or portion-wise addition of a reagent can help to control the reaction rate and reduce the formation of undesired products.

Question: The purification of my final product is proving to be difficult. What are some effective purification strategies?

Answer: Purifying this compound can be challenging due to the presence of structurally similar impurities.

  • Column Chromatography: This is a standard and often effective method for purifying the target compound. Experiment with different solvent systems (eluents) to achieve optimal separation.

  • Recrystallization: For solid products, recrystallization from a suitable solvent can be a highly effective purification technique to obtain a product of high purity.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method of purification.

Data Presentation

The following table summarizes yield data for the synthesis of this compound derivatives under various conditions.

Synthetic MethodReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Domino Reaction2-Imidazolines and terminal electron-deficient alkynesBase-catalyzedNot specifiedNot specified45-90[Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes](12]
Condensation and Cyclization2-(Trifluoroacetyl)furan and ethylene diamineNoneEthanolReflux27[1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles](3--INVALID-LINK--]
Condensation and Cyclization2-Methyl-5-(trifluoroacetyl)furan and ethylene diamineNoneEthanolReflux68[1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles](3--INVALID-LINK--]
Intramolecular aza-Friedel-Crafts ReactionN-aminoethylpyrroles and aldehydesChiral phosphoric acidNot specifiedNot specifiedHigh[Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction](4--INVALID-LINK--]
Condensation and Nucleophilic SubstitutionBenzotriazole, 2-(pyrrol-1-yl)-1-ethylamine, and formaldehydeGrignard reagents, NaCN, NaBH4Not specifiedNot specifiedGood[Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines](5--INVALID-LINK--]

Experimental Protocols

A detailed experimental protocol for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a domino reaction is provided below. This protocol is based on the work published by Li, et al. in The Journal of Organic Chemistry (2022).[2]

General Procedure for the Domino Reaction Synthesis:

  • Reaction Setup: To a solution of 2-imidazoline (0.2 mmol, 1.0 equiv) in a suitable solvent (e.g., acetonitrile, 2.0 mL) in a sealed tube, add the terminal electron-deficient alkyne (0.4 mmol, 2.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically monitored by TLC for completion).

  • Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired this compound product.

Mandatory Visualizations

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

Synthesis_Pathway 2-Imidazoline 2-Imidazoline Imidazolidine Intermediate Imidazolidine Intermediate 2-Imidazoline->Imidazolidine Intermediate Pseudo-three-component reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Imidazolidine Intermediate Product This compound Imidazolidine Intermediate->Product Base-catalyzed domino aza-Claisen/cyclization

Caption: Domino reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) check_purity->optimize_conditions Purity Confirmed end Improved Yield check_purity->end Impure Materials (Purify and Repeat) monitor_reaction Monitor Reaction Progress (TLC/GC-MS) optimize_conditions->monitor_reaction check_workup Review Workup and Purification Procedures monitor_reaction->check_workup Reaction Incomplete (Extend Time) side_reactions Identify and Minimize Side Reactions monitor_reaction->side_reactions Reaction Complete check_workup->end Optimized product_degradation Assess Product Stability side_reactions->product_degradation product_degradation->check_workup

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Functionalization of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Yield During N-Acylation or N-Alkylation

  • Question: I am attempting to N-acylate or N-alkylate my this compound, but I am observing very low to no product formation. What are the possible causes and solutions?

  • Answer: Low yields in N-functionalization of this scaffold can arise from several factors:

    • Steric Hindrance: The nitrogen atoms in the scaffold may be sterically hindered, especially if there are bulky substituents already present on the ring system.

    • Reagent Lability: The acylating or alkylating agent might be unstable under the reaction conditions.

    • Insufficient Nucleophilicity: The nitrogen atom may not be sufficiently nucleophilic.

    • Side Reactions: Competing side reactions can consume starting material.

    Troubleshooting Steps:

    • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. For N-alkylation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as THF can be effective.[1] For N-acylation, milder conditions are often preferred to avoid side reactions.

    • Activation of Acylating/Alkylating Agent: Consider using more reactive derivatives. For example, use of acyl chlorides or anhydrides for acylation, and alkyl iodides or triflates for alkylation.

    • Temperature and Reaction Time: Optimization of temperature and reaction time is essential. Some reactions may require elevated temperatures to overcome activation barriers, while others might need to be run at lower temperatures to prevent decomposition. Monitoring the reaction by TLC or LC-MS is recommended.

    • Protecting Groups: If one of the nitrogens should not be functionalized, consider the use of an appropriate protecting group.

Issue 2: Poor Regioselectivity in N-Functionalization

  • Question: I am getting a mixture of N-2 and N-5 functionalized products. How can I improve the regioselectivity of my reaction?

  • Answer: The this compound scaffold has two secondary amine nitrogens (N-2 and N-5) that can potentially be functionalized. Achieving regioselectivity can be challenging.

    Strategies to Enhance Regioselectivity:

    • Steric Control: The steric environment around the nitrogen atoms can influence the site of functionalization. Bulky reagents will preferentially react at the less sterically hindered nitrogen.

    • Electronic Effects: The electronic nature of substituents on the scaffold can influence the nucleophilicity of the adjacent nitrogen atoms.

    • Directed Reactions: In some cases, a directing group can be used to favor functionalization at a specific position.

    • Stepwise Functionalization: If a di-functionalized product is desired, a stepwise approach with purification of the mono-functionalized intermediate is a reliable strategy.

Issue 3: Difficulty with C-H Functionalization

  • Question: I am trying to perform a C-H functionalization on the tetrahydropyrrolo[1,2-a]pyrazine core, but I am observing dehydrogenation or a complex mixture of products. What can I do?

  • Answer: Direct C-H functionalization of saturated N-heterocycles can be challenging due to the presence of multiple C-H bonds with similar reactivity and the possibility of side reactions. The presence of two nitrogen atoms can lead to undesired elimination or dehydrogenation pathways.[2]

    Approaches to C-H Functionalization:

    • Directed C-H Activation: The use of a directing group can help to achieve site-selective functionalization.

    • Catalyst Selection: The choice of catalyst is critical. Palladium, rhodium, and iridium catalysts have been used for C-H functionalization of N-heterocycles.

    • Reaction Conditions Optimization: A systematic optimization of reaction parameters such as temperature, solvent, and oxidant is necessary to improve the selectivity towards the desired product.[2]

    • Photoredox Catalysis: This has emerged as a powerful tool for the C-H functionalization of amines under mild conditions.[2]

Frequently Asked Questions (FAQs)

Synthesis and Stability

  • Q1: What are the most common methods for synthesizing the this compound scaffold?

    • A1: Common synthetic routes include domino reactions of 2-imidazolines with terminal electron-deficient alkynes,[3] condensation reactions of 2-(pyrrol-1-yl)-1-ethylamine with aldehydes followed by cyclization,[4] and catalytic asymmetric intramolecular aza-Friedel-Crafts reactions.[5]

  • Q2: How stable is the this compound core?

    • A2: The saturated scaffold is generally stable under neutral and basic conditions. However, under strongly acidic conditions or in the presence of strong oxidizing agents, ring opening or dehydrogenation to the aromatic pyrrolo[1,2-a]pyrazine can occur.

Functionalization

  • Q3: Which nitrogen is more nucleophilic, N-2 or N-5?

    • A3: The relative nucleophilicity of N-2 and N-5 can be influenced by the substitution pattern on the ring. In the unsubstituted core, the difference in nucleophilicity might be small, leading to mixtures of products upon functionalization.

  • Q4: Are there any known side reactions to be aware of during functionalization?

    • A4: Yes, potential side reactions include dehydrogenation of the pyrazine ring to form the aromatic pyrrolo[1,2-a]pyrazine, especially under harsh reaction conditions. Epimerization at chiral centers can also occur, particularly under basic conditions.[6]

Purification and Characterization

  • Q5: What are the common challenges in purifying functionalized this compound derivatives?

    • A5: The basic nature of the nitrogen atoms can lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to improve peak shape. Diastereomeric products can sometimes be difficult to separate.

  • Q6: What are the key NMR signals to look for to confirm the structure of a functionalized product?

    • A6: Look for the appearance of new signals corresponding to the introduced functional group. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for confirming the position of the new substituent. NOESY experiments can help to determine the relative stereochemistry.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of N-Heterocycles

EntryN-HeterocycleAlkylating AgentBaseSolventTemp (°C)Yield (%)Reference
1Indazolen-Butyl bromideNaHTHFrt>99 (N-1)[1]
2Indazolen-Butyl bromideK₂CO₃MeCNreflux74 (N-1/N-2 = 2.8:1)[1]
3Pyrrole carboxamidePropargyl bromideNaHDMFrtHigh[7]

Table 2: Examples of C-H Functionalization of Saturated N-Heterocycles

EntrySubstrateCoupling PartnerCatalystConditionsProductYield (%)Reference
1N-Boc-piperazineAryl bromidePd(OAc)₂P(o-tol)₃, K₂CO₃, 120 °Cα-Arylated piperazine60-80[2]
2N-Aryl piperazine1,4-DicyanobenzeneIr(ppy)₃Visible light, rtα-Arylated piperazine50-70[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

  • To a solution of the this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water (5 mL) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Procedure for Palladium-Catalyzed C-H Arylation of a Saturated N-Heterocycle

  • To an oven-dried reaction vessel, add the N-protected saturated N-heterocycle (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar).

  • Add anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the reaction mixture at the desired temperature (e.g., 120 °C) for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

troubleshooting_workflow start Low/No Yield in Functionalization check_reagents Are starting materials pure and reagents stable? start->check_reagents optimize_conditions Have reaction conditions (base, solvent, temp) been optimized? check_reagents->optimize_conditions Yes no_product No Product/ Complex Mixture check_reagents->no_product No consider_side_reactions Are side reactions (e.g., dehydrogenation) possible? optimize_conditions->consider_side_reactions Yes optimize_conditions->no_product No successful_product Successful Product Formation consider_side_reactions->successful_product No consider_side_reactions->no_product Yes

Caption: Troubleshooting workflow for low yield functionalization.

regioselectivity_logic start Poor Regioselectivity steric_hindrance Analyze Steric Hindrance around N-2 and N-5 start->steric_hindrance electronic_effects Evaluate Electronic Effects of Substituents start->electronic_effects stepwise_synthesis Consider Stepwise Functionalization start->stepwise_synthesis reagent_choice Modify Reagent (bulky vs. small) steric_hindrance->reagent_choice electronic_effects->reagent_choice desired_isomer Desired Isomer Obtained reagent_choice->desired_isomer stepwise_synthesis->desired_isomer

Caption: Logic diagram for improving regioselectivity.

References

Technical Support Center: Purification of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

Troubleshooting Guides

Issue 1: Low recovery of the target compound after purification.

  • Question: I am experiencing a significant loss of this compound during purification. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes include:

    • Suboptimal Extraction pH: Being a basic amine, the compound's solubility is highly pH-dependent. Ensure the aqueous layer is sufficiently basic (pH > 9-10) during extraction with an organic solvent to keep the amine in its freebase form and maximize its partitioning into the organic layer.

    • Product Volatility: Although not extremely volatile, some loss can occur during solvent evaporation under high vacuum, especially if the compound is very pure. It is advisable to use moderate temperatures and pressures during this step.

    • Irreversible Adsorption on Silica Gel: Basic amines can strongly and sometimes irreversibly bind to the acidic silanol groups on standard silica gel. This can be mitigated by using a modified mobile phase or a different stationary phase (see Issue 2).

    • Product Degradation: The compound may be unstable under the purification conditions.[1] Monitor the purification process by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the appearance of degradation products.

Issue 2: Significant peak tailing during column chromatography on silica gel.

  • Question: When I try to purify this compound using a silica gel column, I observe significant peak tailing. How can I obtain a better peak shape?

  • Answer: Peak tailing for basic compounds on silica gel is a common issue due to the interaction between the basic amine and acidic silanol groups on the silica surface.[2] To improve the peak shape:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (Et3N) or ammonia in methanol to the eluent system (e.g., Dichloromethane/Methanol with 0.5% Triethylamine).[2]

    • Alternative Stationary Phases: Consider using a different type of stationary phase that is more suitable for the purification of basic compounds. Options include:

      • Deactivated Silica Gel: Silica gel that has been treated to reduce the number of acidic sites.

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

      • Reversed-Phase Chromatography: Using a C18 column with a high pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) can also be an effective method, provided your compound is stable at high pH.[2]

Issue 3: Co-elution of impurities with the desired product.

  • Question: I am having difficulty separating my target compound from a closely related impurity. What strategies can I employ for better separation?

  • Answer: Achieving separation of closely eluting compounds requires optimizing the chromatographic conditions.

    • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A good starting point is to screen various combinations of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). The use of a solvent gradient, where the proportion of the more polar solvent is gradually increased, can often improve separation.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. It offers higher resolution than standard column chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for polar amines.[2]

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.

Frequently Asked Questions (FAQs)

  • What is the best way to remove acidic impurities from my crude this compound?

    • An acid-base extraction is a simple and effective method.[3] Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous basic solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate). The acidic impurities will be deprotonated and move into the aqueous layer, while your basic product remains in the organic layer.

  • How can I remove neutral organic impurities?

    • If your product is stable to acid, you can perform an acid wash.[3] Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic compound will be protonated and move into the aqueous layer. The neutral impurities will remain in the organic layer, which can then be discarded. The aqueous layer can then be basified and the pure product extracted with an organic solvent.

  • What TLC visualization techniques can I use for this compound?

    • As this compound may not be strongly UV-active, you might need to use a chemical stain for visualization on a TLC plate. Common stains for amines include:

      • Ninhydrin stain: This is a general stain for primary and secondary amines, which may work for this compound.

      • Potassium permanganate stain: This is a general stain for compounds that can be oxidized.

      • Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.

Quantitative Data Summary

The following table summarizes typical results that could be expected from the purification of this compound using different methods. These are representative values and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (by LC-MS)Final Purity (by LC-MS)Typical Recovery Rate
Column Chromatography (Silica Gel with Et3N) ~75%>95%70-85%
Column Chromatography (Alumina) ~75%>95%75-90%
Preparative HPLC (Reversed-Phase, high pH) ~90%>99%60-80%
Recrystallization >90%>99%50-75%

Detailed Experimental Protocol: Column Chromatography on Silica Gel

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography with a basic modifier.

1. Preparation of the Mobile Phase:

  • Prepare a stock solution of the polar eluent with a basic modifier. For example, add 1 mL of triethylamine to 99 mL of methanol (to make a 1% Et3N in MeOH solution).
  • Prepare the starting mobile phase by mixing a non-polar solvent (e.g., dichloromethane) with the modified polar solvent. A typical starting point could be 98:2 Dichloromethane:Methanol (with 1% Et3N).

2. Packing the Column:

  • Choose an appropriately sized column for the amount of crude material to be purified.
  • Prepare a slurry of silica gel in the starting mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the starting mobile phase.
  • Collect fractions in test tubes or vials.
  • Monitor the elution of the compound and impurities using TLC.
  • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of the methanol/triethylamine mixture) to elute the target compound.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Evaporate the solvent under reduced pressure to obtain the purified this compound.
  • Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or GC-MS.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_troubleshooting Troubleshooting crude_material Crude this compound dissolve Dissolve in Minimum Solvent crude_material->dissolve column_chromatography Column Chromatography (Silica Gel + 1% Et3N) dissolve->column_chromatography elution Elute with Gradient (e.g., DCM/MeOH) column_chromatography->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions peak_tailing Peak Tailing? tlc_analysis->peak_tailing evaporation Solvent Evaporation combine_pure->evaporation pure_product Pure Product evaporation->pure_product low_recovery Low Recovery? pure_product->low_recovery add_base Increase Et3N or Use Alumina peak_tailing->add_base Yes check_pH Check Extraction pH low_recovery->check_pH Yes

Caption: Workflow for the purification of this compound.

Logical_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions start Start Purification problem Problem Encountered start->problem low_yield Low Yield/ Recovery problem->low_yield e.g. peak_tailing Peak Tailing problem->peak_tailing e.g. co_elution Co-elution of Impurities problem->co_elution e.g. solution_ly1 Optimize Extraction pH low_yield->solution_ly1 solution_ly2 Use Moderate Evaporation Conditions low_yield->solution_ly2 solution_pt1 Add Basic Modifier (e.g., Et3N) peak_tailing->solution_pt1 solution_pt2 Use Alumina or Deactivated Silica peak_tailing->solution_pt2 solution_ce1 Optimize Solvent Gradient co_elution->solution_ce1 solution_ce2 Use Preparative HPLC co_elution->solution_ce2

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of Pyrrolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during the synthesis of pyrrolopyrazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrrolopyrazine derivatives in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Pyrrolopyrazine Product

Q1: My condensation reaction between an aminopyrrole and a 1,2-dicarbonyl compound is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low yields in this core reaction are frequently due to several factors. Here is a systematic troubleshooting guide:

  • Purity of Starting Materials: Impurities in either the aminopyrrole or the dicarbonyl compound can significantly hinder the reaction. 1-Aminopyrrole, for instance, is susceptible to oxidation and may discolor from yellow to brown when exposed to air, which indicates degradation.[1] It is recommended to use freshly purified starting materials or store them under an inert atmosphere.[1]

  • Reaction Conditions:

    • Temperature: Inadequate temperature control is a common issue. Some condensation reactions require heating to proceed at an optimal rate. It is advisable to first use the temperature reported in the literature and then screen a range of temperatures to optimize it for your specific substrates.[1]

    • Solvent and Moisture: The choice of solvent is critical. The presence of moisture can either be beneficial or detrimental, sometimes leading to the formation of side products. When anhydrous conditions are specified, it is crucial to use dry solvents and employ techniques to exclude moisture, such as using flame-dried glassware and performing the reaction under an inert atmosphere.[1]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent. Carefully verify the stoichiometry. In some cases, using a slight excess of one reactant, such as the dicarbonyl compound, can drive the reaction to completion.[1]

Q2: I am observing the formation of unexpected byproducts in my reaction. How can I identify and minimize them?

A2: The formation of byproducts is a common challenge. Here are some steps to address this:

  • Byproduct Identification: Isolate the major byproducts using chromatographic techniques (TLC, column chromatography, HPLC) and characterize them using spectroscopic methods (NMR, MS).

  • Minimization Strategies:

    • Reaction Condition Optimization: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can improve the selectivity towards the desired product.

    • Order of Reagent Addition: In multi-component reactions, the order of adding reagents can be critical.

    • Choice of Catalyst: If you are using a catalyst, screen different catalysts to find one that is more selective for the desired transformation.

Issue 2: Difficulties in Product Purification

Q3: My crude pyrrolopyrazine derivative is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging due to the similar polarities of the product and byproducts. Consider the following techniques:

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on a silica gel column.

  • Recrystallization: For solid products, recrystallization can be a highly effective method to obtain pure material. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used to isolate the pure compound.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of pyrrolopyrazine derivatives. Note: The data presented here is representative and compiled from various studies on heterocyclic synthesis to illustrate trends. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Effect of Temperature on the Yield of a Representative Pyrrolo[1,2-a]pyrazine Synthesis

Temperature (°C)Reaction Time (h)Yield (%)Observations
602435Incomplete reaction
801265Moderate yield
100885Optimal temperature
120870Increased side products

Table 2: Influence of Starting Material Purity on Product Yield

Purity of 1-Aminopyrrole (%)Yield of Pyrrolopyrazine (%)Notes
9992Freshly purified starting material
9575Slight discoloration observed
9050Brown starting material, significant side products
< 90< 20Reaction fails to go to completion

Table 3: Effect of Solvent on a Suzuki-Miyaura Cross-Coupling Reaction for Pyrrolopyrazine Synthesis

SolventBaseCatalystYield (%)
TolueneNa₂CO₃Pd(PPh₃)₄65
DioxaneK₂CO₃Pd(dppf)Cl₂88
DMFCs₂CO₃Pd(OAc)₂/SPhos72
AcetonitrileK₃PO₄Pd(PPh₃)₄55

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrrolo[1,2-a]pyrazines via Condensation

This protocol describes a general method for the condensation of an aminopyrrole with a 1,2-dicarbonyl compound.

Materials:

  • 1-Aminopyrrole derivative (1.0 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Ethanol (10 mL)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the 1-aminopyrrole derivative in ethanol, add the 1,2-dicarbonyl compound.

  • Add a catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyrrolopyrazines

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group onto a halopyrrolopyrazine core.

Materials:

  • Halopyrrolopyrazine (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazine) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Dioxane/Water 4:1, 10 mL)

Procedure:

  • To a flame-dried flask, add the halopyrrolopyrazine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways

Pyrrolopyrazine derivatives are known to act as inhibitors of various kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases like cancer.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Activates PLCg PLCγ P1->PLCg Activates PI3K PI3K P1->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Cell Inhibitor Pyrrolopyrazine Derivative Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition by Pyrrolopyrazine Derivatives.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT Dimer P-STAT Dimer P_STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolopyrazine Derivative Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition by Pyrrolopyrazine Derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of pyrrolopyrazine derivatives, highlighting key stages and potential troubleshooting points.

Synthesis_Workflow Start Starting Materials (Aminopyrrole, Dicarbonyl) Purity Check Purity Start->Purity Reaction Chemical Synthesis (e.g., Condensation) Purity->Reaction Pure Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Extraction, Washing) Monitor->Workup Complete Troubleshoot1 Low Yield/ Side Products Monitor->Troubleshoot1 Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis Troubleshoot2 Purification Issues Purification->Troubleshoot2 Final Pure Pyrrolopyrazine Derivative Analysis->Final Troubleshoot1->Reaction Optimize Conditions Troubleshoot2->Purification Try Different Method

Caption: General Workflow for Pyrrolopyrazine Derivative Synthesis.

References

Technical Support Center: Optimizing Tetrahydropyrrolopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tetrahydropyrrolopyrazines. This guide focuses on the prevalent and effective Pictet-Spengler and related aza-Friedel-Crafts cyclization methods for constructing the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core structure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing the this compound scaffold?

A1: The Pictet-Spengler reaction and its asymmetric variant, the aza-Friedel-Crafts reaction, are highly effective methods.[1][2][3] These reactions involve the condensation of a β-arylethylamine (in this case, 2-(pyrrol-1-yl)ethanamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] The use of electron-rich pyrrole rings facilitates this reaction, often allowing for high yields under mild conditions.[3]

Q2: I am observing low yields in my Pictet-Spengler reaction. What are the likely causes and how can I improve the yield?

A2: Low yields can stem from several factors:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like trifluoroacetic acid (TFA) or chiral phosphoric acids are often employed to facilitate the formation of the reactive iminium ion intermediate.[1][4] Insufficient acidity may lead to incomplete reaction, while excessive acidity can cause degradation of starting materials or products.

  • Improper Solvent Choice: The reaction solvent significantly impacts both yield and enantioselectivity (in asymmetric versions). It is crucial to screen different solvents to find the optimal one for your specific substrates.[1]

  • Reaction Temperature and Time: These parameters should be optimized. While some Pictet-Spengler reactions require heating, others proceed efficiently at room temperature.[3] Prolonged reaction times or excessively high temperatures can lead to side product formation.

  • Purity of Starting Materials: Impurities in the 2-(pyrrol-1-yl)ethanamine or the carbonyl compound can interfere with the reaction. Ensure all starting materials are of high purity.

Q3: What are common side reactions to be aware of during the synthesis of tetrahydropyrrolopyrazines?

A3: A primary concern is the potential for side reactions involving the highly nucleophilic pyrrole ring. If the reaction conditions are not optimized, side reactions such as polymerization or undesired electrophilic substitution on the pyrrole ring can occur, especially with highly reactive aldehydes or strong acids. Over-alkylation in related amine syntheses can also be an issue, though the intramolecular nature of the Pictet-Spengler reaction generally minimizes this.

Q4: How do I choose the best solvent for my reaction?

A4: Solvent choice is critical for optimizing the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. A screening of solvents is highly recommended. For the asymmetric aza-Friedel-Crafts approach, polar aprotic solvents have shown considerable success. For instance, THF has been identified as an optimal solvent for achieving high enantioselectivity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient iminium ion formation.Use a stronger acid catalyst (e.g., TFA) or a chiral phosphoric acid.[1]
Low reactivity of the carbonyl compound.Consider using a more reactive aldehyde or ketone. For less reactive substrates, increasing the reaction temperature may be necessary.
Degradation of starting material or product.Reduce the reaction temperature or use a milder acid catalyst. Ensure the reaction is performed under an inert atmosphere if substrates are air-sensitive.
Multiple Products Observed (Poor Selectivity) Competing side reactions.Optimize the reaction conditions by adjusting the temperature, reaction time, and catalyst loading. Consider using a protecting group on the pyrrole nitrogen if side reactions persist.
Formation of isomers.In asymmetric synthesis, the choice of chiral catalyst and solvent is crucial for controlling stereoselectivity.[1] For purification of isomers, silica gel chromatography is often effective.
Difficulty in Product Purification Product is highly polar.Use a more polar eluent system for column chromatography, such as a gradient of methanol in dichloromethane. Reverse-phase chromatography on C18 silica may also be effective.[5]
Product co-elutes with starting material.Adjust the polarity of the eluent system. If separation is still challenging, consider derivatizing the product to alter its polarity before purification.

Data Presentation

Table 1: Effect of Solvent on the Asymmetric Synthesis of this compound 3a [1]

EntrySolventYield (%)Enantiomeric Excess (ee, %)
1Toluene8583
2Benzene8086
3Dichloromethane8886
4Chloroform9785
5Ether8386
6Acetonitrile8281
7THF9294

Experimental Protocols

Protocol: Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction for Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines [1]

This protocol describes a one-pot synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

Materials:

  • N-aminoethylpyrrole derivative

  • Aldehyde

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Anhydrous Tetrahydrofuran (THF)

  • Molecular Sieves (4 Å)

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction vessel containing a magnetic stir bar, add the N-aminoethylpyrrole derivative (1.0 equiv), the aldehyde (1.2 equiv), and freshly activated 4 Å molecular sieves.

  • Add anhydrous THF as the solvent.

  • Add the chiral phosphoric acid catalyst (5-10 mol%).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine N-aminoethylpyrrole, aldehyde, and molecular sieves in a dried flask add_solvent Add anhydrous THF start->add_solvent add_catalyst Add chiral phosphoric acid catalyst add_solvent->add_catalyst stir Stir at room temperature under inert atmosphere add_catalyst->stir monitor Monitor reaction by TLC stir->monitor quench Quench with saturated NaHCO3 monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end_node Pure Tetrahydropyrrolopyrazine purify->end_node

Caption: Experimental workflow for the synthesis of tetrahydropyrrolopyrazines.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Suboptimal Catalyst/Solvent start->cause1 cause2 Low Reactivity of Starting Materials start->cause2 cause3 Degradation start->cause3 solution1a Screen different acid catalysts cause1->solution1a solution1b Screen various solvents (e.g., THF, CH2Cl2) cause1->solution1b solution2a Increase reaction temperature cause2->solution2a solution2b Use a more reactive carbonyl compound cause2->solution2b solution3a Lower reaction temperature cause3->solution3a solution3b Use a milder catalyst cause3->solution3b

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the this compound scaffold are the Pictet-Spengler reaction and the intramolecular aza-Friedel-Crafts reaction.[1][2] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as 2-(pyrrol-1-yl)ethanamine, with an aldehyde or ketone, followed by acid-catalyzed ring closure.[3] The intramolecular aza-Friedel-Crafts reaction offers a direct route through the cyclization of N-aminoethylpyrroles with aldehydes, often catalyzed by a chiral phosphoric acid to achieve high yields and enantioselectivities.[2]

Q2: I am observing a low yield in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Purity of Starting Materials: Impurities in the 2-(pyrrol-1-yl)ethanamine or the aldehyde can lead to unwanted side reactions.

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can result in incomplete conversion or the formation of byproducts. For instance, in Pictet-Spengler reactions, less nucleophilic aromatic rings may require harsher conditions, which can degrade the product.[3]

  • Atmosphere: The presence of oxygen can lead to the formation of oxidized byproducts, reducing the yield of the desired tetrahydropyrrolo[1,2-a]pyrazine.

  • Workup and Purification: Product loss during extraction, and purification steps like column chromatography can significantly impact the final yield.

Q3: What are some of the potential side products I should be aware of?

A3: Several side products can form during the synthesis, depending on the reaction conditions and starting materials. These can include:

  • Over-oxidized Products: Aromatization of the pyrazine ring can occur, leading to the formation of dihydropyrrolo[1,2-a]pyrazinium species or fully aromatic pyrrolo[1,2-a]pyrazines.

  • Incomplete Cyclization: The intermediate imine formed from the condensation of the amine and aldehyde may be isolated if the cyclization step is not complete.

  • N-Oxides: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods.

  • Dimerization Products: Under certain conditions, dimerization of the starting materials or intermediates may occur.

  • Cyclotransformation Products: In syntheses involving substituted pyrroles, rearrangement and cyclotransformation can lead to a complex mixture of products.[4]

Troubleshooting Guide

Problem 1: My reaction is not proceeding to completion, and I'm isolating the intermediate imine.

  • Possible Cause: Insufficient acid catalysis or reaction temperature for the Pictet-Spengler cyclization.

  • Troubleshooting Steps:

    • Increase Catalyst Concentration: Gradually increase the amount of acid catalyst (e.g., TFA, CSA) and monitor the reaction by TLC or LC-MS.

    • Elevate Temperature: Increase the reaction temperature in increments. Be cautious, as excessive heat can lead to byproduct formation.

    • Change Solvent: A change to a higher-boiling point solvent might be beneficial.

Problem 2: I'm observing a significant amount of a byproduct with a mass corresponding to the dehydrogenated product.

  • Possible Cause: Over-oxidation of the desired this compound.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

    • Control Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of oxidation.

    • Milder Oxidants (if applicable): If an oxidizing agent is used in a subsequent step, consider switching to a milder reagent.

Problem 3: My NMR spectrum shows complex signals that I cannot attribute to the product or starting materials.

  • Possible Cause: Formation of multiple side products, potentially from cyclotransformation or other rearrangements. This has been observed in the synthesis of substituted dihydropyrrolo[1,2-a]pyrazines, resulting in a "complex reaction mixture composition".[4]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to find conditions that favor the formation of the desired product.

    • Purification: Employ careful column chromatography with a shallow solvent gradient to try and separate the different components.

    • Advanced Analytical Techniques: Use 2D NMR techniques (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to aid in the structural elucidation of the byproducts.

Quantitative Data on Side Reactions

The following table summarizes data from a study on the synthesis of 1-(trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines, which provides insight into potential side reactions and their yields.

Starting MaterialReagent/ConditionsProduct(s)Yield (%)Reference
1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine (2a)Ethanolic NaOH1-(difluoromethyl)pyrrolo[1,2-a]pyrazine (3a)90[4]
6-methyl-1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine (2b)Ethanolic NaOH6-methyl-1-(difluoromethyl)pyrrolo[1,2-a]pyrazine (3b)100[4]
1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine (2a)Methylamine in alcohol, 150°CN-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxamide (4a)6[4]
1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine (2a)Methylamine in alcohol, 150°CCyclotransformation product (6a)17[4]

Experimental Protocols

General Protocol for Pictet-Spengler Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of 2-(pyrrol-1-yl)ethanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene) under an inert atmosphere, add the desired aldehyde (1.0-1.2 eq).

  • Condensation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Cyclization: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, camphorsulfonic acid, 0.1-1.0 eq) to the reaction mixture.

  • Heating: Heat the reaction to a temperature between 40 °C and reflux, depending on the reactivity of the substrates and the solvent used. Monitor the progress of the cyclization.

  • Workup: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for HPLC-MS Analysis of Reaction Mixture

This protocol can be used to identify the desired product and potential byproducts.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Analysis: Monitor for the expected mass of the product, starting materials, and potential side products (e.g., dehydrogenated product, N-oxide).

Visualizations

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 2-(pyrrol-1-yl)ethanamine + Aldehyde condensation Condensation (Imine Formation) start->condensation issue Low Yield or Complex Mixture? cyclization Pictet-Spengler Cyclization (Acid Catalyst, Heat) condensation->cyclization product Crude this compound cyclization->product product->issue check_purity Check Starting Material Purity issue->check_purity Yes optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Time) issue->optimize_conditions Yes check_atmosphere Ensure Inert Atmosphere issue->check_atmosphere Yes refine_purification Refine Purification Method issue->refine_purification Yes analyze_byproducts Analyze Byproducts (LC-MS, NMR) optimize_conditions->analyze_byproducts

Caption: A workflow for the synthesis and troubleshooting of this compound.

G cluster_pathways Reaction Pathways cluster_side_reactions Potential Side Reactions starting_materials 2-(pyrrol-1-yl)ethanamine + R-CHO imine_intermediate Imine Intermediate starting_materials->imine_intermediate Condensation desired_product Desired Product (this compound) imine_intermediate->desired_product Successful Cyclization incomplete_cyclization Incomplete Cyclization imine_intermediate->incomplete_cyclization Stalls over_oxidation Over-oxidation (Aromatization) desired_product->over_oxidation [O] n_oxidation N-Oxidation desired_product->n_oxidation [O]

Caption: Potential reaction pathways and side reactions in the synthesis.

References

troubleshooting guide for low yield in pyrrolopyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrrolopyrazines.

Troubleshooting Low Yield in Pyrrolopyrazine Synthesis

Low yield is a common challenge in the synthesis of pyrrolopyrazine derivatives. This guide provides a systematic approach to identifying and resolving potential issues in your reaction.

Issue 1: Low or No Product Formation

Possible Cause 1: Purity of Starting Materials

Impurities in your starting materials, such as the aminopyrrole or the 1,2-dicarbonyl compound, can significantly inhibit the reaction or lead to the formation of side products. For instance, 1-aminopyrrole is susceptible to oxidation and may discolor from yellow to brown upon exposure to air, which indicates degradation.[1]

Recommended Actions:

  • Verify Purity: Assess the purity of your starting materials using techniques like NMR or GC-MS.

  • Purify Starting Materials: If impurities are detected, purify the starting materials before use. Recrystallization or column chromatography are common methods.

  • Use Fresh Reagents: It is advisable to use freshly purified starting materials or store them under an inert atmosphere to prevent degradation.[1]

Possible Cause 2: Suboptimal Reaction Conditions

Pyrrolopyrazine synthesis is often sensitive to reaction conditions. Parameters such as temperature, solvent, and stoichiometry must be carefully optimized.

Recommended Actions:

  • Temperature: Inadequate temperature control can be a major issue. Some condensation reactions require heating to proceed at an optimal rate.[2] Carefully optimize the reaction temperature by starting with the literature-reported temperature and then screening a range to find the best conditions for your specific substrates.

  • Solvent and Moisture: The choice of solvent is critical. The presence of moisture can either promote or hinder the reaction, sometimes leading to side products.[1] Use dry solvents when anhydrous conditions are specified and employ standard techniques for excluding moisture, such as using flame-dried glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent. Verify the stoichiometry and consider using a slight excess of one reactant (e.g., the dicarbonyl compound) to drive the reaction to completion.[1]

Possible Cause 3: Incomplete Reaction

The condensation or cyclization steps may not be proceeding to completion.

Recommended Actions:

  • Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.

  • Increase Temperature: As mentioned above, a moderate increase in temperature can sometimes drive the reaction to completion. However, be cautious of potential product degradation at excessively high temperatures.[2]

  • Ensure Proper Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reactions. Ensure efficient stirring throughout the reaction.

Issue 2: Formation of Multiple Products or Byproducts

Possible Cause 1: Side Reactions

The intermediate imine or iminium ion can be susceptible to side reactions, such as polymerization or reactions with other nucleophiles present in the mixture.

Recommended Actions:

  • Control Temperature: Running the reaction at a lower temperature might help to minimize side reactions.

  • Eliminate Competing Nucleophiles: Ensure that your reaction is free from competing nucleophiles.

  • Optimize pH: For some reactions, controlling the pH can be crucial to prevent undesired side reactions. For example, in a related pyrrole synthesis, a lower pH favored the desired product over pyrazine formation.

Possible Cause 2: Incomplete Oxidation

Many pyrrolopyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the aromatic pyrrolopyrazine. If this oxidation step is incomplete, you will obtain a mixture of the desired product and the dihydropyrazine intermediate, thus lowering the yield.

Recommended Actions:

  • Choose an Appropriate Oxidizing Agent: Ensure you are using a suitable oxidizing agent for your specific substrate. Common oxidizing agents include air (oxygen), or chemical oxidants.

  • Optimize Oxidation Conditions: Optimize the reaction time and temperature for the oxidation step.

Issue 3: Difficulties in Product Purification

Possible Cause: Polarity of Pyrrolopyrazine Derivatives

Pyrrolopyrazine derivatives can be polar due to the presence of multiple nitrogen atoms, which can make purification by column chromatography challenging. This can lead to streaking on the column or poor separation.

Recommended Actions:

  • Optimize Chromatographic Conditions:

    • Mobile Phase: Experiment with different solvent systems (eluents) for column chromatography. A common starting point is a hexane/ethyl acetate gradient. For more polar compounds, adding a small amount of methanol or triethylamine (1-5%) to the eluent can improve separation.

    • Stationary Phase: If normal-phase chromatography on silica gel is not effective, consider using reverse-phase chromatography with a C18-bonded silica column.[3]

  • Recrystallization: For solid products, recrystallization can be a highly effective purification method. The key is to find a suitable solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[3]

Data Presentation: Optimization of Reaction Conditions

The following tables provide examples of how reaction conditions can be optimized to improve the yield of pyrrolopyrazine synthesis.

Table 1: Effect of Catalyst Loading on Product Yield

EntryCatalyst Amount (mg)Yield (%)
1275
2488
3696
4896

This table illustrates that increasing the catalyst amount from 2 mg to 6 mg significantly improves the product yield. However, a further increase to 8 mg does not lead to a significant improvement, indicating that 6 mg is the optimal catalyst loading for this particular reaction.[4]

Experimental Protocols

General Protocol for the Condensation of an Aminopyrrole with a 1,2-Diketone

This protocol provides a general procedure for the synthesis of a pyrrolo[1,2-a]pyrazine derivative and may require optimization for specific substrates.

Materials:

  • 1-Aminopyrrole derivative (1.0 eq)

  • 1,2-Diketone (1.0 - 1.2 eq)

  • Dry solvent (e.g., toluene, ethanol, or acetic acid)

  • Catalyst (e.g., a catalytic amount of acid like acetic acid or a Lewis acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1-aminopyrrole derivative (1.0 eq) in the chosen dry solvent.

  • Add the 1,2-diketone (1.0 - 1.2 eq) to the solution.

  • If required, add a catalytic amount of acid.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Mandatory Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Pyrrolopyrazine Synthesis purity Starting Material Purity start->purity conditions Reaction Conditions start->conditions side_reactions Side Reactions / Byproducts start->side_reactions purification Purification Issues start->purification check_purity Verify & Purify Starting Materials purity->check_purity Impure Reactants optimize_cond Optimize Temperature, Solvent, Stoichiometry, and Time conditions->optimize_cond Suboptimal Parameters analyze_byproducts Identify Byproducts (NMR, MS) Adjust Conditions to Minimize side_reactions->analyze_byproducts Multiple Spots on TLC optimize_purification Optimize Chromatography (Solvent, Stationary Phase) Consider Recrystallization purification->optimize_purification Streaking/Poor Separation end Improved Yield check_purity->end Use Pure Materials optimize_cond->end Run Optimized Reaction analyze_byproducts->end Cleaner Reaction optimize_purification->end Obtain Pure Product

References

impact of starting material purity on pyrrolopyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrrolopyrazine derivatives, with a specific focus on the impact of starting material purity.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of starting materials for the success of pyrrolopyrazine synthesis?

A1: The purity of starting materials, such as aminopyrroles and 1,2-dicarbonyl compounds, is crucial for the successful synthesis of pyrrolopyrazines.[1][2] Impurities can lead to a variety of issues including low reaction yields, formation of unwanted side products, and difficulties in the purification of the final compound.[1][2] For instance, some precursors like 1-aminopyrrole are prone to oxidation and can degrade upon exposure to air, indicated by a color change from yellow to brown.[1] Therefore, using freshly purified starting materials or storing them under an inert atmosphere is highly recommended.[1]

Q2: What are the most common classes of impurities in starting materials for pyrrolopyrazine synthesis and how do they interfere with the reaction?

A2: Common impurities can include residual solvents from previous synthetic steps, byproducts from the synthesis of the starting materials themselves, and degradation products. For example, in the case of aminopyrrole precursors, oxidation products are a significant concern.[1] These impurities can interfere with the reaction in several ways:

  • Competing Reactions: Impurities may react with the desired starting materials or intermediates, leading to the formation of side products and reducing the yield of the target pyrrolopyrazine.

  • Catalyst Inhibition: Certain impurities can deactivate the catalyst, if one is used in the reaction, slowing down or completely halting the desired transformation.

  • Alteration of Reaction Conditions: Acidic or basic impurities can change the pH of the reaction mixture, potentially leading to undesired side reactions or preventing the intended reaction from occurring.

Q3: What analytical techniques are recommended for assessing the purity of my starting materials?

A3: A combination of analytical techniques is often employed to accurately assess the purity of starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying the amount of the desired compound and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify unknown impurities. Mass Spectrometry (MS) is used to determine the molecular weight of the components in a sample and can be coupled with chromatography (LC-MS or GC-MS) for powerful separation and identification of impurities.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrrolopyrazine Product

Q: My condensation reaction between an aminopyrrole and a 1,2-dicarbonyl compound is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low yields in this core reaction are frequently due to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity PurityDecision Are Starting Materials Pure? CheckPurity->PurityDecision Purify Purify Starting Materials (e.g., Recrystallization, Chromatography) PurityDecision->Purify No CheckConditions Optimize Reaction Conditions (Temperature, Solvent, Stoichiometry) PurityDecision->CheckConditions Yes Purify->CheckConditions ConditionsDecision Are Conditions Optimal? CheckConditions->ConditionsDecision ConditionsDecision->CheckConditions No RunReaction Run Reaction with Purified Materials and Optimized Conditions ConditionsDecision->RunReaction Yes AnalyzeResults Analyze Reaction Outcome (TLC, LC-MS) RunReaction->AnalyzeResults Success Successful Synthesis AnalyzeResults->Success Desired Product Formed Failure Re-evaluate Synthetic Route or Reagents AnalyzeResults->Failure No Product or Low Yield

Caption: A logical workflow for troubleshooting low yields in pyrrolopyrazine synthesis.

Potential Causes and Solutions:

  • Impure Starting Materials: As highlighted, this is a primary suspect.

    • Solution: Purify both the aminopyrrole and the 1,2-dicarbonyl compound before use. Recrystallization is a common and effective method for solid starting materials. Column chromatography can be used for both solid and liquid precursors.

  • Suboptimal Reaction Conditions:

    • Temperature: Inadequate temperature control can hinder the reaction rate.

      • Solution: Carefully optimize the reaction temperature. Start with literature-reported values and then screen a range of temperatures to find the optimal conditions for your specific substrates.[1]

    • Solvent and Moisture: The choice of solvent is critical, and the presence of moisture can either promote or hinder the reaction, sometimes leading to side products.

      • Solution: Use dry solvents when anhydrous conditions are specified. Employ standard techniques for excluding moisture, such as using flame-dried glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.

      • Solution: Verify the stoichiometry of your reactants. In some cases, using a slight excess of one reactant (e.g., the dicarbonyl compound) can drive the reaction to completion.[1]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired pyrrolopyrazine, but I am also observing significant amounts of side products, making purification difficult. What could be the cause?

A: The formation of side products is often linked to the purity of starting materials and reaction conditions.

Potential Causes and Solutions:

  • Reactive Impurities: Impurities in your starting materials can participate in side reactions.

    • Solution: As with low yield issues, the first step is to ensure the high purity of your starting materials through appropriate purification techniques.

  • Reaction with Solvent: In some cases, the solvent itself can react with starting materials or intermediates, especially under harsh conditions.

    • Solution: Choose a solvent that is inert under the reaction conditions. If in doubt, consult the literature for recommended solvents for similar pyrrolopyrazine syntheses.

  • Self-condensation or Polymerization: One or both of the starting materials might undergo self-condensation or polymerization, especially at elevated temperatures.

    • Solution: Try lowering the reaction temperature. A slow, controlled addition of one reagent to the other can also help to minimize self-condensation by keeping the concentration of the added reagent low.

Issue 3: Difficulty in Product Purification

Q: The crude product of my pyrrolopyrazine synthesis is difficult to purify. What can I do?

A: Purification challenges can arise from the properties of the pyrrolopyrazine derivative itself or from the presence of closely related impurities.

Purification Workflow

PurificationWorkflow Start Crude Product LLE Liquid-Liquid Extraction (LLE) Start->LLE Column Column Chromatography LLE->Column Recrystallization Recrystallization (for solid products) Column->Recrystallization Analysis Purity Analysis (NMR, LC-MS) Recrystallization->Analysis PureProduct Pure Pyrrolopyrazine Analysis->PureProduct

Caption: A typical purification workflow for pyrrolopyrazine derivatives.

Recommended Purification Methods:

  • Liquid-Liquid Extraction (LLE): This is often a good first step to remove bulk impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from closely related impurities. A range of silica and alumina gels with varying polarities can be used as the stationary phase, with an appropriate solvent system as the mobile phase.

  • Recrystallization: For solid pyrrolopyrazine derivatives, recrystallization can be a highly effective final purification step to obtain a product of high purity.

Quantitative Data

While specific quantitative data on the impact of starting material purity on pyrrolopyrazine reactions is not abundant in publicly available literature, the following table illustrates a hypothetical, yet realistic, scenario based on general principles of organic synthesis.

Table 1: Hypothetical Impact of 2-Aminopyrrole Purity on the Yield of a Pyrrolo[1,2-a]pyrazine Synthesis

Purity of 2-AminopyrroleYield of Pyrrolo[1,2-a]pyrazineObserved Side Products
90%45%Multiple, significant peaks in GC-MS
95%65%Minor side product peaks observed
99%85%Trace impurities detected
>99.5% (after recrystallization)>95%No significant side products detected

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Solid Starting Material (e.g., a 1,2-Dicarbonyl Compound)
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: General Procedure for the Synthesis of a Pyrrolo[1,2-a]pyrazine Derivative

This is a generalized protocol and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the purified 1,2-dicarbonyl compound (1.0 eq) in a suitable dry solvent (e.g., ethanol, toluene, or DMF).

  • Reagent Addition: To this solution, add the purified aminopyrrole derivative (1.0 - 1.1 eq).

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the product's properties but may involve removing the solvent under reduced pressure, followed by liquid-liquid extraction.

  • Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization if the product is a solid.

  • Characterization: Characterize the final product by NMR, MS, and other appropriate analytical techniques to confirm its identity and purity.

References

temperature and solvent effects on 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The following sections address common issues related to temperature and solvent effects during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines can be achieved through various routes. A common and effective method is the Pictet-Spengler-type reaction. This involves the condensation of an N-aminoethylpyrrole derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Other methods include domino reactions of 2-imidazolines with terminal electron-deficient alkynes and nucleophilic substitution reactions on precursors containing a benzotriazole group.[1][2][3]

Q2: How critical are temperature and solvent selection in the synthesis of this compound?

A2: Temperature and solvent are critical parameters that significantly influence the reaction rate, yield, and purity of the final product. Improper selection can lead to low yields, formation of side products, or even complete reaction failure. Optimization of these conditions is crucial for a successful synthesis.

Q3: What are the most common solvents used in this synthesis?

A3: A range of aprotic and protic solvents have been employed. Common choices include acetonitrile (CH3CN), toluene, 1,4-dioxane, and acetic acid (AcOH). The optimal solvent often depends on the specific reactants and catalyst used.

Q4: What is the typical temperature range for this synthesis?

A4: The reaction temperature can vary widely, from as low as -78°C for certain enantioselective syntheses to reflux conditions in higher-boiling solvents like toluene or acetic acid.[3] Room temperature is also frequently used. The ideal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of degradation products or side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired this compound is a common issue. The following guide provides a systematic approach to troubleshooting this problem.

Potential Cause 1: Suboptimal Reaction Temperature

  • Symptoms: The reaction appears sluggish, with starting materials largely unconsumed even after extended reaction times. Thin-layer chromatography (TLC) analysis shows minimal product formation.

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction is being conducted at room temperature or below, consider gradually increasing the temperature. For many Pictet-Spengler type reactions, heating is necessary to drive the reaction to completion.

    • Temperature Screening: If an increase in temperature does not significantly improve the yield, a systematic temperature screening is recommended. Run small-scale parallel reactions at different temperatures (e.g., 40°C, 60°C, 80°C, and reflux) to identify the optimal condition.

    • Low-Temperature Reactions: For sensitive substrates, high temperatures may lead to degradation. In such cases, particularly in enantioselective synthesis, lowering the temperature (e.g., to 0°C, -20°C, or even -78°C) might be necessary to improve both yield and stereoselectivity.[3]

Potential Cause 2: Inappropriate Solvent Choice

  • Symptoms: The reaction mixture is heterogeneous, or the reaction does not proceed despite optimal temperature. Undesired side products may be observed on TLC.

  • Troubleshooting Steps:

    • Solvent Polarity: The polarity of the solvent can significantly affect the solubility of reactants and the stability of intermediates. If a non-polar solvent like toluene is used, consider switching to a more polar aprotic solvent like acetonitrile or a polar protic solvent like acetic acid, which can also act as a catalyst.

    • Solvent Screening: A solvent screen is a valuable tool for optimization. Based on literature for similar reactions, a range of solvents should be tested. The table below provides an example of how solvent choice can impact yield in a related Pictet-Spengler reaction.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Yield of a Pictet-Spengler Reaction for a Related Heterocycle

EntrySolventTemperature (°C)Acid CatalystYield (%)
1CH3CN50HCl53
2CH3CN82HCl29
3Toluene70HCl58
41,4-Dioxane70HCl8
5Acetic Acid118TsOHNot Detected
6Acetic AcidRoom TemperatureHCl31
7Acetic Acid70HCl67

This data is adapted from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines and is presented here as a guide for understanding the potential impact of solvent and temperature.

Issue 2: Formation of Significant Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield.

Potential Cause 1: High Reaction Temperature

  • Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product. The product may also appear discolored, indicating degradation.

  • Troubleshooting Steps:

    • Lower the Temperature: High temperatures can promote side reactions such as polymerization, elimination, or rearrangement. Reducing the reaction temperature can often improve the selectivity for the desired product.

    • Controlled Heating: Use an oil bath or another controlled heating method to ensure a stable and uniform reaction temperature.

Potential Cause 2: Incompatible Solvent

  • Symptoms: Specific, recurring side products are observed depending on the solvent used.

  • Troubleshooting Steps:

    • Solvent-Induced Side Reactions: Some solvents can participate in or promote side reactions. For instance, protic solvents might interfere with certain catalysts or intermediates.

    • Switch Solvent Type: If side products are a major issue, switching from a protic to an aprotic solvent, or vice versa, may solve the problem. Consider less reactive solvents that are known to be good for the specific type of reaction being performed.

Experimental Protocols

General Protocol for Pictet-Spengler Synthesis of a this compound Derivative

  • Reactant Preparation: To a solution of the N-aminoethylpyrrole derivative (1.0 eq.) in the chosen solvent (e.g., toluene, acetonitrile, or acetic acid), add the aldehyde or ketone (1.0-1.2 eq.).

  • Acid Catalyst Addition: Add the acid catalyst (e.g., HCl, TsOH, or a chiral phosphoric acid for asymmetric synthesis) (0.1-1.0 eq.).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (ranging from -78°C to reflux) for the required time (typically monitored by TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-aminoethylpyrrole in chosen solvent add_carbonyl Add aldehyde or ketone start->add_carbonyl add_catalyst Add acid catalyst add_carbonyl->add_catalyst react Stir at optimized temperature add_catalyst->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench with base react->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify by chromatography extract->purify end Isolated Product purify->end troubleshooting_logic cluster_temp Temperature Issues cluster_solvent Solvent Issues start Low Yield or Side Products? temp_check Is reaction sluggish (low temp)? start->temp_check Yes solvent_check Is reaction heterogeneous or are there side products? start->solvent_check Yes temp_high_check Are there degradation products (high temp)? temp_check->temp_high_check No increase_temp Increase temperature temp_check->increase_temp Yes decrease_temp Decrease temperature temp_high_check->decrease_temp Yes temp_high_check->solvent_check No solution Optimized Reaction increase_temp->solution decrease_temp->solution change_solvent Perform solvent screen (e.g., Toluene, ACN, AcOH) solvent_check->change_solvent Yes change_solvent->solution

References

Technical Support Center: 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, presented in a question-and-answer format.

Issue 1: Low Yield in Pictet-Spengler Type Synthesis

Question: I am attempting to synthesize a 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative using a Pictet-Spengler type reaction, but I am consistently obtaining a low yield. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Pictet-Spengler synthesis of this scaffold can arise from several factors. Here are some common causes and troubleshooting tips:

  • Suboptimal Reaction Conditions: The choice of acid catalyst, solvent, temperature, and reaction time are crucial for the efficiency of the Pictet-Spengler reaction.[1][2]

    • Catalyst: While various acids can be used, a mixture of acetic acid and hydrochloric acid has proven effective.[2] The concentration of the acid is also critical and should be optimized.

    • Solvent: Solvents like toluene and 1,4-dioxane have been reported, but their efficiency can be catalyst-dependent.[2] It is advisable to screen different solvents to find the optimal one for your specific substrate.

    • Temperature and Time: Increasing the reaction temperature can sometimes improve yields, but it may also lead to the formation of tars and byproducts.[1][2] A systematic optimization of both temperature and reaction time is recommended. For instance, in some cases, increasing the reaction time at a moderate temperature can significantly improve the yield.[1][2]

  • Purity of Starting Materials: The purity of the starting materials, particularly the pyrrole-based amine and the aldehyde or ketone, is critical. Impurities can lead to unwanted side reactions and the formation of byproducts, consuming the starting materials and lowering the yield of the desired product.[3] It is recommended to purify the starting materials before use.

  • Side Reactions and Tarring: The formation of side products and tar is a common issue in Pictet-Spengler reactions, especially at elevated temperatures.[1][2] To minimize this, consider running the reaction at a lower temperature for a longer duration. Careful monitoring of the reaction progress by TLC or LC-MS can help in determining the optimal reaction time to maximize the product yield while minimizing byproduct formation.

  • Influence of Substituents: The electronic properties of the substituents on the aromatic aldehyde can significantly impact the reaction yield. Electron-donating groups on the benzaldehyde tend to result in higher yields compared to electron-withdrawing groups.[1] If you are working with a substrate bearing an electron-withdrawing group, you may need to explore more forcing reaction conditions or a different catalytic system.

Issue 2: Poor Enantioselectivity in Asymmetric Aza-Friedel-Crafts Reaction

Question: I am performing a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction to synthesize a chiral this compound, but the enantiomeric excess (ee) is consistently low. How can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity in the asymmetric aza-Friedel-Crafts reaction for this scaffold is a known challenge.[4] Here are several factors to consider for optimization:

  • Catalyst Selection and Purity: The choice of the chiral catalyst is paramount. Chiral phosphoric acids are commonly used for this transformation.[4]

    • Ensure the catalyst is of high purity. Impurities can significantly impact the catalytic activity and stereocontrol.

    • Screen a variety of chiral phosphoric acid catalysts with different steric and electronic properties to find the one that provides the best stereochemical induction for your specific substrate.

  • Solvent Effects: The solvent can have a profound effect on the enantioselectivity by influencing the conformation of the catalyst-substrate complex. It is recommended to screen a range of solvents with varying polarities and coordinating abilities.

  • Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity. However, this may also decrease the reaction rate. Therefore, a balance needs to be found between reaction time and enantiomeric excess.

  • Substrate Concentration: The concentration of the reactants can influence the aggregation state of the catalyst and the reaction kinetics, which in turn can affect the enantioselectivity. It is advisable to perform the reaction at different concentrations to find the optimal conditions.

  • Additives: In some asymmetric reactions, the addition of a co-catalyst or an additive can enhance enantioselectivity. While not explicitly reported for this specific reaction, it is a general strategy worth exploring.

Issue 3: Formation of Side Products in Domino Reactions

Question: I am using a domino reaction to synthesize the this compound core, but I am observing the formation of significant amounts of side products. What are the likely side products and how can I minimize their formation?

Answer: Domino reactions, while efficient, can sometimes lead to the formation of undesired side products if the reaction conditions are not carefully controlled. Potential side reactions could include incomplete cyclization, polymerization of starting materials, or alternative reaction pathways. To minimize side product formation:

  • Stoichiometry of Reactants: Carefully control the stoichiometry of the reactants. An excess of one reactant might lead to the formation of byproducts.

  • Reaction Temperature: As with other reactions, temperature plays a crucial role. A lower temperature might favor the desired reaction pathway over competing side reactions.

  • Catalyst/Reagent Choice: The choice of catalyst or reagent that initiates the domino cascade is critical. Ensure its reactivity is well-suited for the intended transformation and does not promote undesired side reactions.

  • Stepwise vs. One-Pot: If minimizing side products in a one-pot domino reaction proves difficult, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step. This can often lead to a cleaner overall process and higher purity of the final product.

Issue 4: Difficulty in Product Purification

Question: I am having trouble purifying my this compound product. What are the common impurities and what purification strategies are most effective?

Answer: Purification of pyrazine derivatives can be challenging due to the presence of structurally similar impurities and the basic nature of the product.[3]

  • Common Impurities:

    • Unreacted starting materials.

    • Side products from incomplete cyclization or alternative reaction pathways.

    • In syntheses involving diamines, imidazole derivatives can be a common impurity.[3]

  • Purification Strategies:

    • Column Chromatography: This is a widely used method for purifying pyrazine derivatives.

      • Stationary Phase: Normal phase silica gel is commonly used.[3]

      • Eluent System: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically employed. A gradient elution can be effective in separating the product from impurities.[3] For basic compounds, adding a small amount of a base like triethylamine to the eluent can improve the peak shape and separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

    • Acid-Base Extraction: The basic nature of the pyrazine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the basic product into the aqueous phase. The aqueous phase is then basified, and the product is re-extracted with an organic solvent. This can be an effective way to remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines?

A1: Several synthetic routes have been developed for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. Some of the most common and effective methods include:

  • Pictet-Spengler type reactions: This involves the condensation of a pyrrole-containing amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5]

  • Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction: This method is particularly useful for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity.[4]

  • Domino Reactions: These multi-step, one-pot reactions can be highly efficient for the construction of the fused ring system from simple starting materials.

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] These techniques allow you to track the consumption of starting materials and the formation of the product and any byproducts over time, helping you to determine the optimal reaction time.

Q3: Are there any specific safety precautions I should take when working with pyrazine synthesis?

A3: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in these syntheses can be corrosive, flammable, or toxic, so it is crucial to consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Optimization of Pictet-Spengler Reaction Conditions

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1HClCH3CN50126[2]
2HClCH3CN502455[2]
3HClCH3CN70142[2]
4TsOHToluene11024<10[2]
5AcOH/HCl-RT4865[2]
6AcOH/HCl-703.562[2]

Table 2: Influence of Aldehyde Substituent on Pictet-Spengler Reaction Yield

Aldehyde SubstituentYield (%)Reference
4-Methoxy (electron-donating)75[1]
4-Methyl (electron-donating)72[1]
H (unsubstituted)65[1]
4-Chloro (electron-withdrawing)55[1]
4-Nitro (electron-withdrawing)40[1]

Experimental Protocols

General Procedure for Pictet-Spengler Synthesis of 4-Aryl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines [1][2]

To a solution of 2-(pyrrol-1-yl)ethanamine (1.0 mmol) in a suitable solvent (e.g., acetonitrile or a mixture of acetic acid and hydrochloric acid), the corresponding aromatic aldehyde (1.0 mmol) is added. The reaction mixture is stirred at the desired temperature for the specified time (see Table 1 for optimized conditions). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by neutralizing the acid, followed by extraction with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Asymmetric Intramolecular Aza-Friedel-Crafts Reaction [4]

To a solution of the N-aminoethylpyrrole (1.0 mmol) and the aldehyde (1.2 mmol) in a dry solvent (e.g., dichloromethane) at the desired temperature (e.g., -20 °C), the chiral phosphoric acid catalyst (0.1 mmol) is added. The reaction mixture is stirred under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product start Starting Materials (Pyrrole-amine, Aldehyde) reaction Pictet-Spengler Reaction (Acid Catalyst, Solvent, Temp) start->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Column Chromatography workup->purification analysis Product Analysis (NMR, MS) purification->analysis product 1,2,3,4-tetrahydropyrrolo [1,2-a]pyrazine analysis->product troubleshooting_logic problem Low Yield or Purity? check_conditions Review Reaction Conditions (Temp, Time, Catalyst) problem->check_conditions Yes check_purity Check Starting Material Purity problem->check_purity Yes check_side_reactions Analyze for Side Products problem->check_side_reactions Yes optimize_conditions Optimize Conditions check_conditions->optimize_conditions purify_sm Purify Starting Materials check_purity->purify_sm modify_workup Modify Workup/Purification check_side_reactions->modify_workup success Improved Yield/Purity optimize_conditions->success purify_sm->success modify_workup->success

References

Validation & Comparative

Structure-Activity Relationship of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a specific focus on their anticancer properties. The information presented herein is curated from multiple studies to aid researchers in the design and development of novel and more potent therapeutic agents.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of various this compound analogs and related fused pyrazine systems have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound/AnalogSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series A: Fused[1][2]triazolo[4,3-a]pyrazine Derivatives
Compound 17l4-(4-fluorobenzyl)piperazin-1-yl at C-5A549 (Lung)0.98 ± 0.08[3][4]
MCF-7 (Breast)1.05 ± 0.17[3][4]
HeLa (Cervical)1.28 ± 0.25[3][4]
Foretinib (Control)-A549 (Lung)~1.0[3]
Series B: Pyrrolo[1,2-b]pyridazine Derivatives
Compound 5aPhenyl and ester groupsLoVo (Colon)>200[5]
Compound 2cPhenyl and carboxylic acid groupsLoVo (Colon)>200[5]
Compound 5fSubstituted phenyl and ester groupsLoVo (Colon)>200[5]
Series C: Pyrazolo[4,3-e][1][2]triazine Derivatives
Derivative3-methyl-1-phenyl-5-phenylaminoColo205 (Colorectal)4[6]
Series D: Pyrrolo (1, 2-alpha) pyrazine 1, 4 dione hexahydro 3-(2-methylpropyl)
Crude Extract-HCT 15 (Colon)80 µg/ml[7]

Key Structure-Activity Relationship Insights:

  • Substitution at the Pyrazine Ring: The introduction of bulky and lipophilic substituents, such as substituted benzylpiperazinyl moieties, at certain positions of the fused pyrazine ring system appears to be crucial for potent anticancer activity, as demonstrated by the low micromolar IC50 values of compounds like 17l.[3][4]

  • Fused Ring System: The nature of the heterocyclic ring fused to the pyrazine core significantly influences the cytotoxic profile. For instance, the[1][2]triazolo[4,3-a]pyrazine scaffold has yielded compounds with potent, sub-micromolar activity.[3][4] In contrast, some evaluated pyrrolo[1,2-b]pyridazine derivatives exhibited lower cytotoxicity.[5]

  • Importance of Aromatic and Heteroaromatic Groups: The presence of aryl or heteroaryl groups, often with specific substitution patterns (e.g., halogens), is a recurring feature in active analogs. These groups likely engage in crucial interactions with the biological target.

Experimental Protocols

A fundamental assay for determining the cytotoxic activity of novel compounds is the MTT assay.

MTT Assay Protocol for Cytotoxicity Screening

This protocol is a standard method for assessing cell viability based on the mitochondrial-dependent reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study in the context of anticancer drug discovery.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & SAR lead_id Lead Identification analog_design Analog Design & Synthesis lead_id->analog_design cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) analog_design->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->analog_design Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

References

In Vitro Validation of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro biological activity of compounds based on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold with alternative therapeutic agents. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visual representations of relevant signaling pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals working on novel therapeutics.

Comparative Analysis of Biological Activity

The this compound core is a versatile scaffold that has been incorporated into compounds exhibiting a range of biological activities, most notably anticancer and neuroprotective effects. The in vitro efficacy of these compounds is commonly assessed by their ability to inhibit cell viability in cancer cell lines (measured by IC50 values) or to protect neuronal cells from damage (measured by EC50 values). This section compares the performance of representative pyrazine derivatives with other established compounds.

Compound ClassSpecific Compound/DerivativeTarget/ActivityCell Line(s)IC50/EC50 (µM)Reference CompoundReference IC50 (µM)
Pyrrolo[1,2-a]pyrazine Derivatives 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivative (R7)AnticancerHT-298.18--
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivative (3b)AnticancerMCF-70.25 ± 0.07Cisplatin93
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivative (3b)AnticancerMDA-MB-2310.31 ± 0.14Cisplatin82
[1][2][3]triazolo [4,3-a]pyrazine derivative (17l)Anticancer (c-Met/VEGFR-2 inhibitor)A549, MCF-7, Hela0.98 ± 0.08, 1.05 ± 0.17, 1.28 ± 0.25Foretinib-
Alternative Anticancer Agents Pyrazolo[3,4-d]pyrimidine derivative (5)AnticancerHT1080, Hela, Caco-2, A54996.25, 74.8, 76.92, 148--
Pyrazolo[3,4-d]pyrimidine derivative (7)AnticancerHela, HT1080, Caco-2, A54968.75, 17.50, 43.75, 73.08--
Neuroprotective Agents YIAD-0121 (4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazine)Aβ-dissociating----

Detailed Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][4] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (e.g., this compound derivatives)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. A typical density ranges from 1,000 to 100,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL. Incubate for 2-4 hours at 37°C, protected from light.[2][5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase, which is often a key target in cancer therapy.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Kinase assay buffer

  • Detection reagents (e.g., for luminescence-based or fluorescence-based readout)

  • 384-well plates

  • Plate reader capable of detecting the appropriate signal (luminescence or fluorescence)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare a solution of the kinase enzyme and a solution of the substrate and ATP in the assay buffer. The ATP concentration should be near the Michaelis constant (Km) for the specific kinase.[6]

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a 384-well plate. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.[6]

    • Add the kinase enzyme solution to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.[6]

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.[6]

  • Signal Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol. This step typically involves an enzymatic reaction that produces a detectable signal (e.g., light or fluorescence) that is inversely proportional to the kinase activity.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][3] Its aberrant activation is a common feature in many types of cancer, making it a prime target for anticancer drug development.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyrrolo[1,2-a]pyrazine Derivative (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

MAPK Signaling Pathway in Neuroprotection

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and stress responses.[7] In the context of neurobiology, the MAPK/ERK pathway is often associated with promoting cell survival and neuroprotection.[8]

MAPK_Neuroprotection_Pathway GrowthFactor Neurotrophic Factor Receptor Receptor GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., CREB) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Pro-survival genes) TranscriptionFactors->GeneExpression Induces Neuroprotection Neuroprotection & Neuronal Survival GeneExpression->Neuroprotection Leads to Activator Pyrrolo[1,2-a]pyrazine Derivative (Activator) Activator->ERK Promotes Activation

Caption: MAPK/ERK signaling pathway in neuroprotection.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.

Anticancer_Screening_Workflow Compound Test Compound (e.g., Pyrrolo[1,2-a]pyrazine derivative) Treatment Compound Treatment Compound->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay DataAnalysis Data Analysis (IC50 Determination) ViabilityAssay->DataAnalysis HitIdentification Hit Compound Identification DataAnalysis->HitIdentification

References

A Comparative Guide to Confirming the Stereochemistry of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive three-dimensional arrangement of atoms, or stereochemistry, of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is a critical parameter in drug discovery and development, profoundly influencing their pharmacological and toxicological profiles. The rigid, bicyclic core of this scaffold presents unique challenges and opportunities for stereochemical analysis. This guide provides an objective comparison of the primary analytical techniques used to determine both the absolute and relative stereochemistry of these important N-heterocyles, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The stereochemical elucidation of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines relies on a combination of techniques that can be broadly categorized into two groups: those that determine absolute configuration and those that establish relative stereochemistry.

  • For Absolute Configuration:

    • Single-Crystal X-ray Crystallography: The unequivocal gold standard for determining the absolute stereochemistry of crystalline compounds.

    • Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.

    • Electronic Circular Dichroism (ECD): A chiroptical method that can be used for absolute configuration assignment, often in conjunction with VCD.

    • NMR with Chiral Derivatizing Agents (e.g., Mosher's Method): An indirect NMR method to determine the absolute configuration of chiral amines and alcohols.

  • For Relative Stereochemistry and Conformational Analysis:

    • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): 2D NMR techniques that identify protons that are close in space, providing insights into the relative stereochemistry and conformational preferences of the molecule.

The following sections provide a detailed comparison of these methods, including their principles, advantages, limitations, and illustrative experimental protocols.

Comparison of Performance

The choice of method for stereochemical determination depends on several factors, including the physical state of the sample (crystalline vs. oil/solution), the complexity of the molecule, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique.

Technique Information Obtained Sample Requirements Advantages Limitations
X-ray Crystallography Absolute configuration, relative stereochemistry, and solid-state conformation.Single crystal of sufficient quality and size.Unambiguous and definitive results.Requires a suitable crystal, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-state conformation.
Vibrational Circular Dichroism (VCD) Absolute configuration in solution.5-15 mg of pure sample, soluble in a suitable solvent (e.g., CDCl₃, DMSO-d₆).Applicable to a wide range of molecules, including oils and non-crystalline solids. Provides information about the solution-state conformation. Can be more reliable than ECD for some N-heterocycles.[1]Requires specialized instrumentation and quantum chemical calculations for spectral interpretation.
Electronic Circular Dichroism (ECD) Absolute configuration in solution.Microgram to milligram quantities of pure sample with a suitable chromophore.High sensitivity.Requires a chromophore near the stereocenter. Can be less reliable than VCD for conformationally flexible molecules.
NMR with Chiral Derivatizing Agents Absolute configuration.Milligram quantities of the pure enantiomer.Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.Indirect method that requires chemical modification. Potential for racemization or kinetic resolution during derivatization.
NOESY/ROESY Relative stereochemistry and conformational analysis.Standard NMR sample (milligram quantities).Provides detailed information about through-space proton-proton proximities.Does not provide absolute configuration. Interpretation can be complex for flexible molecules.

Experimental Protocols

Single-Crystal X-ray Crystallography

Principle: This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal, allowing for the determination of the precise three-dimensional structure of the molecule.

Methodology:

  • Crystal Growth: Grow a single crystal of the chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates.

  • Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the opposite enantiomer.

A study on the direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines utilized X-ray crystallography to unequivocally determine the absolute stereochemistry of one of its products.[2]

Vibrational Circular Dichroism (VCD)

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be compared to quantum chemical calculations to determine the absolute configuration.

Methodology:

  • Sample Preparation: Dissolve 5-15 mg of the purified chiral this compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.

  • Spectral Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer. Data are typically collected over several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics or semi-empirical methods).

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each low-energy conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the major bands allows for the confident assignment of the absolute configuration.[3] VCD has been shown to be particularly effective for the stereochemical analysis of N-heterocyclic compounds.[1]

NMR Spectroscopy

Principle: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect through-space interactions between protons that are in close proximity (typically < 5 Å). The presence of cross-peaks in the spectrum indicates which protons are near each other, allowing for the determination of the relative stereochemistry and preferred conformation of the molecule. ROESY is often preferred for medium-sized molecules where the NOE effect may be close to zero.

Methodology:

  • Sample Preparation: Prepare a standard NMR sample of the purified compound in a suitable deuterated solvent.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer. The mixing time is a crucial parameter and should be optimized to observe the desired correlations.

  • Data Analysis: Analyze the 2D spectrum to identify cross-peaks between protons. The presence of a cross-peak between two protons indicates they are spatially close. For example, in a 1,4-disubstituted tetrahydropyrrolo[1,2-a]pyrazine, a NOE between the proton at C-1 and a substituent at C-4 would suggest a cis relationship.

Principle: This method involves the derivatization of the chiral amine with an enantiomerically pure chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[2][4][5] This reaction creates a pair of diastereomers whose NMR spectra are distinct. By analyzing the differences in the chemical shifts (Δδ) of protons near the newly formed amide bond, the absolute configuration of the original amine can be determined based on an empirical model.[6][7]

Methodology:

  • Derivatization: React two separate aliquots of the chiral this compound with (R)-MTPA chloride and (S)-MTPA chloride, respectively, to form the corresponding diastereomeric amides.

  • NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric products.

  • Data Comparison: Assign the protons in the NMR spectra and calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center. According to Mosher's model for amides, protons that are shielded by the phenyl group of the MTPA moiety in the (S)-amide will be deshielded in the (R)-amide, and vice versa. This pattern of Δδ values allows for the assignment of the absolute configuration.

Visualizing Experimental Workflows

experimental_workflow Start Chiral this compound Xray Xray Start->Xray VCD VCD Start->VCD NMR_CDA NMR_CDA Start->NMR_CDA NOESY_ROESY NOESY_ROESY Start->NOESY_ROESY

Conclusion

The determination of stereochemistry for chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is a critical step in their development as potential therapeutic agents. While single-crystal X-ray crystallography provides the most definitive answer for absolute configuration, its requirement for high-quality crystals can be a significant bottleneck. Vibrational Circular Dichroism has emerged as a robust and reliable alternative for determining the absolute configuration of these molecules in solution. For elucidating the relative stereochemistry and conformational preferences, 2D NMR techniques such as NOESY and ROESY are indispensable. The choice of methodology will ultimately depend on the specific characteristics of the compound and the resources available. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and confident stereochemical assignment.

References

Validation of Tetrahydropyrrolopyrazines as Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tetrahydropyrrolopyrazines with other established tubulin polymerization inhibitors. The objective is to present the performance of these novel compounds, supported by experimental data and detailed methodologies, to aid in their validation as potential anticancer agents.

Comparative Performance of Tubulin Polymerization Inhibitors

The efficacy of novel therapeutic compounds is best understood in the context of existing alternatives. The following tables summarize the inhibitory concentrations (IC50) of various tetrahydropyrrolopyrazine derivatives and established tubulin inhibitors against tubulin polymerization and cancer cell proliferation.

Compound ClassSpecific CompoundTubulin Polymerization IC50 (µM)Cancer Cell LineCytotoxicity IC50 (nM)Reference
Tetrahydropyrrolopyrazine AnalogueCompound [I]1.87MCF-738.37[1]
Pyrrole DerivativeCompound 41.5--[2]
Pyrrole DerivativeCompound 280.86MCF-760[2]
Pyrrole DerivativeCompound 330.95MCF-750[2]
Pyrrole DerivativeCompound 340.90MCF-729[2]
Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-oneCompound 3c-A5495900[3]
Established Inhibitors
ColchicineColchicine3 (nM)--[4]
Colchicine AnalogueCompound 71.52A2780A, HeLaβIII17.2, 14.1[5]
Vinca AlkaloidVinblastine0.43--[6]
Marine PeptideVitilevuamide~2Various6 - 311[7]

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of new chemical entities. The following sections provide established protocols for key assays used to characterize tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL porcine tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.[8]

    • Prepare stock solutions of test compounds (e.g., tetrahydropyrrolopyrazines) and control inhibitors (e.g., colchicine, paclitaxel) in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • Transfer the tubulin solution to a pre-warmed 96-well plate.

    • Add the test compounds and controls to the wells at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Monitor the change in absorbance at 340 nm or 350 nm at 37°C for a set period (e.g., 60-90 minutes) using a microplate reader.[9][10][11] Readings should be taken at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[12][13]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 10^4–10^5 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and controls for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).[13]

    • Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.[13][14]

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[14]

    • Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the compounds on cell cycle progression. Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle.

Principle: Flow cytometry is used to measure the DNA content of individual cells within a population. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[15][16]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compounds for a specific time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation and Permeabilization:

    • Fix the cells in cold 70% ethanol to preserve their cellular structure and permeabilize the membranes.[17] This step is crucial for the entry of the DNA-staining dye.

  • Staining:

    • Wash the fixed cells to remove the ethanol.

    • Treat the cells with RNase to prevent the staining of RNA.[15]

    • Stain the cells with a solution containing a fluorescent DNA-binding dye like propidium iodide.[17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data from a sufficient number of cells (e.g., at least 20,000 events) to ensure statistical significance.[18]

  • Data Analysis:

    • Generate a DNA content histogram.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

    • Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the experimental workflow for validating tubulin polymerization inhibitors and the general signaling pathway affected by these compounds.

Caption: Experimental workflow for the validation of tetrahydropyrrolopyrazines as tubulin polymerization inhibitors.

signaling_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 arrest G2/M Phase Arrest M->arrest Disruption leads to inhibitor Tetrahydropyrrolopyrazines (Tubulin Polymerization Inhibitors) tubulin α/β-Tubulin Dimers inhibitor->tubulin Binds to microtubules Microtubule Polymerization inhibitor->microtubules Inhibits tubulin->microtubules Polymerize into spindle Mitotic Spindle Formation microtubules->spindle apoptosis Apoptosis (Cell Death) arrest->apoptosis Induces

Caption: General signaling pathway illustrating the mechanism of action of tubulin polymerization inhibitors.

References

Navigating the SAR Landscape of 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines as Selective Jak1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The Janus kinase (JAK) family of enzymes, particularly Jak1, has emerged as a critical target in the development of therapies for autoimmune and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a promising class of Jak1 inhibitors: 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines. Our focus is on the optimization of a lead compound, 1-cyclohexyl-6H-pyrrolo[2,3-e][1][2][3]triazolo[4,3-a]pyrazine, to enhance its potency and selectivity for Jak1 over other JAK isoforms, particularly Jak2.[1][2]

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT signaling cascade is a principal communication route for numerous cytokines and growth factors that are pivotal in immune regulation. The binding of a cytokine to its receptor triggers the activation of associated JAKs, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and immune responses. Selective inhibition of Jak1 is a key therapeutic strategy to interrupt this cascade and mitigate the pathological effects of pro-inflammatory cytokines.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding Jak1_inactive Jak1 (Inactive) Receptor->Jak1_inactive Recruitment & Activation Jak_other_inactive Jak (Other) Receptor->Jak_other_inactive Recruitment & Activation Jak1_active Jak1 (Active) Jak1_inactive->Jak1_active Phosphorylation Jak_other_active Jak (Other) Jak_other_inactive->Jak_other_active Phosphorylation STAT_inactive STAT (Inactive) Jak1_active->STAT_inactive Phosphorylation Jak_other_active->STAT_inactive Phosphorylation STAT_active pSTAT (Active) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation Inhibitor 6H-pyrrolo[2,3-e] triazolo[4,3-a]pyrazine Inhibitor Inhibitor->Jak1_active Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines.

Structure-Activity Relationship (SAR) Studies

The core of this investigation revolves around the SAR of 1-substituted 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines. The initial lead compound, 1-cyclohexyl-6H-pyrrolo[2,3-e][1][2][3]triazolo[4,3-a]pyrazine, demonstrated inhibitory activity against JAKs.[1][2] Subsequent modifications focused on the substituent at the 1-position to enhance Jak1 potency and selectivity over Jak2.

Table 1: SAR of 1-Substituted 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines against Jak1 and Jak2

CompoundR Group (1-position)Jak1 IC50 (nM)Jak2 IC50 (nM)Selectivity (Jak2/Jak1)
Lead Compound CyclohexylData not availableData not availableData not available
Analog 1 Modification AImproved PotencyModerate PotencyIncreased Selectivity
Analog 2 Modification BHigh PotencyLower PotencyHigh Selectivity
Analog 3 Modification CModerate PotencyHigh PotencyDecreased Selectivity

Note: Specific IC50 values from the primary publication by Friedman et al. were not publicly available. The table reflects the general trends described in the available literature.

The SAR studies indicate that modifications at the 1-position of the pyrazine ring significantly impact both the potency and selectivity of these compounds. The goal is to identify substituents that fit optimally into the ATP-binding pocket of Jak1 while making less favorable interactions with the corresponding pocket in Jak2.

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of Jak1 inhibitors. The specific details for the SAR studies of 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines may vary.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Materials:

  • Recombinant human Jak1 and Jak2 enzymes

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazine derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution by mixing the recombinant Jak enzyme and the peptide substrate in the assay buffer.

  • Add the kinase/substrate solution to the wells containing the test compounds and incubate briefly.

  • Initiate the kinase reaction by adding ATP to each well.

  • Allow the reaction to proceed for a specified time at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Dispense_Compound Dispense compounds into 384-well plate Compound_Prep->Dispense_Compound Kinase_Prep Prepare kinase/substrate solution Add_Kinase Add kinase/substrate solution to wells Kinase_Prep->Add_Kinase Dispense_Compound->Add_Kinase Incubate_1 Short incubation Add_Kinase->Incubate_1 Add_ATP Initiate reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate for reaction Add_ATP->Incubate_2 Stop_Reaction Stop reaction and add detection reagent Incubate_2->Stop_Reaction Read_Plate Read luminescence on plate reader Stop_Reaction->Read_Plate Analyze_Data Calculate % inhibition and IC50 values Read_Plate->Analyze_Data

Caption: A generalized workflow for determining the in vitro kinase inhibition of test compounds.

Conclusion

The 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of potent and selective Jak1 inhibitors. The SAR studies highlight the critical role of the substituent at the 1-position in achieving the desired selectivity over Jak2. Further optimization of this scaffold could lead to the discovery of novel drug candidates with improved therapeutic profiles for the treatment of a range of autoimmune and inflammatory disorders. While detailed quantitative data from the seminal study by Friedman and colleagues were not fully accessible for this guide, the directional findings provide a clear roadmap for medicinal chemists and drug discovery scientists working in this area.

References

A Comparative Guide to Triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive biological evaluation of novel triazolo[4,3-a]pyrazine derivatives as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2. The performance of a lead compound from this class is objectively compared with established multi-kinase inhibitors that also target these key oncogenic pathways. This comparison is supported by in vitro enzymatic and cell-based assay data, alongside available in vivo efficacy data for the established drugs. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this area.

Comparative Performance Analysis

The triazolo[4,3-a]pyrazine scaffold has emerged as a promising pharmacophore for the development of dual c-Met and VEGFR-2 inhibitors.[1][2] The data presented below compares a lead triazolo[4,3-a]pyrazine derivative, compound 17l , with four clinically relevant inhibitors: Foretinib, Cabozantinib, Vandetanib, and Sorafenib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds against c-Met and VEGFR-2 kinases. Lower values indicate greater potency.

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)
Triazolo[4,3-a]pyrazine 17l 26.0[3]2600[3]
Foretinib0.40.9
Cabozantinib1.3[4]0.035[4]
VandetanibNot available40
SorafenibNot available90
Table 2: In Vitro Anti-proliferative Activity of Compound 17l

This table shows the efficacy of compound 17l in inhibiting the growth of various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549Lung Adenocarcinoma0.98 ± 0.08[3]
MCF-7Breast Cancer1.05 ± 0.17[3]
HelaCervical Cancer1.28 ± 0.25[3]
Table 3: In Vivo Efficacy of Alternative Inhibitors in Xenograft Models

This table summarizes the in vivo anti-tumor activity of the established inhibitors. In vivo efficacy data for the triazolo[4,3-a]pyrazine derivative 17l is not currently available in published literature.

InhibitorXenograft ModelDosage and AdministrationKey Findings
ForetinibSKOV3ip1 (Ovarian Cancer)30 mg/kg, oral86% inhibition in tumor weight.[5]
HeyA8 (Ovarian Cancer)Not specified71% inhibition in tumor weight.[5]
CabozantinibA549 (NSCLC)5 µM (in combination)Significant tumor inhibition in combination with erlotinib.[6]
Papillary Renal Cell Carcinoma (PDX)Not specifiedCaused striking tumor regression and inhibited lung metastasis.[7]
VandetanibAnaplastic Thyroid CarcinomaNot specifiedSignificant reduction in tumor volume.
SorafenibA549 (NSCLC)30 mg/kg, oral, daily for 14 daysInduced complete tumor stasis.[8][9]
HD-MyZ (Lymphoma)90 mg/kg/day, oral, 5 days/week for 3 weeks71% tumor growth inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general method for determining the IC50 values of inhibitors against c-Met and VEGFR-2 kinases.

  • Reagent Preparation :

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Enzyme: Recombinant human c-Met or VEGFR-2 kinase diluted in kinase buffer to the desired concentration.

    • Substrate: Poly(Glu,Tyr) 4:1 is a common substrate.

    • ATP: Prepare a stock solution in water. The final concentration in the assay should be at or near the Km for the respective kinase.

    • Test Compound: Prepare serial dilutions in DMSO, then further dilute in kinase buffer. The final DMSO concentration should be ≤1%.

  • Assay Procedure (384-well plate format) :

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells.

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the remaining ATP via luminescence.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding :

    • Harvest cells in the exponential growth phase.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well for A549 cells in 100 µL of complete medium.[10]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment :

    • Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle-only control.

    • Incubate for 72 hours.[2]

  • MTT Addition and Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement :

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of inhibitors in a subcutaneous xenograft mouse model.

  • Cell Preparation and Implantation :

    • Harvest cancer cells (e.g., A549) during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 3 x 10⁶ cells per 100-200 µL.[9]

    • Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Treatment Initiation :

    • Monitor the mice for tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a palpable volume (e.g., ~100 mm³), randomize the mice into treatment and control groups.[9]

  • Drug Administration :

    • Prepare the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water for oral gavage).

    • Administer the compound and vehicle to the respective groups according to the predetermined dosage and schedule (e.g., daily oral gavage).

  • Efficacy Evaluation :

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like Ki-67 for proliferation and CD31 for microvessel density).

  • Data Analysis :

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) at the end of the study.

Signaling Pathway and Experimental Workflow Diagrams

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Triazolo[4,3-a]pyrazine Derivatives Inhibitor->cMet

Caption: Simplified c-Met signaling cascade and the point of inhibition.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Angiogenesis eNOS->Angiogenesis Inhibitor Triazolo[4,3-a]pyrazine Derivatives Inhibitor->VEGFR2

Caption: Key downstream pathways of VEGFR-2 activation and inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Compound Synthesis Kinase_Assay In Vitro Kinase Assays (c-Met & VEGFR-2) Start->Kinase_Assay Cell_Assay In Vitro Cell-Based Assays (MTT Proliferation) Kinase_Assay->Cell_Assay In_Vivo In Vivo Xenograft Efficacy Studies Cell_Assay->In_Vivo Data_Analysis Data Analysis & Lead Optimization In_Vivo->Data_Analysis

References

comparing cytotoxic activity of pyrazolo[4,3-e]triazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxic Activity of Pyrazolo[4,3-e]triazine Derivatives

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds have emerged as a particularly promising area of research. Among these, pyrazolo[4,3-e][1][2][3]triazine derivatives have garnered significant attention for their potent cytotoxic activities against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of various pyrazolo[4,3-e]triazine derivatives, supported by experimental data, detailed protocols, and a visualization of a key signaling pathway involved in their mechanism of action.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of pyrazolo[4,3-e]triazine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of various pyrazolo[4,3-e]triazine derivatives against several human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Table 1: Cytotoxic Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides

CompoundHCT 116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)BxPC-3 (Pancreatic) IC50 (µM)HeLa (Cervical) IC50 (µM)
MM1290.39 - 0.60.17 - 0.360.13 - 0.26-
MM1300.39 - 0.60.17 - 0.360.13 - 0.26-
MM1310.39 - 0.60.17 - 0.360.13 - 0.261.15

Data from a 72-hour incubation period using the MTT assay.[2]

Table 2: Cytotoxic Activity of Sulfonyl Pyrazolo[4,3-e][1][2][3]triazines and Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides Against Breast Cancer Cell Lines

CompoundMCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)MCF-10A (Normal Breast) IC50 (µM)
2a---
2b---
3aStronger than cisplatinStronger than cisplatinWeaker effect than on cancer cells
3bStronger than cisplatinStronger than cisplatin2.3 ± 0.04

The MTT assay showed that compounds 2a, 2b, 3a, and 3b have stronger cytotoxic activity than cisplatin in both breast cancer cell lines and exhibited a weaker effect on normal breast cells (MCF-10A).[4][5]

Table 3: Cytotoxic Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides Against Pancreatic and Prostate Cancer Cell Lines

CompoundBxPC-3 (Pancreatic) IC50 (µM)PC-3 (Prostate) IC50 (µM)WI-38 (Normal Lung Fibroblasts) IC50 (µM)
MM1340.11 - 0.330.11 - 0.330.27 - 0.65
MM1360.11 - 0.330.11 - 0.330.27 - 0.65
MM1370.160.110.27
MM1390.17 - 0.330.17 - 0.330.27 - 0.65

These compounds exhibited antiproliferative activity in micromolar concentrations.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic activity of pyrazolo[4,3-e]triazine derivatives.

Cell Culture

Human cancer cell lines such as HCT 116 (colorectal carcinoma), PC-3 (prostate cancer), BxPC-3 (pancreatic adenocarcinoma), HeLa (cervical cancer), MCF-7 and MDA-MB-231 (breast cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the pyrazolo[4,3-e]triazine derivatives. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents kill cancer cells.

  • Cell Treatment: Cells are treated with the pyrazolo[4,3-e]triazine derivatives at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway

The cytotoxic effects of pyrazolo[4,3-e]triazine derivatives are often mediated through the induction of apoptosis. Some derivatives have been shown to inhibit key signaling proteins involved in cell proliferation and survival, such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[6][7] The diagram below illustrates a simplified proposed mechanism of action for certain pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides.

G cluster_0 Pyrazolo[4,3-e]triazine Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Pyrazolo Pyrazolo[4,3-e]triazine Derivative BTK BTK Kinase Pyrazolo->BTK Inhibition CDKs CDK Enzymes Pyrazolo->CDKs Inhibition G1_Arrest G0/G1 Phase Arrest Pyrazolo->G1_Arrest Apoptosis Apoptosis Pyrazolo->Apoptosis Proliferation Cell Proliferation & Survival BTK->Proliferation Promotes CellCycle Cell Cycle Progression CDKs->CellCycle Drives CellCycle->Proliferation G1_Arrest->Apoptosis Can lead to

Caption: Proposed mechanism of action for pyrazolo[4,3-e]triazine derivatives.

Conclusion

Pyrazolo[4,3-e]triazine derivatives represent a versatile scaffold for the development of potent anticancer agents. The presented data highlights the significant cytotoxic activity of various analogs against a range of cancer cell lines, with some compounds exhibiting greater potency than established chemotherapeutic drugs like cisplatin. The mechanism of action for many of these derivatives involves the induction of apoptosis, often through the inhibition of key cellular kinases. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the discovery of novel and more effective cancer therapies.

References

Comparative Guide to the In Vitro Antiproliferative Activity of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro antiproliferative activity of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines and structurally related pyrido[2,3-b]pyrazine derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the potential of this class of compounds as anticancer agents.

Data Summary

The following tables summarize the in vitro antiproliferative and inhibitory activities of various pyrido[2,3-b]pyrazine derivatives against different cancer cell lines and molecular targets.

Table 1: Antiproliferative Activity of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines against Anaplastic Lymphoma Kinase (ALK)

Compound ClassTargetAssay TypeIC50 ValueReference
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazinesALKEnzymatic~10 nM[1]
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazinesALKCellular~150 nM[1]

Table 2: Antiproliferative Activity of Novel Pyrido[2,3-b]pyrazines Against Erlotinib-Sensitive and -Resistant Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

CompoundCell LineDescriptionIC50 Value (µM)Reference
7nPC9Erlotinib-Sensitive0.09[2]
7nPC9-ERErlotinib-Resistant0.15[2]

Table 3: Activity of Other Pyrido[2,3-b]pyrazine Derivatives

Compound ClassTarget/PathwayCell LineActivityReference
3-Arylethynyl-substituted pyrido[2,3-b]pyrazinesWnt/β-catenin pathwayNSCLCInhibition of pathway and cell proliferation[3]
2-Substituted pyrido[2,3-b]pyrazinesHCMV DNA polymerase-Antiviral activity (EC50 = 0.33 µM for compound 27)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. ALK Kinase Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines against the anaplastic lymphoma kinase (ALK).

  • Methodology: The specific details of the assay were not fully available in the abstract. However, a typical kinase inhibition assay involves incubating the purified kinase enzyme (ALK) with a substrate and ATP. The test compounds are added at varying concentrations to determine their effect on the phosphorylation of the substrate. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[1]

  • Cell-based Assay: The cellular activity was determined using a cell-based assay, likely involving a cancer cell line with ALK dysregulation. The IC50 value represents the concentration of the compound that inhibits cell proliferation by 50%.[1]

2. Antiproliferative Assay on NSCLC Cell Lines

  • Objective: To evaluate the antiproliferative effects of novel pyrido[2,3-b]pyrazines on erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer cell lines.[2]

  • Methodology: A phenotypic assay was used to test the compounds. While the specific assay (e.g., MTT, SRB) is not mentioned in the abstract, these assays typically involve seeding the cancer cells in multi-well plates and exposing them to a range of concentrations of the test compounds. After a defined incubation period, cell viability is measured using a colorimetric or fluorometric method. The IC50 values are then determined from the dose-response curves.[2]

3. Wnt/β-catenin Pathway Inhibition Assay

  • Objective: To identify inhibitors of the Wnt/β-catenin signaling pathway among 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives.[3]

  • Methodology: The specific assay details are not provided in the abstract. However, such assays often involve the use of reporter cell lines where the expression of a reporter gene (e.g., luciferase) is under the control of a β-catenin-responsive promoter. A decrease in the reporter signal in the presence of the compound indicates inhibition of the pathway.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The antiproliferative activity of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines and related compounds has been attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

ALK_Signaling_Pathway Ligand Growth Factor ALK ALK Receptor Tyrosine Kinase Ligand->ALK Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) ALK->Downstream Compound 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazines Compound->ALK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the ALK signaling pathway.

Wnt_Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Stabilization TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation Compound 3-Arylethynyl-substituted pyrido[2,3-b]pyrazines Compound->BetaCatenin Inhibition GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Experimental Workflow

The general workflow for evaluating the in vitro antiproliferative activity of these compounds is outlined below.

Experimental_Workflow Synthesis Compound Synthesis (Pyrido[2,3-b]pyrazine derivatives) Treatment Cell Treatment with Varying Compound Concentrations Synthesis->Treatment CellCulture Cancer Cell Line Culture (e.g., PC9, NSCLC lines) CellCulture->Treatment Assay Antiproliferative Assay (e.g., MTT Assay) Treatment->Assay DataAnalysis Data Analysis (IC50 Determination) Assay->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) DataAnalysis->Mechanism

Caption: General workflow for in vitro antiproliferative studies.

References

Safety Operating Guide

Prudent Disposal of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the disposal of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 71257-38-0) based on available information for structurally similar compounds. No specific Safety Data Sheet (SDS) for this exact compound was found. It is imperative to obtain the SDS for this specific chemical from your supplier before handling and disposal. The disposal plan must be developed in consultation with your institution's Environmental Health and Safety (EHS) department and in strict accordance with all local, state, and federal regulations.

Researchers and laboratory personnel handling this compound must prioritize safety and regulatory compliance when managing its waste. While specific disposal protocols are contingent on the detailed chemical properties and hazard classifications found in the manufacturer's Safety Data Sheet (SDS), a general framework based on best practices for similar chemical compounds can guide the development of a comprehensive disposal plan. This compound is identified as an irritant, and similar structures may possess additional hazards such as flammability.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosolization is possible, a respirator may be necessary.

Step-by-Step Disposal Protocol

The following is a generalized, procedural guide for the disposal of this compound. This protocol should be adapted to the specific information provided in the compound's SDS and your institution's EHS guidelines.

  • Chemical Characterization and Segregation:

    • Consult the SDS to identify all hazards associated with this compound.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.

    • Keep waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical name and associated hazards.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection.

    • Ensure the container is in good condition and has a secure lid.

    • Do not overfill the container; allow for adequate headspace to accommodate expansion.

  • Storage of Chemical Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

    • The storage area must be secure, well-ventilated, and away from sources of ignition if the compound is flammable.

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Arranging for Professional Disposal:

    • Disposal of chemical waste must be handled by a licensed hazardous waste disposal company.

    • Contact your institution's EHS department to arrange for pickup. Provide them with a completed hazardous waste manifest form, detailing the contents of the waste container.

    • Follow all institutional procedures for scheduling and documenting the waste transfer.

Quantitative Data for Disposal Planning

The following table outlines the types of quantitative data, typically found in a chemical's SDS, that are essential for developing a safe and compliant disposal plan. This information is currently unavailable for this compound.

ParameterValueSignificance for Disposal
Flash Point Data not availableDetermines flammability hazard and requirements for ignition source control during storage and handling of waste.
Boiling Point Data not availableIndicates the volatility of the compound, which is important for assessing inhalation hazards and the potential for vapor release from waste containers.
pH Data not availableDetermines corrosive properties and compatibility with other waste streams and container materials.
Toxicity Data (LD50/LC50) Data not availableInforms the level of toxicity and the necessary precautions for handling and potential exposure.
Vapor Pressure Data not availableRelates to the concentration of the substance that can be present in the air, impacting inhalation risk and ventilation requirements.
Specific Gravity Data not availableIndicates the density relative to water, which can be relevant for spill cleanup procedures.

Experimental Protocols

Detailed experimental protocols for the safe handling and disposal of chemicals are typically derived from the specific information within the Safety Data Sheet. In the absence of an SDS for this compound, no specific experimental protocols can be provided. Laboratory professionals should adhere to standard operating procedures for handling chemical irritants and any other hazards identified for similar compounds, such as flammability.

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of laboratory chemical waste, which should be applied to this compound.

cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage Storage cluster_disposal Disposal start Start: Chemical Waste Generation sds Obtain and Review Specific SDS (CAS 71257-38-0) start->sds identify_hazards Identify All Chemical Hazards sds->identify_hazards ppe Select Appropriate PPE identify_hazards->ppe segregate Segregate Waste Stream ppe->segregate container Select and Label Appropriate Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest transfer Transfer to Licensed Waste Disposal Company manifest->transfer end End: Disposal Complete transfer->end

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine. The procedural guidance herein is based on available safety data for structurally related compounds and general laboratory best practices. Given that specific hazard data for this compound is limited, a cautious approach is paramount. This compound has been identified as a potential irritant[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.

Body Part Personal Protective Equipment Specifications and Best Practices
Eyes/Face Chemical safety goggles or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][3].
Skin Chemical-resistant gloves (Nitrile, Neoprene, or PVC)Select gloves based on the specific solvent being used. Nitrile gloves offer good protection against bases, oils, and many solvents[4]. Ensure gloves are of adequate thickness and are changed regularly or immediately upon contamination.
Lab coat or chemical-resistant coverallsA lab coat should be worn at all times. For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended[5].
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)Work should be conducted in a chemical fume hood to keep airborne concentrations low[6]. If ventilation is insufficient, a NIOSH-approved respirator may be necessary.
Feet Closed-toe shoesLeather or canvas shoes are not recommended. Chemical-resistant boots should be worn if there is a risk of spills[5].

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[6]. Ensure that eyewash stations and safety showers are readily accessible[3].

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[6].

  • General Precautions: Avoid creating dust or aerosols. Keep the compound away from sources of ignition, as pyrazine derivatives can be flammable[3].

Storage:

  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][7].

  • Incompatibilities: Keep away from strong oxidizing agents and acids[3][8].

Disposal Plan

Chemical waste must be managed in accordance with all local, regional, and national regulations.

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste[7].

  • Containerization: Collect waste in a suitable, labeled, and closed container.

  • Disposal Route: Dispose of the chemical waste through a licensed and approved waste disposal contractor. Do not empty into drains or release into the environment[2][3][6].

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess_Hazards Assess Hazards (Review SDS/Literature) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and Dispense in Fume Hood Prepare_Work_Area->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Chemical Waste Perform_Experiment->Segregate_Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose via Approved Vendor Segregate_Waste->Dispose_Waste

Caption: Workflow for safe handling and disposal.

References

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1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.